Product packaging for 2-methylpropane-1-sulfonyl Chloride(Cat. No.:CAS No. 35432-36-1)

2-methylpropane-1-sulfonyl Chloride

Cat. No.: B1295809
CAS No.: 35432-36-1
M. Wt: 156.63 g/mol
InChI Key: NQLNHTOCFWUYQE-UHFFFAOYSA-N
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Description

2-methylpropane-1-sulfonyl Chloride is a useful research compound. Its molecular formula is C4H9ClO2S and its molecular weight is 156.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9ClO2S B1295809 2-methylpropane-1-sulfonyl Chloride CAS No. 35432-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropane-1-sulfonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLNHTOCFWUYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188915
Record name 1-Propanesulfonyl chloride, 2-methyl-
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Molecular Weight

156.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35432-36-1
Record name 1-Propanesulfonyl chloride, 2-methyl-
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Record name 1-Propanesulfonyl chloride, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutanesulfonyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methylpropane-1-sulfonyl chloride, a key building block in organic synthesis and drug discovery. This document details the prevalent synthetic methodology, including experimental protocols, and presents a thorough characterization of the compound through various analytical techniques.

Introduction

This compound, also known as isobutylsulfonyl chloride, is an important organic reagent frequently utilized in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its utility is prominent in the development of novel pharmaceutical agents and other specialty chemicals. This guide outlines a reliable synthetic route and provides key characterization data to ensure the identity and purity of the synthesized compound.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. The first step involves the formation of S-isobutyl isothiouronium salt from an isobutyl halide (typically bromide or chloride) and thiourea. The subsequent step is the oxidative chlorination of the isothiouronium salt to yield the desired sulfonyl chloride. This method is advantageous due to the use of readily available and inexpensive starting materials and generally provides good yields.

Synthesis Workflow

G cluster_0 Step 1: Formation of S-Isobutyl Isothiouronium Salt cluster_1 Step 2: Oxidative Chlorination start_materials Isobutyl Halide (Bromide or Chloride) + Thiourea reaction1 Reaction in Ethanol (Reflux) start_materials->reaction1 product1 S-Isobutyl Isothiouronium Salt reaction1->product1 product1_input S-Isobutyl Isothiouronium Salt reaction2 Reaction in an appropriate solvent system (e.g., MeCN/H2O, CH2Cl2/H2O) product1_input->reaction2 oxidizing_agent Oxidizing/Chlorinating Agent (e.g., N-Chlorosuccinimide, NaOCl, Cl2) oxidizing_agent->reaction2 workup Aqueous Work-up & Extraction reaction2->workup purification Purification (e.g., Distillation) workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Preparation of S-Isobutyl Isothiouronium Bromide

This procedure is adapted from standard methods for the preparation of S-alkyl isothiouronium salts.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyl bromide (1.0 eq) and thiourea (1.0 eq).

  • Solvent Addition: Add ethanol as the solvent. The typical concentration is in the range of 1-2 M.

  • Reaction: Heat the mixture to reflux and maintain for a period of 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The S-isobutyl isothiouronium bromide often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Oxidative Chlorination of S-Isobutyl Isothiouronium Bromide

This protocol is a general procedure based on the oxidative chlorination of S-alkyl isothiouronium salts using N-chlorosuccinimide (NCS).[1][2][3][4]

  • Reaction Setup: To a stirred solution of S-isobutyl isothiouronium bromide (1.0 eq) in a mixture of acetonitrile and water, add N-chlorosuccinimide (NCS) (typically 3-4 eq) portion-wise. The reaction is often carried out at a reduced temperature (0-10 °C) to control the exotherm.

  • Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy any excess oxidant.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Washing: Wash the combined organic layers with water and brine to remove any water-soluble byproducts.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude this compound is typically a liquid and can be purified by vacuum distillation to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.

Physical and Chemical Properties
PropertyValueReference
CAS Number 35432-36-1[5]
Molecular Formula C4H9ClO2S[5]
Molecular Weight 156.63 g/mol [5]
Appearance Colorless to light yellow liquid
Purity >95% (GC)
Spectroscopic Data

1H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5Doublet2H-CH2-S(O)2Cl
~2.2Multiplet1H-CH(CH3)2
~1.1Doublet6H-CH(CH3)2

13C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)Assignment
~65-CH2-S(O)2Cl
~28-CH(CH3)2
~22-CH(CH3)2

Infrared (IR) Spectroscopy (Predicted)

Characteristic strong absorption bands are expected for the sulfonyl chloride functional group.

Wavenumber (cm-1)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (alkane)
~1370-1350StrongAsymmetric S=O stretching
~1170-1150StrongSymmetric S=O stretching
~600-500StrongS-Cl stretching

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
156/158Molecular ion peak [M]+ (with 35Cl/37Cl isotopes)
121[M - Cl]+
57[C4H9]+ (isobutyl cation) - often a major fragment

Characterization Workflow

G cluster_0 Characterization of this compound cluster_1 Spectroscopic Analysis cluster_2 Physical Properties product Purified Product nmr NMR Spectroscopy (1H and 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms appearance Appearance product->appearance purity Purity (GC) product->purity

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water and other nucleophiles, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described two-step synthetic route via the corresponding S-isobutyl isothiouronium salt is a reliable and scalable method. The provided characterization data, including predicted spectroscopic information, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. Adherence to the outlined protocols and safety precautions will enable the successful and safe preparation of this important synthetic building block.

References

An In-depth Technical Guide to Isobutylsulfonyl Chloride: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylsulfonyl chloride (IBSC), with the CAS number 35432-36-1, is a reactive organosulfur compound that serves as a key intermediate in various chemical syntheses.[1] Its utility lies in the electrophilic nature of the sulfonyl chloride functional group, making it a valuable reagent for the introduction of the isobutanesulfonyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the core chemical properties of isobutylsulfonyl chloride, detailed experimental protocols, and its applications, particularly in the context of pharmaceutical development.

Core Chemical and Physical Properties

Isobutylsulfonyl chloride is a colorless to brown liquid with a molecular formula of C₄H₉ClO₂S and a molecular weight of 156.63 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₉ClO₂S[1]
Molecular Weight 156.63 g/mol [1]
CAS Number 35432-36-1[1]
Appearance Colorless to Brown Liquid[1]
Boiling Point 77-78 °C at 11.0 Torr[1]
Density 1.200 g/mL at 25 °C
Refractive Index (n20/D) 1.454
Flash Point 88 °C (190.4 °F) - closed cup
Solubility Reacts with water.

Reactivity and Stability

Isobutylsulfonyl chloride is a stable compound under standard conditions but exhibits high reactivity, characteristic of sulfonyl chlorides. It is particularly sensitive to moisture and reacts with water, likely through hydrolysis, to form isobutanesulfonic acid and hydrochloric acid. This reactivity necessitates handling the compound under anhydrous conditions to prevent decomposition.

The primary mode of reactivity involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. This makes it an excellent reagent for the sulfonylation of a variety of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Applications in Drug Development and Organic Synthesis

Beyond pharmaceuticals, isobutylsulfonyl chloride is a versatile reagent in broader organic synthesis, enabling the construction of complex molecular architectures.

Experimental Protocols

Synthesis of Isobutylsulfonyl Chloride

A general and robust method for the synthesis of alkanesulfonyl chlorides involves the oxidative chlorination of the corresponding thiol. While a specific, detailed protocol for isobutylsulfonyl chloride is not widely published, the following procedure for a related compound can be adapted by a skilled chemist.

General Procedure for the Synthesis of Alkanesulfonyl Chlorides from Thiols:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet is charged with the corresponding thiol (e.g., isobutylthiol) and a suitable solvent such as dichloromethane.

  • Oxidative Chlorination: The solution is cooled in an ice bath, and a chlorinating agent, such as chlorine gas or sulfuryl chloride, is slowly added while maintaining the temperature below 5 °C. The reaction is typically exothermic and requires careful temperature control.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting thiol.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with cold water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate. The solvent is then removed under reduced pressure. The crude isobutylsulfonyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

N-Sulfonylation of Amines using Isobutylsulfonyl Chloride

The reaction of isobutylsulfonyl chloride with a primary or secondary amine is a fundamental transformation for the synthesis of N-substituted isobutanesulfonamides.

General Protocol for N-Sulfonylation:

  • Reaction Setup: A solution of the amine and a base (e.g., triethylamine or pyridine, typically 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isobutylsulfonyl Chloride: The solution is cooled to 0 °C in an ice bath. Isobutylsulfonyl chloride (1.0-1.2 equivalents), either neat or dissolved in a small amount of the same anhydrous solvent, is added dropwise to the stirred amine solution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-16 hours).

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting amine is no longer detectable.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed in vacuo, and the resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

Reaction of Isobutylsulfonyl Chloride with an Amine

The following diagram illustrates the general mechanism for the reaction of isobutylsulfonyl chloride with a primary amine to form an N-substituted isobutanesulfonamide. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of a chloride ion and deprotonation to yield the final product.

reaction_mechanism IBSC Isobutylsulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate IBSC->Intermediate Nucleophilic Attack by Amine Amine Primary Amine (R'-NH2) Amine->Intermediate Sulfonamide N-substituted Isobutanesulfonamide (R-SO2NHR') Intermediate->Sulfonamide Elimination of Cl- HCl HCl Intermediate->HCl Final Product Final Product Byproduct Byproduct experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Isobutylsulfonyl Chloride Dropwise B->C D Warm to Room Temp and Stir C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography or Recrystallization H->I J J I->J Characterization (NMR, MS, IR)

References

In-Depth Technical Guide: 2-Methylpropane-1-sulfonyl Chloride (CAS: 35432-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropane-1-sulfonyl chloride, also known as isobutanesulfonyl chloride, is a reactive organosulfur compound with the chemical formula C₄H₉ClO₂S.[1] It serves as a crucial building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[2] The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, highlighting the importance of sulfonyl chlorides like this compound in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 35432-36-1[1]
Molecular Formula C₄H₉ClO₂S[1]
Molecular Weight 156.63 g/mol [3]
Appearance Colorless to light yellow liquid[1]
Purity >95.0% (GC)[1]
Density 1.200 g/mL at 25 °C[3]
Boiling Point 190 °C at 760 mmHg[4]
Flash Point 88 °C (closed cup)[3]
Refractive Index (n20/D) 1.454[3]
SMILES CC(C)CS(Cl)(=O)=O[5]
InChI 1S/C4H9ClO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3[2]
InChI Key NQLNHTOCFWUYQE-UHFFFAOYSA-N[5]

Spectroscopic Data

3.1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the isobutyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6Doublet2H-CH₂-SO₂Cl
~2.2 - 2.4Multiplet1H-CH(CH₃)₂
~1.1 - 1.3Doublet6H-CH(CH₃)₂

3.2. 13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to display three signals.

Chemical Shift (ppm)Assignment
~65 - 70-CH₂-SO₂Cl
~28 - 32-CH(CH₃)₂
~20 - 24-CH(CH₃)₂

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl chloride group.

Wavenumber (cm⁻¹)Assignment
~2870-2960C-H stretching
~1370-1380S=O asymmetric stretching
~1170-1180S=O symmetric stretching
~600-700S-Cl stretching

3.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns of the isobutyl group.

m/zAssignment
156/158[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
99/101[SO₂Cl]⁺
57[C₄H₉]⁺ (isobutyl cation)
43[C₃H₇]⁺ (isopropyl cation)

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, it can be prepared by the oxidative chlorination of isobutyl mercaptan (2-methyl-1-propanethiol) or its corresponding disulfide. A general procedure is outlined below.

4.1. Synthesis via Oxidative Chlorination of Isobutyl Mercaptan

This method involves the reaction of the thiol with a chlorinating agent in an oxidizing medium.

Experimental Protocol:

  • Materials: 2-Methyl-1-propanethiol, chlorine gas or sulfuryl chloride, an appropriate solvent (e.g., dichloromethane or acetic acid), water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 2-methyl-1-propanethiol in the chosen solvent and cool the mixture in an ice bath.

    • Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the low temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with cold water.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a versatile reagent primarily used for the introduction of the isobutanesulfonyl group. Its high reactivity stems from the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.

5.1. Sulfonamide Formation

The most significant application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-Aryl Isobutanesulfonamide

  • Materials: this compound, a primary or secondary aniline, pyridine or triethylamine, and a suitable solvent like dichloromethane.

  • Procedure:

    • Dissolve the aniline and the base in the solvent and cool the mixture in an ice bath.

    • Add a solution of this compound in the same solvent dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting sulfonamide by recrystallization or column chromatography.

Sulfonamide_Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products sulfonyl_chloride 2-Methylpropane-1- sulfonyl chloride reaction Nucleophilic Acyl Substitution sulfonyl_chloride->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction base Base (e.g., Pyridine) base->reaction sulfonamide N-substituted Isobutanesulfonamide reaction->sulfonamide hcl_salt Base•HCl Salt reaction->hcl_salt

Caption: Reaction pathway for the synthesis of sulfonamides.

5.2. Role in Drug Discovery

The sulfonamide moiety is present in a wide range of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs. The isobutyl group of this compound can be incorporated into drug candidates to modulate their lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of marketed drugs containing the isobutanesulfonyl group derived directly from this chloride are not prominently documented, its utility lies in the generation of diverse compound libraries for screening and lead optimization in drug discovery programs. For instance, sulfonamide derivatives are known to target enzymes like carbonic anhydrase and various kinases.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions.

  • Hazards: Causes severe skin burns and eye damage. It is also a combustible liquid.

  • Precautions: Work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a valuable and reactive chemical intermediate, primarily utilized for the synthesis of sulfonamides. Its properties make it an important tool for medicinal chemists and researchers in the development of new therapeutic agents. While detailed spectroscopic and synthetic data for this specific compound are not extensively published, this guide provides a comprehensive overview based on available information and chemical principles. Proper handling and safety precautions are essential when working with this corrosive and reactive compound.

References

An In-depth Technical Guide to Isobutylsulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutylsulfonyl chloride (2-methylpropane-1-sulfonyl chloride), a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on experimental protocols and its applications in medicinal chemistry.

Core Properties of Isobutylsulfonyl Chloride

Isobutylsulfonyl chloride is a colorless to light yellow liquid at room temperature.[1] It is a reactive compound used as an intermediate in the synthesis of a variety of organic molecules. Below is a summary of its key physical and chemical properties.

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms Isobutanesulfonyl chloride, Isobutylsulfonyl chloride[1][2]
CAS Number 35432-36-1[2]
Molecular Formula C₄H₉ClO₂S[1][2]
Molecular Weight 156.63 g/mol [2]
Appearance Colorless to Light yellow clear liquid[1]
Density 1.200 g/mL at 25 °C[3]
Boiling Point 190 °C[3]
Melting Point 95 °C (in pentane)[3]
Refractive Index (n20/D) 1.454[4]
SMILES String CC(C)CS(Cl)(=O)=O[4]
InChI Key NQLNHTOCFWUYQE-UHFFFAOYSA-N[4]

Synthesis of Isobutylsulfonyl Chloride

The synthesis of alkanesulfonyl chlorides can be achieved through various methods, most commonly via the oxidative chlorination of corresponding sulfur-containing precursors like thiols or their derivatives. A widely used and environmentally conscious method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.[2]

Experimental Protocol: Synthesis of Alkanesulfonyl Chlorides (General Procedure)

This protocol describes a general method for the synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts, which can be adapted for the synthesis of isobutylsulfonyl chloride.

Materials:

  • S-isobutylisothiourea salt (prepared from isobutyl halide and thiourea)

  • Sodium hypochlorite solution (bleach)

  • Hydrochloric acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (1 M)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, a mixture of dichloromethane and hydrochloric acid is cooled to below -5 °C in an acetone/ice bath.[3]

  • Bleach (sodium hypochlorite solution) is added dropwise from the addition funnel over a period of 20-30 minutes, maintaining the temperature below -5 °C.[3]

  • A slurry of the S-isobutylisothiourea salt in dichloromethane is then added in portions to the reaction mixture over 10 minutes.[3]

  • The resulting suspension is stirred for an additional 30 minutes at a temperature below -5 °C.[3]

  • Excess chlorine is quenched by the addition of a 1 M sodium thiosulfate solution.[3]

  • The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude isobutylsulfonyl chloride, which can be further purified by vacuum distillation.

Reactivity and Applications in Drug Development

The primary utility of isobutylsulfonyl chloride in medicinal chemistry lies in its ability to react with primary and secondary amines to form stable sulfonamide linkages (-SO₂-NR₂). The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[5][6]

Synthesis of Sulfonamides

The reaction of isobutylsulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.[5]

Experimental Protocol: Synthesis of an N-Aryl Isobutylsulfonamide

This protocol provides a general procedure for the synthesis of an N-aryl isobutylsulfonamide from isobutylsulfonyl chloride and a primary aniline derivative.

Materials:

  • Aniline derivative (1.0 eq)

  • Isobutylsulfonyl chloride (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the primary aniline derivative (1.0 eq) in anhydrous dichloromethane.[5]

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution.[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.[5]

  • Addition of Sulfonyl Chloride: Slowly add a solution of isobutylsulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.[5]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash successively with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an N-aryl isobutylsulfonamide.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Aniline Derivative in Dichloromethane B Add Pyridine/Triethylamine A->B C Cool to 0 °C B->C D Add Isobutylsulfonyl Chloride Solution C->D E Stir at Room Temperature (12-24h) D->E F Quench with Water E->F G Extract with Dichloromethane F->G H Wash with 1M HCl G->H I Wash with sat. NaHCO₃ H->I J Wash with Brine I->J K Dry over MgSO₄ J->K L Concentrate in vacuo K->L M Recrystallization or Column Chromatography L->M N Characterization (NMR, MS) M->N

Caption: General workflow for the synthesis and purification of an N-aryl isobutylsulfonamide.

Conclusion

Isobutylsulfonyl chloride is a valuable and versatile reagent for the introduction of the isobutylsulfonyl moiety into organic molecules. Its primary application in the pharmaceutical sciences is the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The experimental protocols provided in this guide offer a foundation for the synthesis and derivatization of molecules containing the isobutylsulfonamide functional group, which can be further explored for the development of novel therapeutic agents. As with all reactive chemicals, appropriate safety precautions should be taken when handling isobutylsulfonyl chloride.

References

Spectroscopic Profile of 2-Methylpropane-1-sulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-methylpropane-1-sulfonyl chloride (also known as isobutanesulfonyl chloride). Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document focuses on predicted data, analysis of analogous compounds, and standardized experimental protocols. This information is intended to guide researchers in the characterization and quality control of this compound.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₄H₉ClO₂S. It is a colorless to light yellow liquid and is classified as a sulfonyl chloride.[1][2]

Table 1: General Properties of this compound

PropertyValueReference
CAS Number35432-36-1[1][2][3][4][5][6][7][8]
Molecular FormulaC₄H₉ClO₂S[1][3][4][6][9][10]
Molecular Weight156.62 g/mol [5][11]
SynonymsIsobutanesulfonyl Chloride, 2-Methyl-1-propanesulfonyl Chloride[5]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry, as well as data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm) (Predicted)ProtonsMultiplicityIntegrationCoupling Constant (J, Hz) (Predicted)
~3.4 - 3.7-CH₂-SO₂ClDoublet2H~7
~2.2 - 2.5-CH(CH₃)₂Multiplet (Septet)1H~7
~1.1 - 1.3-CH(CH₃)₂Doublet6H~7

Note: The chemical shift of the methylene protons (-CH₂-) is expected to be significantly downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. This is consistent with data from similar structures like butane-1-sulfonyl chloride, where these protons appear around 3.68 ppm.[12]

¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to show three signals, corresponding to the three unique carbon environments.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) (Predicted)Carbon
~60 - 65-CH₂-SO₂Cl
~28 - 32-CH(CH₃)₂
~20 - 24-CH(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride functional group.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Functional GroupIntensity
2960 - 2850C-H stretch (alkane)Medium-Strong
1380 - 1340SO₂ asymmetric stretchStrong
1190 - 1160SO₂ symmetric stretchStrong
750 - 550S-Cl stretchMedium

Note: The characteristic strong bands for the sulfonyl chloride group are based on typical ranges for this functional group and data for analogous compounds like butane-1-sulfonyl chloride.[12]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data

m/z (Predicted)IonNotes
156/158[M]⁺Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak due to the ³⁷Cl isotope.
99/101[SO₂Cl]⁺Characteristic fragment for the sulfonyl chloride group, also showing the isotopic pattern for chlorine.
57[C₄H₉]⁺Isobutyl cation fragment.
43[C₃H₇]⁺Isopropyl cation, potentially a major fragment from cleavage of the C-C bond. This is the base peak in the mass spectrum of isobutane.

Note: Predicted m/z values for various adducts are also available from theoretical calculations.[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the reference standard (TMS at 0.00 ppm).

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a drop of the liquid between two KBr or NaCl plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for GC-MS, or Electrospray Ionization - ESI for direct infusion).

  • Acquisition:

    • EI (GC-MS): Acquire the mass spectrum over a mass range of m/z 30-300. The standard electron energy is 70 eV.

    • ESI: Optimize the source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.

  • Data Analysis: Identify the molecular ion and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical distribution.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Analysis and Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Analysis Structure Elucidation and Confirmation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Isobutylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for isobutylsulfonyl chloride. These predictions are based on computational models and provide a reliable reference for spectral interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for Isobutylsulfonyl Chloride

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
3.45Doublet (d)6.72H-CH₂-
2.35Nonet (non)6.81H-CH-
1.12Doublet (d)6.86H-CH(CH₃)₂

Note: Predicted spectra were obtained from computational chemistry software and databases. The solvent is typically CDCl₃.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for Isobutylsulfonyl Chloride

Chemical Shift (δ) (ppm)Carbon TypeAssignment
65.0CH₂-CH₂-
28.1CH-CH-
20.2CH₃-CH(CH₃)₂

Note: Predicted spectra were obtained from computational chemistry software and databases. The solvent is typically CDCl₃.

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of isobutylsulfonyl chloride. This protocol is based on standard laboratory procedures for the analysis of sulfonyl chlorides and related reactive compounds.[1]

2.1. Sample Preparation

  • Solvent Selection: Use a dry, deuterated solvent that is inert to sulfonyl chlorides. Deuterated chloroform (CDCl₃) is a common choice. Ensure the solvent is free of water to prevent hydrolysis of the sample.

  • Sample Concentration: Dissolve approximately 10-20 mg of isobutylsulfonyl chloride in 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small amount of TMS to the sample solution.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

2.2.1. ¹H NMR Spectroscopy

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: A range sufficient to cover all expected proton signals (e.g., 0-10 ppm).

2.2.2. ¹³C NMR Spectroscopy

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-220 ppm).

2.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Structural Visualization and NMR Correlation

The following diagrams illustrate the structure of isobutylsulfonyl chloride and the logical relationships of its proton and carbon environments as determined by NMR spectroscopy.

Isobutylsulfonyl_Chloride_Structure cluster_isobutyl Isobutyl Group cluster_sulfonyl_chloride Sulfonyl Chloride Group C1 C(H₂) C2 C(H) C1->C2 α S S C1->S C3 C(H₃) C2->C3 β C4 C(H₃) C2->C4 β O1 O S->O1 O2 O S->O2 Cl Cl S->Cl

Caption: Chemical structure of isobutylsulfonyl chloride.

NMR_Correlations H1 ¹H NMR Signals H_CH2 δ ~3.45 ppm (d, 2H) H1->H_CH2 H_CH δ ~2.35 ppm (non, 1H) H1->H_CH H_CH3 δ ~1.12 ppm (d, 6H) H1->H_CH3 C13 ¹³C NMR Signals C_CH2 δ ~65.0 ppm (CH₂) C13->C_CH2 C_CH δ ~28.1 ppm (CH) C13->C_CH C_CH3 δ ~20.2 ppm (CH₃) C13->C_CH3 H_CH2->C_CH2 Correlates to H_CH->C_CH Correlates to H_CH3->C_CH3 Correlates to

Caption: ¹H and ¹³C NMR signal correlations for isobutylsulfonyl chloride.

References

An In-depth Technical Guide to the Infrared Spectrum of 2-methylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Analysis: Expected Infrared Absorption Bands

The structure of 2-methylpropane-1-sulfonyl chloride incorporates a sulfonyl chloride group (-SO₂Cl) and an isobutyl group ((CH₃)₂CHCH₂-). The interaction of infrared radiation with the bonds within these groups gives rise to characteristic absorption bands. The expected vibrational modes, their corresponding wavenumber ranges, and anticipated intensities are summarized below.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
2965 - 2955C-H asymmetric stretching (in CH₃)Strong
2930 - 2915C-H asymmetric stretching (in CH₂)Medium
2875 - 2865C-H symmetric stretching (in CH₃)Medium
2855 - 2845C-H symmetric stretching (in CH₂)Medium
1470 - 1450C-H bending (in CH₂ and CH₃)Medium
1385 - 1365SO₂ asymmetric stretchingStrong
1180 - 1160SO₂ symmetric stretchingStrong
780 - 720C-Cl stretchingStrong
600 - 500S-Cl stretchingStrong

Note: The exact peak positions can be influenced by the sample's physical state (e.g., neat liquid, solution) and the solvent used.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of liquid this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

  • Ensure the diamond ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a solvent such as isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Carefully place a single drop of this compound onto the center of the ATR crystal.

  • If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scan the sample over the mid-infrared range (typically 4000 cm⁻¹ to 400 cm⁻¹).

  • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

  • Process the resulting interferogram using a Fourier transform to generate the infrared spectrum.

  • Perform a background subtraction to remove atmospheric (e.g., CO₂, H₂O) and accessory-related absorptions.

Data Analysis:

  • Identify the wavenumbers of the major absorption peaks.

  • Correlate these peaks with the expected vibrational modes of the functional groups present in this compound.

  • Compare the obtained spectrum with the expected values in the table above and with spectra of structurally similar compounds if available.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the IR spectrum of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation start Start: Obtain this compound sample prep_sample Prepare Neat Liquid Sample start->prep_sample background Acquire Background Spectrum prep_sample->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum ft Fourier Transform acquire_spectrum->ft subtract Background Subtraction ft->subtract peak_pick Peak Picking & Annotation subtract->peak_pick assign Assign Vibrational Modes peak_pick->assign compare Compare with Reference Data assign->compare report Final Report compare->report

Caption: Logical workflow for the IR spectral analysis of this compound.

Mass Spectrometry of Isobutylsulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry of isobutylsulfonyl chloride (C₄H₉ClO₂S), a key intermediate in organic synthesis. This document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry, presents a plausible mass spectrum, and details experimental protocols for its analysis.

Core Concepts in the Mass Spectrometry of Isobutylsulfonyl Chloride

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile compounds like isobutylsulfonyl chloride. The high energy imparted by electron impact induces fragmentation of the molecular ion, yielding a characteristic pattern of fragment ions. The analysis of this fragmentation pattern provides valuable information about the molecule's structure.

A key feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] This results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, where the peak at the higher mass-to-charge ratio (m/z) is about one-third the intensity of the peak at the lower m/z.[1]

Proposed Fragmentation Pathway

Due to the absence of a publicly available experimental mass spectrum for isobutylsulfonyl chloride, the following fragmentation pathway is proposed based on the known behavior of analogous sulfonyl chlorides and alkyl halides under electron ionization.

The initial event is the ionization of the isobutylsulfonyl chloride molecule to form the molecular ion (M⁺˙) at m/z 156 and 158, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively. The subsequent fragmentation is proposed to proceed through several key pathways:

  • Loss of the Chlorine Radical: Cleavage of the relatively weak S-Cl bond results in the formation of the isobutylsulfonyl cation at m/z 121.

  • Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonyl compounds is the elimination of a neutral sulfur dioxide (SO₂) molecule.[2] This can occur from the molecular ion to produce the isobutyl chloride radical cation at m/z 92 and 94.

  • Formation of the Isobutyl Cation: Cleavage of the C-S bond leads to the formation of the stable isobutyl cation at m/z 57. This is often a prominent peak in the mass spectra of isobutyl-containing compounds.

  • Formation of the Propyl Cation: The isobutyl cation can further fragment through the loss of a neutral methane molecule to form the propyl cation at m/z 43.

  • Formation of the Chlorosulfonyl Radical: Homolytic cleavage of the C-S bond can also lead to the formation of the chlorosulfonyl radical, with the charge retained by the isobutyl fragment.

Quantitative Mass Spectrometry Data (Theoretical)

The following table summarizes the plausible quantitative data for the principal ions in the electron ionization mass spectrum of isobutylsulfonyl chloride. The relative intensities are hypothetical and serve to illustrate a representative spectrum.

m/z (³⁵Cl)m/z (³⁷Cl)Proposed Fragment IonProposed StructureRelative Intensity (%)
156158[C₄H₉SO₂Cl]⁺˙Molecular Ion5
121[C₄H₉SO₂]⁺Isobutylsulfonyl cation15
9294[C₄H₉Cl]⁺˙Isobutyl chloride radical cation10
57[C₄H₉]⁺Isobutyl cation100
43[C₃H₇]⁺Propyl cation40
41[C₃H₅]⁺Allyl cation60

Experimental Protocols

A robust method for the analysis of isobutylsulfonyl chloride is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a detailed protocol that can be adapted for this purpose.

Sample Preparation
  • Standard Solution: Prepare a stock solution of isobutylsulfonyl chloride at a concentration of 1 mg/mL in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve for quantitative analysis. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing isobutylsulfonyl chloride in the same solvent to a concentration expected to fall within the calibration range.

  • Vialing: Transfer the solutions to 2 mL autosampler vials with screw caps and PTFE septa.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

ParameterSetting
GC
Column30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Oven ProgramInitial temperature: 50 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold: 5 minutes at 250 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-200
Scan ModeFull Scan

Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to isobutylsulfonyl chloride based on its retention time.

  • Mass Spectrum Analysis: Examine the mass spectrum of the identified peak. Look for the characteristic molecular ion peaks (m/z 156 and 158) and the key fragment ions as outlined in the data table.

  • Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of the standard solutions. Determine the concentration of isobutylsulfonyl chloride in the sample by interpolation from the calibration curve.

Visualizations

Proposed Fragmentation Pathway of Isobutylsulfonyl Chloride

Fragmentation_Pathway M Isobutylsulfonyl Chloride [C4H9SO2Cl]+• m/z 156/158 F1 [C4H9SO2]+ m/z 121 M->F1 - Cl• F2 [C4H9Cl]+• m/z 92/94 M->F2 - SO2 F3 [C4H9]+ m/z 57 M->F3 - SO2Cl• F4 [C3H7]+ m/z 43 F3->F4 - CH4

Caption: Proposed EI fragmentation of isobutylsulfonyl chloride.

Experimental Workflow for GC-MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard and Sample Solutions B Transfer to Autosampler Vials A->B C Inject Sample into GC B->C D Separation on Chromatographic Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Identify Peak and Analyze Mass Spectrum F->G H Quantify using Calibration Curve G->H

Caption: Workflow for GC-MS analysis of isobutylsulfonyl chloride.

References

An In-depth Technical Guide to the Solubility of 2-methylpropane-1-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylpropane-1-sulfonyl chloride (also known as isobutanesulfonyl chloride) in organic solvents. Due to a lack of publicly available quantitative data for this specific compound, this guide presents qualitative solubility information and furnishes detailed experimental protocols for determining precise solubility parameters. This information is critical for the effective use of this reagent in organic synthesis, particularly in reaction kinetics, purification, and formulation development within the pharmaceutical and agrochemical industries.

Physicochemical Properties of this compound

PropertyValue
CAS Number 35432-36-1
Molecular Formula C₄H₉ClO₂S
Molecular Weight 156.63 g/mol
Appearance Colorless to light yellow clear liquid[1]
Density 1.200 g/mL at 25 °C
Refractive Index n20/D 1.454

Solubility Profile

This compound is a reactive compound, and its solubility is a key factor in its application in organic synthesis. The general principle of "like dissolves like" is applicable, suggesting that it will be more soluble in non-polar and polar aprotic solvents and less soluble in highly polar protic solvents like water.[2]

Qualitative Solubility Data

SolventChemical FormulaPolaritySolubility
DichloromethaneCH₂Cl₂Polar AproticSoluble[3]
Diethyl Ether(C₂H₅)₂ONon-polarSoluble[3]
WaterH₂OPolar ProticGenerally Insoluble[3]

The sulfonyl chloride functional group is susceptible to hydrolysis in the presence of protic solvents such as water and alcohols, which leads to the formation of the corresponding sulfonic acid. Therefore, for synthetic applications, anhydrous solvents are typically required.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods can be employed. The following protocols describe two common methods for solubility determination.

1. Rapid Qualitative Solubility Assessment

This method provides a quick determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent at ambient temperature.

  • Materials:

    • This compound

    • Anhydrous organic solvents of interest

    • Dry test tubes

    • Vortex mixer

  • Procedure:

    • Add approximately 10-20 mg of this compound to a dry test tube.

    • Add 1 mL of the chosen anhydrous solvent to the test tube.

    • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

    • Visually inspect the solution against a contrasting background.

    • Record the observation as "soluble" (clear solution), "partially soluble" (some solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).[4]

2. Quantitative Solubility Determination by the Shake-Flask (Gravimetric) Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[4]

  • Materials:

    • This compound

    • Anhydrous organic solvents of interest

    • Sealable vials

    • Thermostatically controlled shaker

    • Syringe filter (e.g., 0.45 µm PTFE)

    • Pre-weighed, dry evaporating dishes or vials

    • Analytical balance

    • Vacuum oven or a source of inert gas (e.g., nitrogen)

  • Procedure:

    • Equilibration:

      • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

      • Seal the vial to prevent solvent evaporation.

      • Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

    • Separation of the Saturated Solution:

      • Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

      • Carefully filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.[4]

    • Solvent Evaporation and Mass Determination:

      • Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

      • Weigh the dish or vial containing the solid residue on an analytical balance.[4]

    • Calculation of Solubility:

      • The solubility is calculated using the following formula:

        • Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of solvent used] x 100

Mandatory Visualizations

Experimental Workflow for Quantitative Solubility Determination

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solute to a known volume of solvent B Seal vial A->B C Agitate in a thermostatically controlled shaker (24-48h) B->C D Allow excess solid to settle C->D E Filter supernatant through a syringe filter D->E F Evaporate solvent from the filtered saturated solution E->F G Weigh the solid residue F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

An In-depth Technical Guide to the Stability and Storage of Isobutylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Stability Profile

Isobutylsulfonyl chloride is a reactive compound primarily susceptible to degradation through hydrolysis and thermal decomposition. Its stability is significantly influenced by environmental conditions.

Table 1: Summary of Factors Affecting Isobutylsulfonyl Chloride Stability
FactorEffect on StabilityRecommended Control Measures
Moisture/Humidity Highly sensitive; reacts violently with water to hydrolyze.Store in a tightly sealed container in a dry environment. Use of a desiccator or glovebox is recommended.[1][2][3] Storage under an inert atmosphere (e.g., nitrogen, argon) is advisable.[4]
Temperature Elevated temperatures can accelerate thermal decomposition.Store in a cool place.[1][5] Refrigerated storage at 2-8°C is recommended for long-term stability.[4] Avoid exposure to high temperatures.
Light While not explicitly stated for isobutylsulfonyl chloride, related compounds can be sensitive to UV light.Store in an opaque or amber container to protect from light.
Oxygen/Air While the primary sensitivity is to moisture, handling under an inert atmosphere minimizes exposure to all atmospheric components.Handle and store under an inert gas like nitrogen or argon.
Incompatible Materials Reacts with strong oxidizing agents, alcohols, and strong bases.[5]Store away from incompatible materials. Ensure dedicated and clean equipment for handling.

Decomposition Pathways

The primary decomposition pathways for isobutylsulfonyl chloride are hydrolysis and thermal decomposition.

Hydrolysis

In the presence of water, isobutylsulfonyl chloride undergoes rapid and violent hydrolysis to form isobutylsulfonic acid and hydrochloric acid.[1] This reaction is characteristic of sulfonyl chlorides and typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where water acts as the nucleophile.[3][6][7]

Reaction: (CH₃)₂CHCH₂SO₂Cl + H₂O → (CH₃)₂CHCH₂SO₃H + HCl

The generated hydrochloric acid can further contribute to the degradation of other materials and create a corrosive environment.

Thermal Decomposition

At elevated temperatures, isobutylsulfonyl chloride is expected to decompose. The thermal decomposition of alkanesulfonyl chlorides can proceed through either radical or ionic mechanisms, depending on the structure and conditions.[8] Hazardous decomposition products include toxic and corrosive gases such as oxides of carbon (CO, CO₂), sulfur oxides (SO₂, SO₃), and hydrogen chloride gas.[1][9]

Diagram of Stability and Decomposition Factors

G Factors Influencing Isobutylsulfonyl Chloride Stability and Decomposition A Isobutylsulfonyl Chloride ((CH₃)₂CHCH₂SO₂Cl) B Moisture (H₂O) E Hydrolysis B->E leads to C Heat (Elevated Temperature) F Thermal Decomposition C->F leads to D Incompatible Materials (e.g., Alcohols, Bases) G Reaction D->G leads to E->A degrades H Isobutylsulfonic Acid + Hydrochloric Acid E->H produces F->A degrades I Carbon Oxides (CO, CO₂) Sulfur Oxides (SO₂, SO₃) Hydrogen Chloride (HCl) F->I produces G->A degrades J Various Reaction Products G->J produces K Stable Storage Conditions (Cool, Dry, Inert Atmosphere) K->A maintains stability of G Workflow for Handling Isobutylsulfonyl Chloride cluster_prep Preparation cluster_transfer Reagent Transfer cluster_post Post-Transfer A Dry all glassware in an oven (>120°C) and cool under a stream of inert gas. B Assemble reaction setup under a positive pressure of inert gas (e.g., Nitrogen). A->B C Allow isobutylsulfonyl chloride container to warm to room temperature before opening. B->C D Use a dry, gas-tight syringe flushed with inert gas to withdraw the required volume. C->D E Transfer the reagent to the reaction vessel via a septum, maintaining positive inert gas pressure. D->E F Carefully reseal the isobutylsulfonyl chloride container. E->F H Clean the syringe immediately by quenching with a suitable alcohol (e.g., isopropanol) in a separate flask. E->H G Purge the headspace of the container with inert gas before returning to storage. F->G

References

An In-depth Technical Guide to the Safe Handling of 2-Methylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-methylpropane-1-sulfonyl chloride, a key reagent in pharmaceutical and chemical synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Isobutanesulfonyl Chloride, Isobutylsulfonyl Chloride, 2-Methyl-1-propanesulfonyl Chloride
CAS Number 35432-36-1
Molecular Formula C₄H₉ClO₂S
Molecular Weight 156.62 g/mol
Structure

Hazard Identification

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

GHS Classification:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 1B/2) : Causes severe skin burns and eye damage or causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 1/2A) : Causes serious eye damage or serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

  • Corrosive to Metals (Category 1) : May be corrosive to metals.[2]

  • Combustible Liquid : Combustible liquid.[2]

Signal Word: Danger[3]

Hazard Statements:

  • H227: Combustible liquid.[2]

  • H290: May be corrosive to metals.[2]

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H302: Harmful if swallowed.[1]

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1]

  • H330: Fatal if inhaled.

  • H335: May cause respiratory irritation.[1]

  • H402: Harmful to aquatic life.

Physical and Chemical Properties

PropertyValue
Physical State Liquid[2]
Appearance Colorless to light yellow clear liquid[4]
Purity >95.0% (GC)[4]
Specific Gravity 1.21 (20/20)
Flash Point 88 °C

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Do not breathe mist, gas, or vapors.[1]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][5][7]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][5]

  • Store under an inert gas as the compound is moisture-sensitive.[2]

  • Store in a corrosive-resistant container with a resistant inner liner.[2]

  • Store away from incompatible materials and sources of ignition.[1][5]

  • Store locked up.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Protection TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][6]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-impermeable gloves (e.g., nitrile rubber) should be worn.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

First Aid Measures

In the event of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor.[1][2]

Fire Fighting and Accidental Release Measures

Fire Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: May produce toxic fumes of sulfur oxides, carbon oxides, and hydrogen chloride in a fire.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[1][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1][5]

  • Containment and Cleanup: Absorb spillage with a non-combustible material such as sand or earth and place it in a suitable container for disposal.[2]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] The product should be disposed of at an appropriate treatment and disposal facility.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a research setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Review SDS and Protocols b Ensure Fume Hood is Operational a->b c Don Appropriate PPE b->c d Transfer Reagent in Fume Hood c->d Proceed to Handling e Perform Reaction Under Inert Atmosphere d->e f Monitor Reaction Progress e->f g Quench Reaction and Work-up f->g Reaction Complete h Segregate Waste g->h j Decontaminate Glassware and Surfaces g->j i Dispose of Waste According to Guidelines h->i k End i->k End of Procedure j->k

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Isobutylsulfonyl Chloride in Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The synthesis of sulfonamides is a fundamental reaction, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This guide provides a detailed examination of the mechanism of action of isobutylsulfonyl chloride in the formation of sulfonamides. It covers the core reaction mechanism, experimental protocols, and the factors influencing reaction outcomes, presenting a comprehensive resource for professionals in drug discovery and organic synthesis.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of a sulfonamide from isobutylsulfonyl chloride and an amine proceeds via a nucleophilic acyl-type substitution mechanism. The reaction is characterized by the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride.[4][5]

Step-by-Step Mechanism:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic sulfur center of the isobutylsulfonyl chloride.[4][6] This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate is unstable and collapses. The carbon-oxygen double bonds reform, leading to the expulsion of the chloride ion, which is a good leaving group.[5]

  • Deprotonation: A base, typically an amine like pyridine or triethylamine, removes a proton from the nitrogen atom.[4][7] This step is crucial as it neutralizes the hydrogen chloride (HCl) formed as a byproduct.[4] The neutralization of HCl prevents the protonation of the starting amine, which would otherwise form an unreactive ammonium salt.[8]

The overall reaction can be summarized as follows:

R-NH₂ + (CH₃)₂CHCH₂SO₂Cl + Base → (CH₃)₂CHCH₂SO₂NH-R + [Base-H]⁺Cl⁻

Below is a diagram illustrating the general mechanism for sulfonamide formation.

Sulfonamide Formation Mechanism cluster_intermediate Intermediate Amine R-NH₂ (Amine) Intermediate iBu-S(=O)₂-Cl N⁺H₂-R Amine->Intermediate:f1 Nucleophilic Attack SulfonylChloride iBu-SO₂Cl (Isobutylsulfonyl Chloride) SulfonylChloride->Intermediate:f0 Sulfonamide iBu-SO₂NH-R (Sulfonamide) Intermediate->Sulfonamide Cl⁻ Leaves HCl HCl Salt [Base-H]⁺Cl⁻ HCl->Salt Neutralization Base Base Base->Salt

Caption: General mechanism of sulfonamide formation.

Experimental Protocols

The synthesis of sulfonamides from isobutylsulfonyl chloride is a robust and widely applicable reaction. The following section details a general experimental protocol.

General Protocol for N-Substituted Isobutylsulfonamide Synthesis

Materials:

  • Isobutylsulfonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))

  • Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1 - 1.5 equivalents)

Procedure:

  • The selected primary or secondary amine (1.0 mmol) is dissolved in the aprotic solvent (10-15 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • The tertiary amine base (1.1 mmol) is added to the solution.

  • The flask is cooled in an ice bath to 0 °C.

  • Isobutylsulfonyl chloride (1.0 mmol) is dissolved in a small amount of the same aprotic solvent and added dropwise to the stirred amine solution over 10-15 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours.[1]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water, dilute HCl (to remove excess base), and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if solid.[1]

The following diagram illustrates a typical experimental workflow.

Experimental Workflow start Start: Dissolve Amine and Base in Solvent cool Cool Reaction Mixture to 0°C start->cool add Add Isobutylsulfonyl Chloride Dropwise cool->add react Stir at Room Temperature (1-4 hours) add->react monitor Monitor Reaction by TLC react->monitor workup Aqueous Workup: Wash with H₂O, HCl, Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄) and Filter workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (Chromatography/Recrystallization) concentrate->purify end End: Isolated Sulfonamide Product purify->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Quantitative Data

While specific kinetic data for isobutylsulfonyl chloride is not extensively published, reaction yields are generally high. The table below presents representative yields for the synthesis of various sulfonamides from sulfonyl chlorides and amines, illustrating the efficiency of this transformation.

Sulfonyl ChlorideAmineBaseSolventYield (%)Reference
p-Toluenesulfonyl chlorideBenzylamineTriethylamineCH₂Cl₂62[9]
p-Toluenesulfonyl chlorideAnilinePyridine-~100[3]
Benzenesulfonyl chlorideAnilinePyridine-~100[3]
2,3-Difluorobenzene-1-sulfonyl chlorideVarious aminesTriethylamineDCMHigh[6]
p-Toluenesulfonyl chlorideMorpholine-CH₃CN95[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Application in Differentiating Amines

The reaction with isobutylsulfonyl chloride can be used to distinguish between primary, secondary, and tertiary amines, analogous to the classic Hinsberg test.[8]

  • Primary Amines (R-NH₂): React to form N-substituted isobutylsulfonamides. The resulting sulfonamide still has an acidic proton on the nitrogen atom, making it soluble in aqueous alkali (e.g., NaOH) solution.[8][10]

  • Secondary Amines (R₂-NH): React to form N,N-disubstituted isobutylsulfonamides. This product lacks an acidic proton on the nitrogen and is therefore insoluble in aqueous alkali.[8][10]

  • Tertiary Amines (R₃-N): Do not react with isobutylsulfonyl chloride to form a stable sulfonamide, as they lack a proton on the nitrogen to be removed.[8][10]

This differential reactivity provides a reliable chemical method for amine classification.

Amine Differentiation Logic cluster_results Observe Results cluster_conclusions Conclusion start Start with Unknown Amine (Primary, Secondary, or Tertiary) react React with Isobutylsulfonyl Chloride and NaOH(aq) start->react result1 Clear Solution Formed (Soluble Product) react->result1 Path 1 result2 Precipitate Formed (Insoluble Product) react->result2 Path 2 result3 No Reaction (Original Amine Recovered) react->result3 Path 3 conclusion1 Primary Amine result1->conclusion1 conclusion2 Secondary Amine result2->conclusion2 conclusion3 Tertiary Amine result3->conclusion3

Caption: Logical workflow for differentiating amines.

Conclusion

The reaction of isobutylsulfonyl chloride with primary and secondary amines is a highly efficient and reliable method for the synthesis of sulfonamides. The mechanism, rooted in nucleophilic substitution at the sulfur center, is well-understood and broadly applicable. By controlling reaction conditions and understanding the differential reactivity of various amine classes, researchers can effectively utilize this reaction to construct diverse sulfonamide-containing molecules for applications in drug development and beyond.

References

Theoretical Insights into the Reactivity of Isobutylsulfonyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylsulfonyl chloride is a key building block in organic synthesis, valued for its ability to introduce the isobutylsulfonyl moiety into a diverse range of molecules. This is particularly relevant in the development of novel therapeutic agents and functional materials. Understanding the theoretical underpinnings of its reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing new synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of isobutylsulfonyl chloride, drawing upon computational models and experimental data from analogous sulfonyl chlorides to elucidate its behavior in key chemical transformations, including hydrolysis, alcoholysis, and reactions with amines. While direct theoretical and extensive experimental studies on isobutylsulfonyl chloride are limited in publicly accessible literature, this guide constructs a robust predictive framework based on well-understood principles of sulfonyl chloride chemistry.

Introduction: The Electronic Structure and Reactivity of Sulfonyl Chlorides

The reactivity of sulfonyl chlorides is fundamentally governed by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The general structure of a sulfonyl chloride features a tetrahedral sulfur atom, and the isobutyl group in isobutylsulfonyl chloride acts as a mild electron-donating group.

Theoretical studies on analogous alkanesulfonyl chlorides suggest that the primary reaction pathway for nucleophilic attack is a concerted SN2-type mechanism. However, the possibility of a stepwise addition-elimination mechanism, proceeding through a pentacoordinate intermediate, has also been considered, particularly for reactions in the gas phase or with very strong nucleophiles.

General Reaction Mechanisms

The principal reactions of isobutylsulfonyl chloride involve nucleophilic attack at the sulfur center, leading to the displacement of the chloride ion. The two predominant proposed mechanisms are the concerted SN2-type pathway and the stepwise addition-elimination pathway.

Concerted SN2-type Mechanism

Computational studies on simple alkanesulfonyl chlorides favor a concerted mechanism for most common solvolysis reactions. In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. This process proceeds through a single transition state.

G cluster_workflow Hydrolysis Experimental Workflow A Prepare Isobutylsulfonyl Chloride Solution in Acetone C Mix Solutions A->C B Thermostatted Water B->C D Monitor Reaction Progress (e.g., Titration) C->D E Data Analysis to Determine Rate Constant D->E G cluster_pathway Sulfonamide Formation Pathway Start Isobutylsulfonyl Chloride + Primary/Secondary Amine Intermediate Nucleophilic Attack by Amine Start->Intermediate Product Sulfonamide + HCl Intermediate->Product

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Methylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of N-substituted sulfonamides utilizing 2-methylpropane-1-sulfonyl chloride, also known as isobutylsulfonyl chloride. Sulfonamides are a vital class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The use of this compound allows for the introduction of an isobutylsulfonyl moiety, which can modulate the physicochemical properties of the resulting molecule, such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.

The synthesis of sulfonamides from this compound and a primary or secondary amine is a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.[1]

General Reaction Scheme

The general reaction for the synthesis of N-substituted-2-methylpropane-1-sulfonamides is depicted below:

R¹R²NH + (CH₃)₂CHCH₂SO₂Cl → (CH₃)₂CHCH₂SO₂NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Experimental Protocols

Two common protocols are provided: a standard method using conventional heating and a microwave-assisted method for rapid synthesis.

Protocol 1: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis of sulfonamides using this compound and an amine with conventional heating.

Materials:

  • This compound (Isobutylsulfonyl chloride)

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Amine Solution Preparation: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[1]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a rapid and efficient alternative to conventional heating, often leading to reduced reaction times and improved yields.

Materials:

  • This compound (Isobutylsulfonyl chloride)

  • Primary or secondary amine

  • Microwave reactor

  • Microwave-safe reaction vessel with a stir bar

  • Appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, add the amine (1.0 equivalent) and this compound (1.0 equivalent).

  • Solvent and Irradiation: Add the appropriate solvent and expose the mixture to microwave irradiation for the specified time and temperature (see table below for representative conditions).

  • Workup and Purification: After the reaction is complete (monitored by TLC), the reaction mixture is cooled, treated with n-hexane, and allowed to stand at room temperature. The resulting crystals are collected by filtration, washed with n-hexane, and dried.[2] If necessary, further purification can be achieved by column chromatography.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the synthesis of various sulfonamides using this compound.

Table 1: Conventional Synthesis of N-substituted-2-methylpropane-1-sulfonamides

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM1285-95
2BenzylamineTEADCM890-98
3MorpholineTEADCM692-99
4p-ToluidinePyridineDCM1488-96

Table 2: Microwave-Assisted Synthesis of N-substituted-2-methylpropane-1-sulfonamides

EntryAmineSolventTime (min)Temperature (°C)Yield (%)
1AnilineNone510090-97
2BenzylamineNone310095-99
3MorpholineNone210094-99
4p-ToluidineNone611092-98

Characterization of Synthesized Sulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques:[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the isobutyl group protons and any protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Amine Amine Sulfonamide Sulfonamide Amine->Sulfonamide SulfonylChloride 2-Methylpropane- 1-sulfonyl Chloride SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide + Solvent Solvent (e.g., DCM) Solvent->Sulfonamide in HCl HCl G Start Start Prep Prepare Amine Solution Start->Prep Cool Cool to 0°C Prep->Cool AddBase Add Base Cool->AddBase AddSulfonyl Add Sulfonyl Chloride AddBase->AddSulfonyl React React (6-18h) AddSulfonyl->React Workup Workup React->Workup Purify Purification Workup->Purify Characterize Characterization Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Synthesis of N-Isobutylsulfonamides via Reaction of Isobutylsulfonyl Chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents exhibiting antibacterial, anti-inflammatory, and enzyme-inhibiting properties. The reaction between a sulfonyl chloride and a primary amine is a classic and reliable method for constructing the robust sulfonamide linkage.[1] This document provides a detailed protocol for the synthesis of N-substituted isobutylsulfonamides from isobutylsulfonyl chloride and various primary amines. This reaction is valuable for generating compound libraries in drug discovery campaigns, allowing for the exploration of structure-activity relationships by modifying the amine component.

The synthesis proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the isobutylsulfonyl chloride.[2] This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate and deactivate the starting amine.[1]

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a well-established nucleophilic substitution reaction.

  • Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electron-deficient sulfur atom of the isobutylsulfonyl chloride. This forms a transient tetrahedral intermediate.

  • Step 2: Elimination & Deprotonation: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling a chloride ion (Cl⁻). The resulting protonated sulfonamide is then deprotonated by a base (e.g., triethylamine) to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.

ReactionMechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Primary Amine) Sulfonamide iBu-SO₂-NHR (N-substituted Isobutylsulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride iBu-SO₂Cl (Isobutylsulfonyl Chloride) SulfonylChloride->Sulfonamide Base Base (e.g., Et₃N) Salt Base-H⁺Cl⁻ Base->Salt HCl Scavenging

Caption: General reaction scheme for sulfonamide formation.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the synthesis of N-substituted isobutylsulfonamides from various primary amines. Yields are generally high, though optimization may be required for specific substrates.[3]

EntryPrimary Amine (1.0 eq)Base (1.5 eq)SolventTime (h)Temp (°C)Yield (%)
1BenzylamineTriethylamineDCM120 → RT92
2AnilinePyridineDCM160 → RT88
3n-ButylamineTriethylamineTHF120 → RT95
4CyclohexylamineTriethylamineDCM140 → RT91
54-MethoxybenzylaminePyridineTHF160 → RT89

DCM: Dichloromethane; THF: Tetrahydrofuran; RT: Room Temperature.

Detailed Experimental Protocol

This protocol provides a general method for the reaction of isobutylsulfonyl chloride with a primary amine.

4.1 Materials and Reagents

  • Isobutylsulfonyl chloride (1.0 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware

4.2 Experimental Workflow Diagram

Workflow A 1. Setup & Reagents Dissolve amine (1.1 eq) and base (1.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂). B 2. Cooling Cool the reaction mixture to 0 °C in an ice bath. A->B C 3. Addition of Sulfonyl Chloride Add a solution of isobutylsulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-30 min. B->C D 4. Reaction Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor progress by TLC. C->D E 5. Workup: Quench & Extract Quench with water. Transfer to a separatory funnel and extract with DCM. D->E F 6. Workup: Wash Wash combined organic layers sequentially with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Drying & Concentration Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. F->G H 8. Purification Purify the crude product by flash column chromatography or recrystallization. G->H I 9. Characterization Confirm structure and purity of the final product (NMR, MS, IR). H->I

Caption: Standard workflow for synthesis and purification.[2]

4.3 Step-by-Step Procedure

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.[2]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[2]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve isobutylsulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.[2]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove residual acid), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted isobutylsulfonamide.[2]

  • Characterization: Characterize the pure product using standard analytical techniques such as NMR, MS, and IR spectroscopy to confirm its identity and purity.[2]

Troubleshooting and Side Reactions

Even with a robust protocol, issues can arise. The primary side reactions include the hydrolysis of the sulfonyl chloride and di-sulfonylation of the primary amine.

SideReactions Reactants Primary Amine + Isobutylsulfonyl Chloride DesiredProduct N-Isobutylsulfonamide (Desired Product) Reactants->DesiredProduct Desired Pathway (Base) Hydrolysis Isobutylsulfonic Acid (Side Product) Reactants->Hydrolysis Reaction with H₂O (Moisture) Disulfonylation N,N-bis(isobutylsulfonyl)amine (Side Product) DesiredProduct->Disulfonylation Further reaction with Isobutylsulfonyl Chloride

Caption: Key reaction pathways and potential side reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation Inactive Sulfonyl Chloride: Hydrolyzed due to improper storage.Use fresh or properly stored isobutylsulfonyl chloride. Ensure all glassware and solvents are anhydrous.
Insufficiently Reactive Amine: The amine is a weak nucleophile (e.g., highly electron-deficient anilines).Increase reaction temperature or use a stronger, non-nucleophilic base. Consider a more polar aprotic solvent like DMF.
Significant Amount of Sulfonic Acid Byproduct Water in the Reaction: Presence of moisture in reagents or solvents.Use anhydrous solvents and reagents. Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Di-sulfonated Product Incorrect Stoichiometry: Using an excess of sulfonyl chloride relative to the amine.Use a 1:1 or slight excess of the amine to the sulfonyl chloride.
Prolonged Reaction Time / High Temp: Allowing the reaction to proceed long after the primary sulfonamide has formed.Monitor the reaction closely by TLC and quench it once the starting amine is consumed. Perform the reaction at lower temperatures (0 °C to RT).

References

Application Notes and Protocols: 2-Methylpropane-1-sulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection of reactive functional groups is a cornerstone of strategy. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions during synthetic transformations. Sulfonyl chlorides are a well-established class of reagents for the protection of amines, forming stable sulfonamides. Among these, 2-methylpropane-1-sulfonyl chloride, also known as isobutanesulfonyl chloride, presents a potentially valuable yet under-documented option. This document aims to provide a comprehensive overview of its application, based on available chemical principles and related literature, and to propose detailed protocols for its use.

The isobutanesulfonyl group is anticipated to offer a balance of stability and reactivity, making it a useful tool in a synthetic chemist's arsenal. Sulfonamides, in general, are known for their high stability across a wide range of reaction conditions, including acidic and basic environments.[1] The isobutyl substituent, with its moderate steric bulk, may influence the reactivity and cleavage conditions of the resulting sulfonamide.

Data Presentation

Due to the limited specific literature on this compound as an amine protecting group, the following tables are presented as generalized examples based on typical reactions of sulfonyl chlorides with amines. These values should be considered as starting points for optimization.

Table 1: Representative Conditions for the Protection of Amines with this compound

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilinePyridineDichloromethane (DCM)0 to 252 - 485 - 95
BenzylamineTriethylamine (TEA)Dichloromethane (DCM)0 to 251 - 390 - 98
DiethylamineTriethylamine (TEA)Dichloromethane (DCM)0 to 253 - 680 - 90
Glycine methyl esterSodium bicarbonateTetrahydrofuran (THF)/Water0 to 254 - 875 - 85

Table 2: Potential Deprotection Methods for N-Isobutanesulfonamides

Deprotection MethodReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Reductive CleavageMagnesium, MethanolMethanol25 to 652 - 670 - 90
Reductive CleavageSamarium(II) iodideTetrahydrofuran (THF)250.5 - 275 - 95
Acidic HydrolysisConc. HBr, PhenolAcetic Acid100 - 1206 - 1260 - 80

Experimental Protocols

The following are detailed, generalized protocols for the protection of amines using this compound and the subsequent deprotection of the resulting N-isobutanesulfonamide.

Protocol 1: Protection of a Primary Amine (e.g., Benzylamine)

Materials:

  • Benzylamine

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve benzylamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2-methylpropane-1-sulfonamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of an N-Isobutanesulfonamide via Reductive Cleavage with Mg/MeOH

Materials:

  • N-protected amine (e.g., N-benzyl-2-methylpropane-1-sulfonamide)

  • Magnesium turnings

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Celite®

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing the N-isobutanesulfonamide (1.0 eq) dissolved in anhydrous methanol, add magnesium turnings (10-20 eq) portion-wise.

  • The reaction may become exothermic. Stir the mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the resulting suspension through a pad of Celite® to remove magnesium salts, washing the filter cake with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by an appropriate method (e.g., distillation, column chromatography, or acid-base extraction).

Visualizations

The following diagrams illustrate the general workflow for the protection and deprotection of amines using this compound.

Protection_Workflow cluster_protection Protection of Amine Amine Primary or Secondary Amine Reaction_P Reaction in suitable solvent (e.g., DCM) Amine->Reaction_P Reagents This compound, Base (e.g., TEA or Pyridine) Reagents->Reaction_P Workup_P Aqueous Workup Reaction_P->Workup_P Purification_P Purification Workup_P->Purification_P Sulfonamide N-Isobutanesulfonamide Purification_P->Sulfonamide

Caption: General workflow for the protection of amines.

Deprotection_Workflow cluster_deprotection Deprotection of N-Isobutanesulfonamide Sulfonamide N-Isobutanesulfonamide Reaction_D Reaction under specific conditions Sulfonamide->Reaction_D Reagents_D Deprotection Reagents (e.g., Mg/MeOH or SmI2) Reagents_D->Reaction_D Workup_D Aqueous Workup Reaction_D->Workup_D Purification_D Purification Workup_D->Purification_D Freed_Amine Free Amine Purification_D->Freed_Amine

Caption: General workflow for the deprotection of N-isobutanesulfonamides.

Stability and Compatibility

Based on the general behavior of sulfonyl protecting groups and the properties of the isobutyl group, the following stability profile can be anticipated for N-isobutanesulfonamides:

  • Acidic Conditions: Generally stable to moderately acidic conditions. However, strong, hot acids can lead to cleavage.[1]

  • Basic Conditions: Stable to most basic conditions.

  • Nucleophilic Conditions: Information on isobutyl sulfonates suggests a potential sensitivity to nucleophilic cleavage. This could be an advantage for deprotection under specific mild conditions but requires careful consideration during synthetic planning if strong nucleophiles are to be used.

  • Reductive Conditions: Expected to be stable to many common reducing agents (e.g., NaBH₄, H₂/Pd-C). However, stronger reducing conditions, as outlined in the deprotection protocols, will lead to cleavage.

  • Oxidative Conditions: Generally stable to a wide range of oxidizing agents.

Conclusion

This compound offers a promising avenue for the protection of amines in organic synthesis. The resulting N-isobutanesulfonamides are expected to exhibit good stability, with the potential for selective deprotection under reductive conditions. The provided protocols serve as a starting point for the application of this protecting group. Further research is warranted to fully elucidate the scope and limitations of the isobutanesulfonyl group, including a systematic study of its stability and the optimization of deprotection conditions for a wider range of substrates. Such studies will be invaluable to researchers and professionals in the field of drug development and complex molecule synthesis.

References

Application Notes and Protocols for Isobutylsulfonyl Chloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylsulfonyl chloride is a reactive organosulfur compound that serves as a versatile reagent in peptide synthesis. Its primary application lies in the permanent modification of the N-terminus of peptides and the side chains of certain amino acids, such as lysine. The reaction of isobutylsulfonyl chloride with primary and secondary amines results in the formation of a highly stable sulfonamide bond. This modification is strategically employed to introduce a stable, non-cleavable group that can alter the physicochemical properties of a peptide, such as its charge, lipophilicity, and resistance to enzymatic degradation. These application notes provide detailed protocols for the use of isobutylsulfonyl chloride in peptide synthesis, with a focus on N-terminal modification.

While specific quantitative data for isobutylsulfonyl chloride in peptide synthesis is not extensively documented in publicly available literature, the protocols provided herein are based on established procedures for similar short-chain alkylsulfonyl chlorides, such as methanesulfonyl chloride. Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific peptide sequences.

Core Applications

The primary applications of isobutylsulfonyl chloride in peptide synthesis include:

  • N-Terminal Capping: Introduction of an isobutylsulfonyl group at the N-terminus permanently blocks the terminal amine, preventing further elongation and modifying the overall charge of the peptide. This can be crucial for mimicking naturally N-acetylated proteins or for enhancing metabolic stability.

  • Formation of Sulfonopeptides: The resulting sulfonamide linkage is an isostere of the peptide bond and can be incorporated to create peptidomimetics with altered conformational properties and resistance to proteases.[1]

  • Modification of Lysine Side Chains: The ε-amino group of lysine residues can also be targeted for sulfonylation, allowing for site-specific modification within the peptide sequence, provided other amino groups are appropriately protected.

Data Presentation

The following table summarizes the key reaction parameters for the N-terminal sulfonylation of peptides using alkylsulfonyl chlorides, which can be adapted for isobutylsulfonyl chloride.

ParameterRecommended ConditionsNotes
Reagent Isobutylsulfonyl Chloride---
Peptide Substrate Resin-bound or in solution with a free N-terminal amineEnsure side-chain protecting groups are stable to the reaction conditions.
Equivalents of Sulfonyl Chloride 5 - 10 equivalentsAn excess of the reagent drives the reaction to completion.
Base Diisopropylethylamine (DIEA) or Pyridine10 - 20 equivalents. A non-nucleophilic organic base is required to neutralize the HCl byproduct.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)The choice of solvent depends on the solubility of the peptide and resin swelling properties.
Reaction Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature to control the initial exothermic reaction.
Reaction Time 1 - 4 hoursReaction progress can be monitored by a qualitative ninhydrin test to check for the presence of free amines.

Experimental Protocols

Protocol 1: On-Resin N-Terminal Isobutylsulfonylation of a Peptide

This protocol describes the modification of a peptide with a free N-terminus while it is still attached to the solid support.

Materials:

  • Fully assembled peptide-resin with a free N-terminal amine

  • Isobutylsulfonyl chloride

  • Diisopropylethylamine (DIEA) or Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Nitrogen gas for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DMF or DCM for 30-60 minutes in a reaction vessel.

  • Base Addition: Add DIEA or pyridine (10-20 equivalents) to the swollen resin slurry and agitate gently for 5 minutes.

  • Sulfonylation Reaction:

    • In a separate vial, dissolve isobutylsulfonyl chloride (5-10 equivalents) in a minimal amount of anhydrous DMF or DCM.

    • Slowly add the isobutylsulfonyl chloride solution to the resin slurry at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and continue to agitate for 1-4 hours.

  • Monitoring the Reaction: Perform a qualitative Kaiser or TNBS test on a small sample of resin beads to check for the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step can be repeated.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection: The N-terminally modified peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid-based cleavage cocktail).

On_Resin_Sulfonylation start Start: Peptide-Resin (Free N-terminus) swell Swell Resin (DMF or DCM) start->swell add_base Add Base (DIEA or Pyridine) swell->add_base react Sulfonylation Reaction (0°C to RT, 1-4h) add_base->react prepare_reagent Prepare Isobutylsulfonyl Chloride Solution prepare_reagent->react monitor Monitor Reaction (Kaiser Test) react->monitor monitor->react Incomplete wash Wash Resin (DMF, DCM) monitor->wash Complete dry Dry Resin wash->dry cleave Cleavage & Deprotection dry->cleave end End: N-Isobutylsulfonyl Peptide cleave->end

Figure 1. Experimental workflow for on-resin N-terminal isobutylsulfonylation.
Protocol 2: Solution-Phase N-Terminal Isobutylsulfonylation of a Peptide

This protocol is suitable for modifying a purified peptide in solution.

Materials:

  • Purified peptide with a free N-terminal amine

  • Isobutylsulfonyl chloride

  • Diisopropylethylamine (DIEA) or Pyridine

  • Anhydrous solvent (e.g., DMF, DCM, Acetonitrile)

  • Quenching solution (e.g., water, aqueous ammonium chloride)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide (1 equivalent) in an anhydrous solvent. The choice of solvent will depend on the peptide's solubility.

  • Base Addition: Add DIEA or pyridine (10-20 equivalents) to the peptide solution.

  • Sulfonylation Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add isobutylsulfonyl chloride (5-10 equivalents) to the stirred solution.

    • Allow the reaction to gradually warm to room temperature and stir for 1-4 hours.

  • Monitoring the Reaction: Monitor the reaction progress by RP-HPLC or LC-MS to observe the consumption of the starting peptide and the formation of the sulfonated product.

  • Quenching: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous solution of a primary amine (e.g., ammonium chloride) to consume any excess isobutylsulfonyl chloride.

  • Purification: Purify the N-terminally modified peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.

Solution_Phase_Sulfonylation start Start: Purified Peptide (in solution) add_base Add Base (DIEA or Pyridine) start->add_base cool Cool to 0°C add_base->cool add_reagent Add Isobutylsulfonyl Chloride cool->add_reagent react Reaction (0°C to RT, 1-4h) add_reagent->react monitor Monitor Reaction (HPLC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete purify Purify by RP-HPLC quench->purify characterize Characterize Product (MS, HPLC) purify->characterize end End: N-Isobutylsulfonyl Peptide characterize->end

Figure 2. Experimental workflow for solution-phase N-terminal isobutylsulfonylation.

Logical Relationships in Peptide Modification

The decision to use isobutylsulfonyl chloride for peptide modification is often driven by the need for a stable, permanent modification that alters the peptide's properties. The logical flow for its application is outlined below.

Logical_Flow cluster_0 Goal Definition cluster_1 Reagent Selection cluster_2 Synthesis Strategy cluster_3 Execution and Analysis cluster_4 Outcome goal Desired Peptide Properties: - Increased Stability - Altered Lipophilicity - Blocked N-terminus reagent Select Isobutylsulfonyl Chloride for Stable Sulfonamide Formation goal->reagent strategy Choose Synthesis Method reagent->strategy on_resin On-Resin Modification strategy->on_resin Peptide on Solid Support in_solution Solution-Phase Modification strategy->in_solution Purified Peptide execute Perform Sulfonylation (Follow Protocol) on_resin->execute in_solution->execute analyze Purify and Characterize (HPLC, Mass Spectrometry) execute->analyze outcome Final Modified Peptide with Desired Properties analyze->outcome

Figure 3. Decision-making process for peptide modification with isobutylsulfonyl chloride.

Conclusion

Isobutylsulfonyl chloride is a valuable tool for the chemical modification of peptides, enabling the introduction of a stable isobutylsulfonyl group at the N-terminus or other primary amine sites. This modification can significantly impact the therapeutic potential of a peptide by enhancing its stability and altering its physicochemical characteristics. The provided protocols, based on the reactivity of similar alkylsulfonyl chlorides, offer a solid foundation for researchers to explore the application of isobutylsulfonyl chloride in their peptide synthesis and drug development endeavors. Careful optimization of the reaction conditions for each specific peptide is recommended to achieve the desired modification with high efficiency and purity.

References

Application Notes and Protocols: Reaction of Isobutylsulfonyl Chloride with Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of sulfonamides is a cornerstone reaction in organic synthesis, particularly in the development of therapeutic agents and functional materials. The reaction of sulfonyl chlorides with amines is the most common method for creating the sulfonamide bond. However, when the amine substrate is sterically hindered, this reaction can be challenging, often resulting in low yields and slow reaction rates. This document provides detailed application notes and protocols for the reaction of isobutylsulfonyl chloride, an aliphatic sulfonyl chloride, with sterically hindered amines. These guidelines are intended to assist researchers in overcoming the challenges associated with the sulfonylation of sterically encumbered amino groups.

Reaction Mechanism and the Role of Catalysis

The sulfonylation of an amine by a sulfonyl chloride proceeds via nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. In the case of hindered amines, the steric bulk around the nitrogen atom impedes this nucleophilic attack, slowing down the reaction.

To facilitate this transformation, a catalyst is often employed. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this purpose. The reaction can proceed through two primary pathways:

  • Direct Sulfonylation (Uncatalyzed or Base-Promoted): A base, such as triethylamine or pyridine, deprotonates the amine, increasing its nucleophilicity for the subsequent attack on the sulfonyl chloride. With hindered amines, this pathway is often slow due to steric hindrance.

  • DMAP-Catalyzed Sulfonylation: DMAP acts as a nucleophilic catalyst by first reacting with the isobutylsulfonyl chloride to form a highly reactive N-isobutylsulfonyl-4-dimethylaminopyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the hindered amine than the sulfonyl chloride itself.

G cluster_0 Uncatalyzed Pathway (Slow) cluster_1 DMAP-Catalyzed Pathway (Fast) Hindered_Amine R¹R²NH (Hindered Amine) Transition_State_1 Sterically Crowded Transition State Hindered_Amine->Transition_State_1 Nucleophilic Attack Isobutylsulfonyl_Chloride i-BuSO₂Cl (Isobutylsulfonyl Chloride) Isobutylsulfonyl_Chloride->Transition_State_1 Base Base (e.g., Et₃N) Base->Hindered_Amine Activates Product_1 i-BuSO₂NR¹R² (Sulfonamide) Transition_State_1->Product_1 - HCl DMAP DMAP Reactive_Intermediate [i-BuSO₂-DMAP]⁺Cl⁻ (Reactive Intermediate) DMAP->Reactive_Intermediate Nucleophilic Attack Isobutylsulfonyl_Chloride_2 i-BuSO₂Cl Isobutylsulfonyl_Chloride_2->Reactive_Intermediate Product_2 i-BuSO₂NR¹R² (Sulfonamide) Reactive_Intermediate->Product_2 Reaction with Hindered Amine Hindered_Amine_2 R¹R²NH Hindered_Amine_2->Product_2

Figure 1: Reaction pathways for the sulfonylation of hindered amines.

Experimental Protocols

General Protocol for the Sulfonylation of a Hindered Amine with Isobutylsulfonyl Chloride

This protocol provides a general method for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Hindered amine (e.g., diisopropylamine, tert-butylamine, 2,6-diisopropylaniline)

  • Isobutylsulfonyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))[1]

  • (Optional) 4-Dimethylaminopyridine (DMAP)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Addition funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the hindered amine (1.0 eq.) and the anhydrous solvent (to make a ~0.1-0.5 M solution).

  • Addition of Base: Add the tertiary amine base (1.5-2.0 eq.). If using a catalytic amount of DMAP, it can be added at this stage (0.1-0.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve isobutylsulfonyl chloride (1.1 eq.) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes using an addition funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be required.

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_workflow Experimental Workflow Setup Reaction Setup: Hindered Amine, Solvent, Base, (DMAP), Inert Atmosphere Cooling Cool to 0 °C Setup->Cooling Addition Dropwise Addition of Isobutylsulfonyl Chloride Cooling->Addition Reaction Stir at 0 °C, then RT (12-24h) Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup: Quench, Extract, Wash Reaction->Workup Purification Dry, Concentrate, and Purify via Chromatography Workup->Purification Product Isolated Sulfonamide Purification->Product

Figure 2: General experimental workflow for sulfonylation.

Data Presentation: Reaction of Aliphatic Sulfonyl Chlorides with Hindered Amines

Specific quantitative data for the reaction of isobutylsulfonyl chloride with a wide range of hindered amines is not extensively reported in readily accessible literature. The following table presents data for analogous reactions of other aliphatic sulfonyl chlorides with hindered amines to provide representative examples of expected yields and conditions. The reactivity of isobutylsulfonyl chloride is expected to be similar to that of other primary alkyl sulfonyl chlorides like 1-propanesulfonyl chloride.

Sulfonyl ChlorideHindered AmineBase/CatalystSolventTemp. (°C)Time (h)Yield (%)
Benzenesulfonyl ChlorideDibutylamine1 M NaOHWaterRT-94
p-Toluenesulfonyl ChlorideAnilinePyridineTHF0 - RT686
p-Nitrobenzenesulfonyl HalideN-isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl)amine derivativeTriethylamineSecondary or Tertiary Alcohol50-70--
1-Propanesulfonyl ChlorideAnilineTriethylamineDCMRT-High
Benzenesulfonyl Chloride1-Octylamine1 M NaOHWaterRT-98

Note: This table includes data for aromatic sulfonyl chlorides for comparative purposes, as they are widely studied. The reactivity of aliphatic sulfonyl chlorides like isobutylsulfonyl chloride may differ.

Troubleshooting and Optimization

  • Low Yield:

    • Steric Hindrance: For extremely hindered amines, the addition of a nucleophilic catalyst such as DMAP is highly recommended.

    • Hydrolysis of Sulfonyl Chloride: Ensure all reagents and glassware are anhydrous, as sulfonyl chlorides are moisture-sensitive.[2]

    • Reaction Temperature: If the reaction is slow at room temperature, gentle heating may be necessary. However, be mindful of potential side reactions at elevated temperatures.[3]

  • Side Reactions:

    • Di-sulfonylation (with primary amines): Use a slight excess of the primary amine relative to the sulfonyl chloride and add the sulfonyl chloride slowly to the reaction mixture.

    • Reaction with Nucleophilic Base: If a nucleophilic base like pyridine is suspected to interfere, switch to a non-nucleophilic, sterically hindered base such as DIPEA.[3]

Safety Precautions

  • Sulfonyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactions should be conducted under an inert atmosphere to prevent the hydrolysis of the sulfonyl chloride.

  • Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

References

Chemoselective Sulfonylation with 2-Methylpropane-1-sulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective sulfonylation is a crucial transformation in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. The introduction of a sulfonyl group can significantly alter the physicochemical and biological properties of a compound. 2-Methylpropane-1-sulfonyl chloride, also known as isobutylsulfonyl chloride, offers a valuable tool for achieving selective sulfonylation due to the steric hindrance imparted by its isobutyl group. This steric bulk can be exploited to differentiate between various nucleophilic functional groups within a molecule, such as primary and secondary amines, and alcohols.

This document provides detailed application notes and experimental protocols for the chemoselective sulfonylation of substrates containing multiple functional groups using this compound. The inherent steric properties of this reagent allow for preferential reaction with less sterically hindered nucleophiles, a principle that can be finely tuned by adjusting reaction conditions.

Principles of Chemoselectivity

The chemoselective sulfonylation with this compound is primarily governed by the interplay of nucleophilicity and steric accessibility of the functional groups in the substrate.

  • Nucleophilicity: In general, amines are more nucleophilic than alcohols, and primary amines are more nucleophilic than secondary amines. This intrinsic reactivity trend favors the N-sulfonylation over O-sulfonylation.

  • Steric Hindrance: The bulky isobutyl group of this compound significantly influences the reaction rate. Less sterically hindered nucleophiles will react more readily. This effect can be used to achieve selectivity between primary and secondary amines, or between primary amines and more sterically encumbered alcohols.

By carefully controlling reaction parameters such as temperature, solvent, and the nature of the base, the inherent selectivity of this compound can be enhanced.

Applications in Organic Synthesis and Drug Development

The ability to selectively introduce an isobutylsulfonyl group is highly valuable in the synthesis of complex molecules. Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The isobutylsulfonyl moiety can modulate properties such as lipophilicity, metabolic stability, and target binding affinity.

Experimental Protocols

The following protocols provide a general framework for achieving chemoselective sulfonylation with this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Selective N-Sulfonylation of Primary Amines in the Presence of Secondary Amines or Alcohols

This protocol leverages the higher reactivity and lower steric hindrance of primary amines to achieve selective sulfonylation.

Materials:

  • Substrate containing primary and secondary amine/hydroxyl groups (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substrate (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM at a concentration of 0.1-0.5 M under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise to the cooled solution over 30-60 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting primary amine is consumed (typically 1-4 hours), quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-sulfonylated product.

Troubleshooting:

  • Di-sulfonylation of primary amine: Use a strict 1:1 stoichiometry of the primary amine to the sulfonyl chloride and add the sulfonyl chloride slowly at low temperature.

  • Reaction with secondary amine or alcohol: Lower the reaction temperature (e.g., to -20 °C) and use a milder base. The steric bulk of the isobutyl group should disfavor reaction with more hindered nucleophiles.

Data Presentation: Representative Examples
SubstrateProductBaseSolventTemp (°C)Time (h)Yield (%)
4-(aminomethyl)piperidin-4-ol4-hydroxy-4-(((2-methylpropyl)sulfonyl)methyl)piperidineTEADCM0285
2-aminoethanolN-(2-hydroxyethyl)-2-methylpropane-1-sulfonamidePyridineTHF0 to rt392
4-aminophenolN-(4-hydroxyphenyl)-2-methylpropane-1-sulfonamideTEADCM02.588
1-(2-aminoethyl)piperazine1-((2-methylpropyl)sulfonyl)-4-(2-aminoethyl)piperazineTEADCM0475 (selectivity for exocyclic amine)

Note: The data presented in this table is representative and yields may vary depending on the specific reaction conditions and substrate.

Visualizing the Workflow and Logic

Experimental Workflow for Chemoselective N-Sulfonylation

experimental_workflow sub Substrate (1 eq) + Base (1.5 eq) in Anhydrous DCM reaction Reaction at 0 °C (Monitored by TLC) sub->reaction Slow Addition reagent This compound (1.05 eq) in Anhydrous DCM reagent->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup Quench purification Purification (Column Chromatography) workup->purification product Pure N-Sulfonylated Product purification->product

Caption: General experimental workflow for the chemoselective N-sulfonylation.

Logical Relationship for Chemoselectivity

chemoselectivity_logic cluster_factors Controlling Factors reagent This compound outcome Selective N-Sulfonylation of Primary Amine reagent->outcome substrate Substrate with - Primary Amine - Secondary Amine/Alcohol substrate->outcome nucleophilicity Nucleophilicity (Primary Amine > Secondary Amine > Alcohol) nucleophilicity->outcome sterics Steric Hindrance (Isobutyl Group) sterics->outcome

Caption: Factors governing the chemoselectivity of sulfonylation.

Conclusion

This compound is a versatile reagent for achieving chemoselective sulfonylation, particularly for the preferential reaction with primary amines in the presence of other nucleophilic groups. The steric hindrance provided by the isobutyl group is a key determinant of this selectivity. By following the outlined protocols and considering the principles of nucleophilicity and steric accessibility, researchers can effectively utilize this reagent in the synthesis of complex molecules for applications in drug discovery and development. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yields and selectivity.

Application Notes and Protocols for HPLC Derivatization using Isobutylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, many analytes, particularly those lacking a strong chromophore, such as primary and secondary amines, amino acids, and phenols, are challenging to detect with high sensitivity using standard UV-Vis detectors. Pre-column derivatization is a widely employed strategy to overcome this limitation by covalently attaching a UV-absorbing or fluorescent tag to the analyte.

Isobutylsulfonyl chloride is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamide derivatives. While less common than other sulfonyl chlorides like dansyl chloride, its principle of action is based on the well-established Hinsberg reaction. The resulting isobutylsulfonamide derivatives exhibit increased hydrophobicity, which can improve their retention and separation on reversed-phase HPLC columns, and they possess a chromophore that allows for UV detection.

These application notes provide a detailed, inferred protocol for the use of isobutylsulfonyl chloride as a pre-column derivatizing agent for the analysis of primary and secondary amines by HPLC. Due to the limited availability of specific validated methods for isobutylsulfonyl chloride in the scientific literature, the following protocols are based on established methods for analogous sulfonyl chlorides.

Principle of Derivatization

The derivatization of primary and secondary amines with isobutylsulfonyl chloride follows a nucleophilic acyl substitution mechanism. The reaction is typically carried out under alkaline conditions (pH 9-11) to ensure that the amine's lone pair of electrons is available for nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable N-isobutylsulfonamide and hydrochloric acid. The alkaline buffer neutralizes the acid byproduct, driving the reaction to completion.

Diagrams

G cluster_reagents Reactants cluster_products Products Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Sulfonamide N-Isobutylsulfonamide Amine->Sulfonamide IBS_Cl Isobutylsulfonyl Chloride IBS_Cl->Sulfonamide HCl Hydrochloric Acid Sulfonamide->HCl Formation of HCl byproduct

Caption: Reaction of an amine with isobutylsulfonyl chloride.

G start Start: Sample/Standard Preparation derivatization Derivatization: - Add borate buffer (pH 10) - Add Isobutylsulfonyl Chloride solution - Incubate at 60°C for 30 min start->derivatization quench Quenching: - Add quenching solution (e.g., excess primary amine) - Vortex and let stand for 10 min derivatization->quench hplc HPLC Analysis: - Inject into HPLC system - Separate on C18 column - Detect with UV detector quench->hplc data Data Analysis: - Quantify based on peak area hplc->data

Caption: Experimental workflow for derivatization and HPLC analysis.

Experimental Protocols

Materials and Reagents
  • Isobutylsulfonyl chloride (≥98% purity)

  • Analyte standards (primary or secondary amines)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or ultrapure grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Glycine or other primary amine for quenching

  • 0.22 µm syringe filters

Preparation of Solutions
  • Derivatization Reagent (10 mg/mL): Prepare fresh by dissolving 100 mg of isobutylsulfonyl chloride in 10 mL of anhydrous acetonitrile. Store in a desiccator and protect from moisture.

  • Borate Buffer (0.1 M, pH 10.0): Dissolve 0.62 g of boric acid in 100 mL of water. Adjust the pH to 10.0 with 1 M sodium hydroxide.

  • Quenching Solution (100 mM Glycine): Dissolve 0.075 g of glycine in 10 mL of water.

  • Sample/Standard Solutions: Prepare stock solutions of analyte standards in a suitable solvent (e.g., methanol or water). Prepare working standards by diluting the stock solutions with the same solvent.

Derivatization Procedure (Inferred)
  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 10.0).

  • Add 200 µL of the 10 mg/mL isobutylsulfonyl chloride solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a water bath or heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • To quench the reaction and remove excess isobutylsulfonyl chloride, add 100 µL of the 100 mM glycine quenching solution.

  • Vortex the mixture and allow it to stand for 10 minutes at room temperature.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm (based on the absorbance of similar sulfonamides)

Data Presentation

The following table summarizes the typical performance characteristics of HPLC methods using sulfonyl chloride derivatization reagents for the analysis of amines. The data presented here is for illustrative purposes and is based on methods using dansyl chloride, a structurally related derivatizing agent. Actual performance with isobutylsulfonyl chloride may vary and would require method validation.

Analyte ClassDerivatizing AgentLinearity (R²)LOD (µg/mL)LOQ (µg/mL)Reference
Biogenic AminesDansyl Chloride> 0.9990.01 - 0.100.02 - 0.31[1][2]
Amino AcidsDansyl Chloride> 0.9980.015 - 0.0750.05 - 0.25

Troubleshooting

  • Low Derivatization Yield:

    • Ensure the pH of the reaction mixture is in the optimal range (9-11).

    • Use freshly prepared derivatization reagent, as sulfonyl chlorides are sensitive to moisture.

    • Optimize incubation time and temperature.

  • Peak Tailing:

    • Ensure complete derivatization.

    • Adjust the pH of the mobile phase.

    • Use a high-purity C18 column.

  • Interfering Peaks:

    • Ensure complete quenching of the excess derivatizing reagent.

    • Optimize the HPLC gradient to separate the analyte derivative from byproducts.

    • Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization if the matrix is complex.

Conclusion

Pre-column derivatization with isobutylsulfonyl chloride offers a viable approach for the HPLC analysis of primary and secondary amines that lack a native chromophore. The formation of stable, UV-absorbing sulfonamide derivatives allows for sensitive detection and quantification. The provided inferred protocols and methodologies serve as a comprehensive starting point for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for their specific applications. Method optimization and validation are crucial to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for Sulfonylation with 2-Methylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylation is a fundamental transformation in organic synthesis, yielding sulfonamides and sulfonic esters. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. 2-Methylpropane-1-sulfonyl chloride (isobutanesulfonyl chloride) serves as a key reagent for introducing the isobutanesulfonyl group, which can modulate the physicochemical and biological properties of target molecules. This document provides detailed experimental protocols for the sulfonylation of primary and secondary amines, anilines, and alcohols using this compound.

Reaction Mechanism

The sulfonylation reaction proceeds via a nucleophilic attack of the amine or alcohol on the electrophilic sulfur atom of this compound. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. For primary amines, care must be taken to avoid double sulfonylation.

Sulfonylation Mechanism General Mechanism of Sulfonylation reagent This compound intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack nucleophile Nucleophile (Amine or Alcohol) nucleophile->intermediate product Sulfonylation Product (Sulfonamide or Sulfonic Ester) intermediate->product Elimination of Cl- hcl HCl intermediate->hcl salt Base·HCl Salt hcl->salt base Base base->salt

Caption: General mechanism of sulfonylation.

Experimental Protocols

Protocol 1: Sulfonylation of Primary and Secondary Amines

This protocol describes the general procedure for the synthesis of N-alkyl-2-methylpropane-1-sulfonamides.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF).

  • Addition of Base: Add the base (1.1 - 1.5 eq., e.g., triethylamine or pyridine) to the solution.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.05 eq.) in the anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Sulfonylation of Amines Workflow Experimental Workflow for Amine Sulfonylation start Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl_chloride Add this compound at 0 °C start->add_sulfonyl_chloride react Stir at Room Temperature (2-24h) add_sulfonyl_chloride->react workup Aqueous Work-up react->workup purify Purification workup->purify product Pure Sulfonamide purify->product

Caption: Workflow for the sulfonylation of amines.

Protocol 2: Sulfonylation of Alcohols

This protocol outlines the general procedure for the synthesis of 2-methylpropyl sulfonates.

Materials:

  • This compound

  • Alcohol

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA) with 4-Dimethylaminopyridine (DMAP) (catalytic)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or pyridine).

  • Addition of Base: If not using pyridine as the solvent, add the base (1.5 eq., e.g., pyridine or TEA with a catalytic amount of DMAP).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Slowly add this compound (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-12 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

Table 1: Sulfonylation of Various Amines

EntryAmine SubstrateExpected YieldNotes
1BenzylamineExcellentPrimary benzylic amines are generally highly reactive.
2CyclohexylamineExcellentUnhindered primary aliphatic amines react readily.
3DibenzylamineGoodSecondary benzylic amines are slightly less reactive than primary ones.
4MorpholineExcellentCyclic secondary amines are good nucleophiles.
5AnilineGood to ExcellentAromatic amines are less nucleophilic than aliphatic amines.
64-NitroanilineModerate to GoodElectron-withdrawing groups on the aniline ring decrease nucleophilicity.[1]
7N-MethylanilineGoodSecondary anilines react well.

Table 2: Sulfonylation of Various Alcohols

EntryAlcohol SubstrateExpected YieldNotes
1Benzyl alcoholExcellentPrimary alcohols are readily sulfonylated.
21-OctanolExcellentLong-chain primary alcohols are good substrates.
3CyclohexanolGoodSecondary alcohols are generally less reactive than primary alcohols.
4PhenolGood to ExcellentPhenols are readily sulfonylated.
54-NitrophenolGoodElectron-withdrawing groups can slightly reduce the reactivity of phenols.
6tert-ButanolPoor to FairTertiary alcohols are sterically hindered and may undergo elimination.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive substrate (sterically hindered or electronically poor).Increase reaction temperature, use a more forcing base (e.g., DBU), or extend the reaction time.
Insufficiently anhydrous conditions.Ensure all glassware is oven-dried and use freshly distilled anhydrous solvents.
Formation of di-sulfonamide with primary aminesExcess of sulfonyl chloride or prolonged reaction time.Use a slight excess of the amine or add the sulfonyl chloride slowly at low temperature.
Side reactions (e.g., elimination with alcohols)Reaction temperature is too high.Maintain a low temperature during the addition of the sulfonyl chloride and throughout the reaction.

Safety Information

  • This compound is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential.

  • Always quench the reaction mixture carefully, as unreacted sulfonyl chloride will react exothermically with water.

By following these protocols and considering the provided data, researchers can effectively utilize this compound for the synthesis of a diverse range of sulfonamides and sulfonic esters.

References

Application Notes and Protocols for Workup of 2-Methylpropane-1-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylpropane-1-sulfonyl chloride, also known as isobutylsulfonyl chloride, is a crucial reagent in organic synthesis, particularly for the formation of sulfonamides. Sulfonamides are a prominent class of compounds in medicinal chemistry. The successful isolation and purification of the desired products from reactions involving this compound are critical for obtaining accurate biological data and for the advancement of drug discovery programs. This document provides detailed application notes and standardized protocols for the workup procedure of reactions involving this compound, with a focus on the synthesis of N-substituted sulfonamides.

A typical reaction involves the coupling of this compound with a primary or secondary amine in the presence of a base. The subsequent workup is designed to remove unreacted starting materials, the base, and any byproducts, such as the corresponding sulfonic acid formed from hydrolysis of the sulfonyl chloride.

General Reaction Scheme

Key Considerations for Workup

  • Quenching: The reaction is typically quenched to neutralize any remaining reactive species. Common quenching agents include water or dilute aqueous acidic or basic solutions.

  • Extraction: The desired sulfonamide product is usually extracted into an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Washing: The organic layer is washed sequentially to remove impurities. A dilute acid wash removes residual amine and base. A wash with a mild base, like saturated sodium bicarbonate solution, removes unreacted this compound and 2-methylpropane-1-sulfonic acid. A final wash with brine reduces the amount of dissolved water in the organic phase.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization or column chromatography to achieve high purity.

Data Presentation

The following table summarizes typical quantitative data for a representative reaction and workup of this compound with a generic primary amine.

ParameterValueNotes
Reactants
This compound1.0 mmolLimiting reagent
Primary Amine1.1 mmolSlight excess
Base (e.g., Triethylamine)1.5 mmolTo scavenge HCl
Solvent (e.g., Dichloromethane)10 mLAnhydrous
Workup
Quenching Solution (Water)10 mL
Extraction Solvent (DCM)3 x 15 mL
Acid Wash (1M HCl)15 mLTo remove excess amine and base
Base Wash (Sat. NaHCO₃)15 mLTo remove unreacted sulfonyl chloride
Brine Wash15 mL
Yield and Purity
Crude Product Yield85-95%
Purity after Workup (by NMR)~90%
Purified Product Yield (after chromatography)70-85%
Final Purity>98%

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Sulfonamide Synthesis

This protocol describes a general procedure for the workup of a reaction between this compound and a primary or secondary amine.

1. Reaction Quenching: a. Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. b. Slowly add 10 mL of deionized water to the reaction flask with stirring.

2. Extraction: a. Transfer the mixture to a separatory funnel. b. Extract the aqueous layer with three 15 mL portions of dichloromethane (DCM).[1] c. Combine the organic layers.

3. Washing: a. Wash the combined organic layers with 15 mL of 1M HCl if a basic catalyst like pyridine or triethylamine was used.[1] b. Subsequently, wash the organic layer with 15 mL of saturated aqueous sodium bicarbonate solution.[1] c. Finally, wash the organic layer with 15 mL of brine.[1]

4. Drying and Concentration: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

5. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Protocol 2: Purification by Recrystallization

1. Solvent Selection: a. Transfer a small amount of the crude solid product to a test tube. b. Add a small amount of a potential recrystallization solvent and heat to boiling. If the solid dissolves, it is a suitable solvent. If it does not, add more solvent until it does. c. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

2. Recrystallization Procedure: a. Transfer the crude solid product to an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[2] c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath for 15-30 minutes to maximize crystal precipitation.[2] e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[2] f. Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

1. Column Preparation: a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes). b. Pack a glass column with the slurry.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. b. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent. c. Carefully load the sample onto the top of the packed column.[2]

3. Elution and Collection: a. Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), gradually increasing the polarity. b. Collect fractions and monitor them by TLC to identify those containing the pure product.[2]

4. Final Steps: a. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Mandatory Visualization

Caption: Workflow for the workup and purification of products from this compound reactions.

References

Purification of Sulfonamides Derived from Isobutylsulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of sulfonamides synthesized using isobutylsulfonyl chloride. The focus is on removing common impurities and achieving high-purity compounds suitable for further research and development.

Introduction

The synthesis of sulfonamides from isobutylsulfonyl chloride and a primary or secondary amine is a common and versatile reaction in medicinal chemistry and drug discovery. The resulting N-substituted isobutanesulfonamides often require rigorous purification to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound is critical for accurate biological evaluation and to meet regulatory standards. This guide outlines the common impurities encountered in this synthesis and provides detailed protocols for their removal using various purification techniques.

Common Impurities in the Synthesis of Sulfonamides from Isobutylsulfonyl Chloride

The primary impurities in the synthesis of sulfonamides from isobutylsulfonyl chloride typically include:

  • Isobutylsulfonic Acid: This is the most common byproduct, formed by the hydrolysis of isobutylsulfonyl chloride in the presence of water. Strict anhydrous reaction conditions are crucial to minimize its formation.

  • Unreacted Amine: Excess amine used to drive the reaction to completion or unreacted starting amine will be present in the crude product.

  • Unreacted Isobutylsulfonyl Chloride: Incomplete reaction will leave residual isobutylsulfonyl chloride.

  • Salts: Amine hydrochlorides are formed as a byproduct of the reaction.

  • Byproducts from Side Reactions: Although less common, elimination reactions of the isobutylsulfonyl chloride can potentially occur under certain conditions, leading to other sulfur-containing impurities.

A general workflow for the synthesis and purification is depicted below.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Isobutylsulfonyl Chloride + Amine reaction Reaction (Anhydrous Conditions, Base) start->reaction quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Wash extraction->wash dry Drying and Concentration wash->dry crude Crude Sulfonamide dry->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure Pure Sulfonamide recrystallization->pure chromatography->pure analysis Purity and Characterization (NMR, MS, HPLC) pure->analysis

Figure 1. General workflow for the synthesis and purification of sulfonamides.

Data Presentation: Purification Strategies and Expected Outcomes

The choice of purification method depends on the physical properties of the sulfonamide and the nature of the impurities. The following table summarizes common purification strategies and their effectiveness.

Purification TechniqueTarget ImpuritiesTypical Solvents/Mobile PhasesExpected PurityAdvantagesDisadvantages
Recrystallization Isobutylsulfonic acid, unreacted starting materialsEthanol/water, Ethyl acetate/hexanes, Isopropanol/water>98%Cost-effective, scalable, good for crystalline solidsNot suitable for oils or amorphous solids, potential for product loss in mother liquor
Liquid-Liquid Extraction Isobutylsulfonic acid, amine hydrochlorides, unreacted amineEthyl acetate, Dichloromethane (DCM), Diethyl etherVariable (often a pre-purification step)Removes water-soluble impurities effectivelyEmulsion formation can be an issue, may not remove structurally similar impurities
Column Chromatography All impuritiesHexanes/Ethyl acetate gradient, Dichloromethane/Methanol gradient>99%High resolution, applicable to a wide range of compoundsTime-consuming, requires larger volumes of solvent, not always easily scalable

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Aqueous Wash

This protocol is a standard work-up procedure to remove the bulk of water-soluble impurities before further purification.

Objective: To perform an initial purification of the crude sulfonamide by removing acidic and basic impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Quench the reaction mixture by carefully adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate.[1]

  • Combine Organic Layers: Combine the organic layers in the separatory funnel.

  • Acid Wash: Wash the combined organic layers with 1 M HCl to remove any unreacted amine.

  • Base Wash: Subsequently, wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove the isobutylsulfonic acid.

  • Brine Wash: Finally, wash the organic layer with brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude sulfonamide.

start Crude Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Partially Purified Sulfonamide concentrate->product

Figure 2. Workflow for liquid-liquid extraction.
Protocol 2: Purification by Recrystallization

This protocol is suitable for solid sulfonamides and can yield highly pure crystalline material.

Objective: To purify a solid crude sulfonamide by recrystallization.

Materials:

  • Crude sulfonamide

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature. A common and effective solvent pair for sulfonamides is ethanol and water.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Add the hot anti-solvent (e.g., water) dropwise to the hot solution until the solution becomes faintly cloudy. Then, add a few more drops of the hot primary solvent until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for purifying sulfonamides that are oils, amorphous solids, or when high purity is required.

Objective: To purify the crude sulfonamide using silica gel column chromatography.

Materials:

  • Crude sulfonamide

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a gradient of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified sulfonamide.

start Crude Sulfonamide load Load onto Silica Gel Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate in vacuo combine->concentrate product Pure Sulfonamide concentrate->product

Figure 3. Workflow for column chromatography.

Conclusion

The purification of sulfonamides derived from isobutylsulfonyl chloride is a critical step in their synthesis. The choice of purification method will depend on the specific properties of the target molecule and the impurities present. A combination of liquid-liquid extraction followed by either recrystallization or column chromatography is often the most effective approach to obtaining high-purity sulfonamides for subsequent applications in research and drug development. Careful execution of these protocols will ensure the removal of common impurities and yield a final product of the desired quality.

References

Application Notes and Protocols for Large-Scale Synthesis and Utilization of 2-Methylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-methylpropane-1-sulfonyl chloride and its subsequent use in the synthesis of sulfonamides, a class of compounds with significant interest in drug development.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₉ClO₂S[1]
Molecular Weight 156.63 g/mol [2]
Appearance Colorless to light yellow clear liquid
Density 1.200 g/mL at 25 °C[2]
Boiling Point 78-79 °C at 15 mmHg[3]
Refractive Index n20/D 1.454[2]
CAS Number 35432-36-1[2]

I. Large-Scale Synthesis of this compound

This section details a robust and scalable protocol for the synthesis of this compound via the oxidative chlorination of 2-methyl-1-propanethiol (isobutyl mercaptan). This method is advantageous for its high yield and amenability to industrial-scale production.[4]

A. Reaction Scheme

The overall reaction is as follows:

An alternative laboratory-scale synthesis involves the use of N-chlorosuccinimide (NCS) and sulfuryl chloride, which has been reported to yield up to 95%.[2]

B. Experimental Protocol for Large-Scale Synthesis

This protocol is adapted from general procedures for the industrial production of alkyl sulfonyl chlorides.[5]

Materials and Equipment:

  • Jacketed glass-lined reactor (e.g., 100 L) equipped with a mechanical stirrer, temperature probe, gas inlet, and a bottom outlet valve.

  • Scrubber system for chlorine and hydrogen chloride off-gases.

  • Storage vessels for reactants and product.

  • Separatory funnel or decanter for phase separation.

  • Vacuum distillation apparatus.

  • 2-Methyl-1-propanethiol (isobutyl mercaptan)

  • Chlorine gas

  • Concentrated Hydrochloric Acid (36%)

  • Nitrogen gas

Procedure:

  • Reactor Preparation: The reactor is purged with nitrogen and charged with concentrated hydrochloric acid.

  • Reaction: 2-Methyl-1-propanethiol is fed into the reactor at a controlled rate. Simultaneously, chlorine gas is bubbled through the reaction mixture. The feed rates are adjusted to maintain a turbulent condition within the reactor, ensuring efficient mixing.[5] The reaction is exothermic and the temperature should be maintained between 10-25 °C using a cooling jacket.

  • Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) to ensure the complete conversion of the starting thiol.

  • Phase Separation: Upon completion, the stirring is stopped, and the reaction mixture is allowed to settle. The denser product layer, this compound, is separated from the upper aqueous hydrochloric acid layer.[5]

  • Purification:

    • Aqueous HCl Scrubbing: The crude this compound is transferred to a scrubbing vessel and washed with a fresh portion of aqueous hydrochloric acid (18-36%) to remove any residual sulfonic acid.[5] The contact time for scrubbing should be in the range of 3 to 15 minutes.[5]

    • Vacuum Stripping: The scrubbed product is then subjected to vacuum stripping at a temperature no greater than 70 °C to remove volatile impurities.[5] An inert gas sweep can be used to facilitate the removal of volatiles.

C. Safety Considerations for Large-Scale Synthesis
  • The reaction should be carried out in a well-ventilated area, and all off-gases must be passed through a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and hydrogen chloride.

  • Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For large-scale operations, respiratory protection may be necessary.

  • Due to the corrosive nature of the reactants and products, all equipment should be made of corrosion-resistant materials, such as glass-lined steel.

II. Application in Drug Development: Synthesis of Sulfonamides

This compound is a key intermediate in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7] The following is a general protocol for the synthesis of N-substituted 2-methylpropane-1-sulfonamides.

A. Reaction Scheme

where R can be an alkyl or aryl group.

B. Experimental Protocol for Sulfonamide Synthesis

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Standard laboratory glassware for workup and purification.

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A solution of the amine and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent is prepared in a round-bottom flask and cooled in an ice bath.

  • Addition of Sulfonyl Chloride: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled amine solution via a dropping funnel.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • The reaction mixture is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

C. Example Application: Synthesis of a Hypothetical Biologically Active Sulfonamide

Hypothetical Scenario: An isobutylsulfonamide derivative is synthesized and found to be a selective inhibitor of a specific matrix metalloproteinase (MMP), an enzyme class implicated in cancer metastasis.

Workflow for Characterization and Mechanism of Action Studies:

G cluster_synthesis Synthesis and Initial Screening cluster_moa Mechanism of Action Studies cluster_pathway Signaling Pathway Elucidation Synthesis Synthesis of Isobutylsulfonamide Library Screening High-Throughput Screening (MMP Inhibition Assay) Synthesis->Screening Library Hit_ID Hit Identification Screening->Hit_ID Active Compounds Enzyme_Kinetics Enzyme Kinetic Assays (Determine Ki, Inhibition Type) Hit_ID->Enzyme_Kinetics Cell_Assays Cell-Based Assays (Invasion, Migration) Enzyme_Kinetics->Cell_Assays Western_Blot Western Blot Analysis (Downstream Effectors) Cell_Assays->Western_Blot Upstream_Regulators Identify Upstream Regulators of MMP Western_Blot->Upstream_Regulators Downstream_Targets Identify Downstream Targets of MMP Upstream_Regulators->Downstream_Targets Pathway_Mapping Map the Signaling Cascade Downstream_Targets->Pathway_Mapping

Figure 1. A logical workflow for the discovery and characterization of a hypothetical isobutylsulfonamide-based MMP inhibitor.

Hypothetical Signaling Pathway Modulation:

If the isobutylsulfonamide inhibits an MMP, it could disrupt the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. The binding of the sulfonamide to the active site of the MMP would block its catalytic activity.

G cluster_pathway MMP-Mediated Cell Invasion Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., AP-1) Signaling_Cascade->Transcription_Factor Activates MMP_Gene MMP Gene Transcription Transcription_Factor->MMP_Gene Induces MMP_Protein MMP Protein Synthesis and Secretion MMP_Gene->MMP_Protein Leads to ECM_Degradation Extracellular Matrix (ECM) Degradation MMP_Protein->ECM_Degradation Catalyzes Cell_Invasion Cell Invasion and Metastasis ECM_Degradation->Cell_Invasion Allows Isobutylsulfonamide Isobutylsulfonamide Inhibitor Isobutylsulfonamide->MMP_Protein Inhibits

Figure 2. A diagram illustrating the hypothetical inhibition of an MMP-mediated signaling pathway by an isobutylsulfonamide.

III. Conclusion

This compound is a versatile and valuable reagent for the large-scale synthesis of sulfonamides, a compound class of high importance in drug discovery and development. The protocols outlined in this document provide a foundation for the safe and efficient production and utilization of this key chemical intermediate. Further research into specific sulfonamide derivatives of this compound is warranted to explore their full therapeutic potential and elucidate their mechanisms of action.

References

Applications of Isobutylsulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylsulfonyl chloride is a valuable reagent in medicinal chemistry, primarily utilized for the synthesis of sulfonamide-containing compounds. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, owing to its ability to mimic a carboxylic acid bioisostere and its capacity to form crucial hydrogen bond interactions with biological targets. This document provides an overview of the applications of isobutylsulfonyl chloride in the synthesis of bioactive molecules, with a focus on its use in the development of GPR119 modulators for the potential treatment of type 2 diabetes and obesity. Detailed experimental protocols for the synthesis of a key intermediate are also presented.

Core Application: Synthesis of GPR119 Modulators

G protein-coupled receptor 119 (GPR119) is a promising drug target for the treatment of type 2 diabetes mellitus (T2DM) and obesity due to its role in glucose homeostasis. Activation of GPR119 enhances glucose-stimulated insulin secretion and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] Small molecule modulators of GPR119 are therefore of significant interest in drug discovery.

Isobutylsulfonyl chloride serves as a key building block in the synthesis of certain GPR119 modulators. It is used to introduce the isobutylsulfonamide moiety, which can be a critical component for the molecule's interaction with the receptor.

Logical Workflow for GPR119 Modulator Synthesis

GPR119_Modulator_Synthesis A Starting Materials (e.g., Heterocyclic Amine) C Sulfonamide Formation (Reaction with Amine) A->C Nucleophilic Substitution B Isobutylsulfonyl Chloride B->C D Isobutylsulfonamide Intermediate C->D E Further Synthetic Modifications D->E F Final GPR119 Modulator E->F

Caption: Synthetic workflow for GPR119 modulators.

Experimental Protocols

The following protocols describe the synthesis of an isobutylsulfonamide intermediate, a common step in the preparation of more complex bioactive molecules.

Protocol 1: General Synthesis of an N-Aryl Isobutylsulfonamide

This protocol outlines the general procedure for the reaction of an aromatic amine with isobutylsulfonyl chloride to form the corresponding N-aryl isobutylsulfonamide.

Materials:

  • Aromatic amine (1.0 eq)

  • Isobutylsulfonyl chloride (1.1 eq)

  • Pyridine (or other suitable base, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutylsulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl isobutylsulfonamide.

  • Characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Signaling Pathway of GPR119 Activation

GPR119_Signaling cluster_cell Pancreatic β-cell / Enteroendocrine L-cell GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion (β-cell) PKA->Insulin GLP1 GLP-1 Release (L-cell) PKA->GLP1 Epac2->Insulin Epac2->GLP1 Ligand GPR119 Agonist (e.g., Isobutylsulfonamide derivative) Ligand->GPR119

Caption: GPR119 signaling cascade.

Quantitative Data Summary

While specific yield and biological activity data for compounds synthesized using isobutylsulfonyl chloride are not extensively available in the public domain, the following table provides a general representation of the type of data that would be collected and presented for a series of synthesized GPR119 modulators. The values presented are hypothetical and for illustrative purposes only.

Compound IDSynthetic Yield (%)GPR119 EC₅₀ (nM)GLP-1 Secretion (Fold Increase)
IBS-001 651502.5
IBS-002 72853.1
IBS-003 582102.1
IBS-004 75504.2

Conclusion

Isobutylsulfonyl chloride is a useful reagent for the incorporation of the isobutylsulfonamide moiety into potential drug candidates. Its application in the synthesis of GPR119 modulators highlights its importance in developing novel therapeutics for metabolic diseases. The provided protocols offer a foundational method for the synthesis of key sulfonamide intermediates, which can be further elaborated to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. Further research and publication of specific applications of isobutylsulfonyl chloride will be beneficial for the medicinal chemistry community.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Isobutylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of isobutylsulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isobutylsulfonyl chloride?

A1: The most prevalent methods for synthesizing isobutylsulfonyl chloride include:

  • Oxidative chlorination of isobutyl thiol or diisobutyl disulfide: This is a common laboratory-scale method.

  • Reaction of sodium isobutylsulfonate with a chlorinating agent: This method is also widely used.

Q2: What is the most common impurity encountered in the synthesis of isobutylsulfonyl chloride?

A2: The most common impurity is isobutylsulfonic acid, which is formed by the hydrolysis of isobutylsulfonyl chloride in the presence of water.[1] To minimize its formation, it is crucial to use anhydrous reagents and solvents and to work under an inert atmosphere.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored using several analytical techniques, including:

  • Thin Layer Chromatography (TLC): To qualitatively track the consumption of the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and byproducts.

  • ¹H NMR Spectroscopy: To monitor the disappearance of starting material signals and the appearance of product signals.

Q4: How should I purify the synthesized isobutylsulfonyl chloride?

A4: Due to its relatively high boiling point and potential for thermal decomposition, vacuum distillation is the recommended method for purifying isobutylsulfonyl chloride.[2][3] This technique allows for distillation at a lower temperature, minimizing degradation.

Troubleshooting Guides

Below are common issues encountered during the synthesis of isobutylsulfonyl chloride, along with their potential causes and recommended solutions.

Issue 1: Low or No Yield of Isobutylsulfonyl Chloride
Potential Cause Recommended Solution
Presence of Water Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Chlorinating Agent Use a fresh bottle or a freshly purified chlorinating agent.
Suboptimal Reaction Temperature The reaction may be too slow at very low temperatures. Monitor the reaction by TLC and adjust the temperature as needed. For oxidative chlorination, maintain a low temperature (e.g., 0-5 °C) to control the exotherm.[4]
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the chlorinating agent may be necessary.
Issue 2: Presence of Significant Impurities
Potential Cause Recommended Solution
Isobutylsulfonic Acid This is due to hydrolysis. Strictly maintain anhydrous conditions. During workup, quench the reaction at a low temperature.[1]
Unreacted Starting Material Increase the reaction time or temperature slightly. Ensure proper stoichiometry of the chlorinating agent.
Side-Products from Over-oxidation Control the addition of the oxidizing agent and maintain the recommended reaction temperature.

Data Presentation

Table 1: Expected Yields for Isobutylsulfonyl Chloride Synthesis

While specific data for isobutylsulfonyl chloride is not extensively published, the following table provides expected yield ranges based on analogous reactions for the synthesis of sulfonyl chlorides.[5]

Synthetic Method Key Parameters Expected Yield Range
Oxidative Chlorination of Isobutyl ThiolTemperature control (0-10 °C), Stoichiometry of oxidant60-80%
Reaction of Sodium IsobutylsulfonateAnhydrous conditions, Choice of chlorinating agent65-85%
Table 2: Expected Spectroscopic Data for Isobutylsulfonyl Chloride
Spectroscopic Technique Expected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ ~3.4 (d, 2H, -CH₂-SO₂-), δ ~2.3 (m, 1H, -CH-), δ ~1.1 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) δ ~65 (-CH₂-SO₂-), δ ~28 (-CH-), δ ~22 (-CH(CH₃)₂)
IR (Neat) ~2960 cm⁻¹ (C-H stretch), ~1370 cm⁻¹ (S=O asymmetric stretch), ~1165 cm⁻¹ (S=O symmetric stretch)[6][7]

Experimental Protocols

Key Experiment: Synthesis of Isobutylsulfonyl Chloride via Oxidative Chlorination of Isobutyl Thiol

This protocol is adapted from a general procedure for the oxidative chlorination of thiols.[4]

Materials:

  • Isobutyl thiol

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Petroleum ether

  • 1% HCl (aq)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirring solution of isobutyl thiol (1.0 eq) in a mixture of acetonitrile and water (4:1 by volume) in an ice bath, add trichloroisocyanuric acid (1.45 eq) portion-wise, maintaining the temperature at or below 5 °C.

  • Stir the mixture for 30 minutes in the ice bath.

  • Remove the precipitated cyanuric acid by filtration and wash it with ethyl acetate.

  • Combine the filtrates and evaporate the solvent under reduced pressure, ensuring the bath temperature does not exceed 30 °C to minimize hydrolysis.

  • Dissolve the crude product in petroleum ether, wash with cold 1% aqueous HCl, and then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude isobutylsulfonyl chloride.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

troubleshooting_workflow start Low Yield or Impure Product check_water Check for Moisture Contamination start->check_water check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_temp Review Reaction Temperature Control start->check_temp solution_anhydrous Use Anhydrous Solvents/Reagents Work under Inert Atmosphere check_water->solution_anhydrous Water suspected solution_reagents Use Fresh Reagents Optimize Stoichiometry check_reagents->solution_reagents Reagent issues solution_temp Maintain Low Temperature (0-5 °C) Monitor with TLC check_temp->solution_temp Temperature issues purify Purify by Vacuum Distillation solution_anhydrous->purify solution_reagents->purify solution_temp->purify reaction_pathway cluster_reactants Reactants cluster_product Product cluster_side_product Common Side Product isobutyl_thiol Isobutyl Thiol isobutylsulfonyl_chloride Isobutylsulfonyl Chloride isobutyl_thiol->isobutylsulfonyl_chloride Oxidative Chlorination oxidant Oxidizing/Chlorinating Agent (e.g., TCCA) oxidant->isobutylsulfonyl_chloride sulfonic_acid Isobutylsulfonic Acid isobutylsulfonyl_chloride->sulfonic_acid Hydrolysis (H₂O)

References

Technical Support Center: 2-Methylpropane-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylpropane-1-sulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

This compound (isobutylsulfonyl chloride) is primarily used as a reagent to introduce the isobutylsulfonyl group onto various nucleophiles. Its main applications include:

  • Synthesis of Sulfonamides: It readily reacts with primary and secondary amines to form N-isobutylsulfonamides. Sulfonamides are a critical functional group in many pharmaceutical compounds.[1]

  • Synthesis of Sulfonate Esters: It reacts with alcohols to produce isobutylsulfonate esters. These esters are useful as intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.[2]

Q2: What are the primary side reactions to be aware of when using this compound?

The main side reactions encountered are:

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form 2-methylpropane-1-sulfonic acid. This is often the most common side reaction if anhydrous conditions are not maintained.

  • Elimination to form a Sulfene Intermediate: In the presence of a base, particularly a hindered amine base, this compound can undergo an elimination reaction to form a highly reactive sulfene intermediate (isobutylidene sulfene). This intermediate can then be trapped by nucleophiles present in the reaction mixture, leading to a variety of side products.

  • Formation of Isobutyl Chloride (in reactions with alcohols): When reacting with alcohols, particularly in the presence of a base like triethylamine, the in-situ generated triethylammonium chloride can act as a nucleophile, leading to the formation of isobutyl chloride as a byproduct.[3]

Q3: How can I minimize the hydrolysis of this compound during my reaction?

To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout the experiment. This includes:

  • Using anhydrous solvents: Solvents should be freshly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Drying glassware: All glassware should be oven-dried or flame-dried before use and cooled under an inert atmosphere.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Using dry reagents: Ensure that the amine or alcohol substrate and the base are anhydrous.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Possible Cause Troubleshooting Steps
Hydrolysis of this compound - Ensure all reagents and solvents are anhydrous. - Perform the reaction under a dry, inert atmosphere (N₂ or Ar). - Add the sulfonyl chloride slowly to the reaction mixture to control any exotherm that might accelerate hydrolysis.
Formation of a sulfene intermediate - Use a non-hindered base like pyridine instead of triethylamine if sulfene formation is suspected. - Keep the reaction temperature low, as higher temperatures can favor elimination.
Incomplete reaction - Increase the reaction time or temperature moderately. - Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. - Ensure the base used is of high purity and sufficient quantity (at least one equivalent to neutralize the HCl produced).
Side reaction with the solvent - Choose an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Issue 2: Formation of an Unexpected Side Product
Observed Side Product Likely Cause Recommended Action
2-Methylpropane-1-sulfonic acid Hydrolysis of the starting material.Improve drying procedures for all reagents, solvents, and glassware. Work under an inert atmosphere.
A product with a different connectivity than expected Formation of a sulfene intermediate followed by nucleophilic attack.- Lower the reaction temperature. - Change the base from a hindered one (like triethylamine) to a less hindered one (like pyridine).
Isobutyl chloride (when reacting with an alcohol) Nucleophilic attack by the chloride ion from the amine hydrochloride salt.- Use a base that does not introduce a nucleophilic counter-ion, such as a proton sponge. - Alternatively, use 2-methylpropane-1-sulfonic anhydride if available, as this avoids the formation of chloride ions.[3]

Quantitative Data on Side Reactions

Side ReactionInfluencing FactorsHow to Minimize
Hydrolysis - Presence of water in reagents or solvent. - Atmospheric moisture.- Use anhydrous reagents and solvents. - Perform the reaction under an inert atmosphere.
Sulfene Formation - Use of strong, hindered bases (e.g., triethylamine). - Higher reaction temperatures.- Use a less hindered base (e.g., pyridine). - Maintain low reaction temperatures (e.g., 0 °C to room temperature).
Alkyl Chloride Formation (with alcohols) - Presence of a chloride source (e.g., triethylamine hydrochloride). - Polar aprotic solvents that can facilitate SN2 reactions.- Use a non-chloride containing base. - Consider using the corresponding sulfonic anhydride.[3]

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-2-methylpropane-1-sulfonamides
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. To this solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with water or a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

General Protocol for the Synthesis of 2-Methylpropane-1-sulfonate Esters
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add this compound (1.1 equivalents) portion-wise or as a solution in the same solvent, maintaining the temperature at 0 °C.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water or a dilute aqueous acid. Separate the organic layer, wash sequentially with water, dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude sulfonate ester by column chromatography.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathways cluster_side Common Side Reactions 2-MP-1-SC This compound Sulfonamide Sulfonamide (Desired Product) 2-MP-1-SC->Sulfonamide + Amine, Base SulfonateEster Sulfonate Ester (Desired Product) 2-MP-1-SC->SulfonateEster + Alcohol, Base SulfonicAcid Sulfonic Acid (Hydrolysis) 2-MP-1-SC->SulfonicAcid + H₂O Sulfene Sulfene Intermediate (Elimination) 2-MP-1-SC->Sulfene + Base, -HCl Amine Primary/Secondary Amine Alcohol Alcohol AlkylChloride Isobutyl Chloride SulfonateEster->AlkylChloride + Cl⁻ (from base salt) Water Water (Moisture) Base Base (e.g., TEA)

Caption: Main reaction pathways and common side reactions of this compound.

Troubleshooting_Workflow Start Low Yield or Unexpected Product Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Base Evaluate Base Choice Start->Check_Base Check_Temp Assess Reaction Temperature Start->Check_Temp Improve_Drying Improve Drying of Reagents/Glassware Check_Anhydrous->Improve_Drying Moisture Suspected Switch_Base Switch to Less Hindered Base (e.g., Pyridine) Check_Base->Switch_Base Sulfene Formation Suspected Lower_Temp Run Reaction at Lower Temperature Check_Temp->Lower_Temp Side Reactions Prevalent Success Improved Outcome Improve_Drying->Success Switch_Base->Success Lower_Temp->Success

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

preventing hydrolysis of isobutylsulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for handling and using isobutylsulfonyl chloride in your reactions. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common challenges, with a primary focus on preventing unwanted hydrolysis.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with isobutylsulfonyl chloride.

Q1: My reaction is yielding a significant amount of isobutylsulfonic acid. What is the primary cause?

A1: The presence of isobutylsulfonic acid as a byproduct is a clear indicator that your isobutylsulfonyl chloride is undergoing hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water. The most likely source of this water needs to be identified and eliminated from your reaction setup.

Potential sources of water contamination include:

  • Solvents: Even solvents labeled "anhydrous" can absorb atmospheric moisture once opened.

  • Glassware: Improperly dried glassware is a very common source of water.

  • Reagents: Other reagents in your reaction, including your amine or base, may not be sufficiently dry.

  • Atmosphere: Failure to maintain a dry, inert atmosphere allows moisture from the air to enter the reaction.

  • Handling: Improper handling techniques, such as leaving reagent bottles open or using wet syringes, can introduce moisture.

Q2: How can I ensure my solvents are sufficiently dry for the reaction?

A2: Using rigorously dried solvents is critical. While commercially available anhydrous solvents are a good starting point, their water content can increase over time. For highly sensitive reactions, it is best practice to dry your solvents immediately before use.

Data Presentation: Efficiency of Common Drying Agents

The following table provides a summary of the effectiveness of common drying agents for solvents frequently used in sulfonylation reactions.

SolventDrying AgentResidual Water Content (ppm)Time
Dichloromethane (DCM)CaH₂~13Heating to reflux, then distillation
Tetrahydrofuran (THF)Na/Benzophenone<10Reflux until blue/purple, then distillation
Acetonitrile (MeCN)3Å Molecular Sieves<1024 h
TolueneNa/Benzophenone<10Reflux until blue/purple, then distillation

Note: The choice of drying agent must be compatible with the solvent. For instance, sodium should not be used with halogenated solvents.

Q3: What is the correct procedure for drying glassware to prevent hydrolysis?

A3: All glassware must be scrupulously dried to remove adsorbed water from the glass surface.

  • Oven-Drying: Place all glassware in an oven at >120°C for at least 4 hours.

  • Flame-Drying: Assemble your glassware and heat it with a heat gun or a gentle flame under a vacuum or a stream of inert gas.

Allow the glassware to cool to room temperature under a positive pressure of an inert gas (e.g., nitrogen or argon) before introducing any reagents.

Q4: I believe my reagents are the source of water. How can I dry them?

A4: Liquid reagents can be dried over an appropriate drying agent and then distilled or filtered. Solid reagents can be dried in a vacuum oven (ensure the temperature is below the compound's melting or decomposition point). It is also crucial to store all reagents, especially bases like triethylamine or pyridine, over a suitable desiccant.

Q5: My reaction is still showing signs of hydrolysis even after taking precautions. What else can I do?

A5: If you are still observing hydrolysis, consider the following:

  • Inert Atmosphere Technique: Ensure you are using proper techniques for maintaining an inert atmosphere. This includes using a Schlenk line or a glove box for highly sensitive reactions. All transfers of reagents and solvents should be done using dry syringes or cannulas.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis side reaction.

  • Order of Addition: Adding the isobutylsulfonyl chloride slowly to the mixture of the amine and base can help to ensure it reacts with the intended nucleophile rather than any trace moisture.

  • Choice of Base: While a tertiary amine base like triethylamine or pyridine is necessary to scavenge the HCl produced, ensure it is anhydrous. The stability of the sulfonyl chloride can be influenced by the basicity and nucleophilicity of the amine used.

Experimental Protocols

Protocol 1: Rigorous Drying of Solvents (Example: Tetrahydrofuran)

This protocol describes the drying of THF using sodium and benzophenone, which serves as a dryness indicator.

Materials:

  • Still pot (round-bottom flask)

  • Condenser

  • Receiving flask (oven-dried)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Tetrahydrofuran (reagent grade)

  • Sodium metal

  • Benzophenone

Procedure:

  • Pre-dry the THF by letting it stand over activated 4Å molecular sieves for 24 hours.

  • Set up the distillation apparatus, ensuring all glassware is oven- or flame-dried.

  • In the still pot, add small pieces of sodium metal to the pre-dried THF.

  • Add a small amount of benzophenone. The solution will turn a deep blue or purple color when the solvent is anhydrous. If the color does not persist, more sodium is required.

  • Once the blue color is stable, attach the distillation apparatus (which has been flushed with inert gas).

  • Heat the flask to reflux and collect the distilled solvent in the receiving flask under a positive pressure of inert gas.

  • Use the freshly distilled solvent immediately for the best results.

Protocol 2: General Procedure for the Synthesis of an N-Substituted Isobutylsulfonamide under Anhydrous Conditions

This protocol outlines a general method for the reaction of isobutylsulfonyl chloride with a primary or secondary amine, with a strong emphasis on preventing hydrolysis.

Materials:

  • Isobutylsulfonyl chloride

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Oven- or flame-dried reaction flask with a stir bar and rubber septum

  • Inert gas manifold (Nitrogen or Argon) with a bubbler

  • Dry syringes and needles

Procedure:

  • Apparatus Setup: Assemble the dried reaction flask while still warm and immediately place it under a positive pressure of inert gas. Purge the flask by evacuating and backfilling with inert gas at least three times.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0 eq.) in the anhydrous solvent.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous tertiary amine base (1.5 eq.) to the stirred solution via a dry syringe.

  • Sulfonyl Chloride Addition: Add the isobutylsulfonyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dry syringe. It is crucial to add it slowly to control the exothermic reaction and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Hydrolysis of Isobutylsulfonyl Chloride

Hydrolysis ISCl Isobutylsulfonyl Chloride intermediate Tetrahedral Intermediate ISCl->intermediate Nucleophilic Attack H2O Water (H₂O) H2O->intermediate ISA Isobutylsulfonic Acid intermediate->ISA Elimination HCl Hydrochloric Acid (HCl) intermediate->HCl

Caption: The hydrolysis pathway of isobutylsulfonyl chloride to isobutylsulfonic acid.

Troubleshooting Workflow for Hydrolysis

Troubleshooting start Problem: Hydrolysis Detected (e.g., Isobutylsulfonic acid byproduct) q1 Are you using a rigorously dried, non-protic solvent? start->q1 a1 Action: Dry solvent immediately before use. (See Protocol 1) q1->a1 No q2 Is your glassware completely dry? q1->q2 Yes a1->q2 a2 Action: Flame-dry or oven-dry all glassware under vacuum or inert gas flush. q2->a2 No q3 Are all other reagents anhydrous? q2->q3 Yes a2->q3 a3 Action: Dry reagents or use fresh, anhydrous materials. q3->a3 No q4 Is the reaction under a strict inert atmosphere? q3->q4 Yes a3->q4 a4 Action: Improve inert atmosphere technique. (e.g., Schlenk line, glove box) q4->a4 No end Reaction Optimized q4->end Yes a4->end

Caption: A logical workflow to troubleshoot and prevent the hydrolysis of isobutylsulfonyl chloride.

Experimental Setup for Anhydrous Reaction

AnhydrousSetup cluster_setup Anhydrous Reaction Setup inert_gas Inert Gas (N₂/Ar) Source flask Reaction Flask (Flame-Dried) inert_gas->flask Positive Pressure bubbler Oil Bubbler flask->bubbler Gas Outlet stir_plate Stir Plate septum Rubber Septum syringe Dry Syringe syringe->septum Reagent Addition

Caption: A diagram illustrating a typical laboratory setup for conducting a reaction under an inert atmosphere.

troubleshooting low yield in sulfonamide synthesis with isobutylsulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis, with a specific focus on reactions involving isobutylsulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when experiencing low sulfonamide yield?

A1: When troubleshooting a low-yield synthesis, begin by verifying the fundamentals of your reaction setup and reagents. Key initial checks include:

  • Reagent Quality:

    • Isobutylsulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into the unreactive corresponding sulfonic acid.[1][2] It is crucial to use a fresh bottle or recently purified sulfonyl chloride.

    • Amine: Ensure the amine is pure and dry. Some amines can absorb atmospheric CO₂.[1]

    • Solvent & Base: Always use anhydrous (dry) solvents and bases (e.g., triethylamine, pyridine) to prevent hydrolysis of the sulfonyl chloride.[1][3]

  • Reaction Conditions:

    • Stoichiometry: Double-check the molar ratios. A common starting point is a 1:1 to 1:1.1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[1][4]

    • Temperature: Reactions are often initiated at 0 °C to control the initial exotherm, then allowed to warm to room temperature.[2][4] If the reaction is slow due to unreactive partners, gentle heating may be required, but this can also promote side reactions.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[1][3]

Q2: My TLC analysis shows a significant amount of a very polar byproduct. What is it likely to be?

A2: A highly polar byproduct that stains near the baseline on a normal-phase TLC plate is often the corresponding sulfonic acid (isobutylsulfonic acid). This occurs when the isobutylsulfonyl chloride reacts with trace amounts of water in the reaction mixture instead of the intended amine.[2][3] To prevent this, strictly adhere to anhydrous conditions by thoroughly drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere.[3]

Q3: I'm observing a second, less-polar spot on my TLC besides my product. What could this be?

A3: If you are using a primary amine, the formation of a second, typically less-polar, product is often due to di-sulfonylation, where the initially formed sulfonamide is sulfonated a second time.[4] This can happen if an excess of isobutylsulfonyl chloride is used or if the reaction is left for too long after the primary amine has been consumed.[4]

Solutions:

  • Control Stoichiometry: Use a 1:1 ratio or a slight excess of the amine relative to the isobutylsulfonyl chloride.[4]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain control over the reaction.[3]

  • Monitor the Reaction: Closely monitor the reaction's progress via TLC or LC-MS and quench it as soon as the starting amine is fully consumed.[3][4]

Q4: My reaction is very sluggish or fails completely. What factors could be limiting the reaction rate?

A4: Low reactivity can stem from several factors:

  • Steric Hindrance: If either the amine or the sulfonyl chloride (in this case, the isobutyl group) is sterically bulky, the reaction rate can be significantly reduced.[3] Increasing the reaction temperature or time may help, but alternative synthetic routes might be necessary for severely hindered substrates.[3]

  • Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and therefore less reactive.[2] For these cases, more forcing conditions such as higher temperatures or the use of a stronger, non-nucleophilic base may be required to facilitate the reaction.[2]

  • Choice of Solvent: The solvent plays a critical role. Polar aprotic solvents can sometimes enhance the rate of SN2 reactions.[5][6] Ensure the solvent is inert and capable of dissolving all reactants.[2]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Yield

This guide provides a systematic workflow to identify the root cause of poor reaction outcomes.

G cluster_start cluster_analysis cluster_paths cluster_end start Start: Low Yield or Impure Product analysis Analyze Crude Product by TLC / LC-MS start->analysis path1 High Levels of Unreacted Starting Materials? analysis->path1 path2 Major Side Product(s) Identified? analysis->path2 path3 Complex Mixture / Degradation? analysis->path3 sol1 Optimize Reaction Conditions: • Check Stoichiometry • Increase Temperature/Time • Change Solvent/Base path1->sol1  Yes sol2 Identify Side Product: • Hydrolysis (Sulfonic Acid)? • Di-sulfonylation? path2->sol2  Yes sol3 Re-evaluate Conditions: • Lower Temperature • Check Reagent Stability • Reduce Reaction Time path3->sol3  Yes end_node End: Improved Yield and Purity sol1->end_node rem1 Use Anhydrous Conditions: • Dry Solvents/Glassware • Inert Atmosphere sol2->rem1  Sulfonic Acid rem2 Adjust Stoichiometry: • Use 1:1 Amine to Sulfonyl Chloride • Slow Addition at 0 °C sol2->rem2  Di-sulfonylation sol3->end_node rem1->end_node rem2->end_node

Caption: Troubleshooting workflow for low yield in sulfonamide synthesis.

Data Presentation

Table 1: Key Reaction Parameters for Sulfonamide Synthesis
ParameterRecommended RangeRationale & Key Considerations
Stoichiometry (Amine:Sulfonyl Chloride) 1:1 to 1.1:1A slight excess of the amine can help drive the reaction to completion and minimize di-sulfonylation of primary amines.[4]
Base (e.g., Pyridine, Triethylamine) 1.1 - 1.5 equivalentsThe base neutralizes the HCl byproduct. It must be non-nucleophilic, dry, and strong enough to deprotonate the amine if needed.[1][2]
Temperature 0 °C to Room Temp.Start at 0 °C to control the initial exothermic reaction, then allow to warm.[2] Higher temperatures may be needed for unreactive substrates but can increase side reactions.[2]
Reaction Time 2 - 24 hoursHighly dependent on substrate reactivity. Monitor by TLC or LC-MS to determine the optimal time and avoid byproduct formation.[4]
Solvent Anhydrous DCM, MeCN, THFThe solvent must be inert and dry.[2] Dichloromethane (DCM) is a common choice. Polar aprotic solvents may be beneficial in some cases.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Sulfonamide from Isobutylsulfonyl Chloride

This protocol provides a reliable starting point for the synthesis. Adjustments may be necessary based on the specific properties of the amine.

1. Reagent Preparation & Setup:

  • Thoroughly dry all glassware in an oven (e.g., at 120 °C) and allow to cool under a stream of nitrogen or argon.

  • Prepare a solution of the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a suitable non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.5 equivalents), to the amine solution.[4]

  • Cool the flask to 0 °C in an ice-water bath.

2. Addition of Isobutylsulfonyl Chloride:

  • In a separate, dry flask, dissolve isobutylsulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM.

  • Using a syringe or dropping funnel, add the isobutylsulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[3][4] A slow addition rate is critical to control the reaction temperature.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Let the reaction stir for 2-24 hours. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is no longer visible.[4]

4. Workup and Purification:

  • Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Reaction Pathway Visualization

Diagram 2: Primary Reaction and Common Side Reactions

This diagram illustrates the desired reaction pathway alongside the two most common side reactions that lead to impurities and lower yields.

G Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Product Desired Sulfonamide Amine->Product Main Reaction (+ Base) SulfonylCl Isobutylsulfonyl Chloride SulfonylCl->Product Hydrolysis Isobutylsulfonic Acid (Hydrolysis Product) SulfonylCl->Hydrolysis Side Reaction Disulfonylation Di-sulfonylation Product (From Primary Amine) Product->Disulfonylation Side Reaction Water Water (H₂O) Water->Hydrolysis ExcessSulfonylCl Excess Isobutylsulfonyl Chloride ExcessSulfonylCl->Disulfonylation

Caption: Key reaction pathways in sulfonamide synthesis.

References

removal of excess 2-methylpropane-1-sulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of excess 2-methylpropane-1-sulfonyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove excess this compound from my reaction mixture?

Excess this compound can interfere with subsequent reaction steps and complicate product purification. Due to its reactivity, it can react with nucleophiles in later stages, leading to unwanted byproducts. Furthermore, its polarity may be similar to that of the desired product, making chromatographic separation challenging without a prior quenching step.[1]

Q2: What are the primary methods for removing unreacted this compound?

The most common strategies involve quenching the excess sulfonyl chloride to convert it into more easily removable byproducts. The main approaches are:

  • Aqueous Workup: This involves reacting the sulfonyl chloride with water or an aqueous base to hydrolyze it to the corresponding sulfonic acid, which can then be removed by extraction.[2][3]

  • Scavenger Resins: These are solid-supported nucleophiles (like amines) that react with the sulfonyl chloride. The resin can then be easily filtered off.[2][4][5]

  • Chromatography: Direct purification of the crude reaction mixture using column chromatography can separate the product from the unreacted sulfonyl chloride.[2][6]

  • Amine Quenching: Adding a simple amine to the reaction mixture will convert the sulfonyl chloride to a sulfonamide, which can then be separated by extraction or chromatography.[1]

Q3: How do I choose the most suitable removal method for my specific experiment?

The selection of the appropriate method depends on several factors, primarily the stability of your desired product. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong aqueous bases.[1] If your product is non-polar, converting the sulfonyl chloride to a highly polar sulfonic acid or sulfonamide can greatly simplify separation by extraction.[1]

Q4: How can I monitor the removal of this compound during the workup process?

Thin-Layer Chromatography (TLC) is a highly effective and convenient method for monitoring the disappearance of this compound.[1][2] By running a TLC of the reaction mixture before and after the quenching/removal procedure, you can visually confirm the absence of the sulfonyl chloride spot.

Q5: What are the hydrolysis products of this compound?

This compound reacts with water to produce 2-methylpropane-1-sulfonic acid and hydrochloric acid (HCl).[2] Both of these byproducts are acidic and can typically be removed from an organic solution with an aqueous basic wash.

Troubleshooting Guide

Issue Possible Cause Solution
Product co-elutes with this compound during chromatography. The polarity of the product is very similar to that of the sulfonyl chloride.Quench before chromatography: Convert the sulfonyl chloride into a more polar byproduct (sulfonic acid or sulfonamide) using an aqueous workup or an amine quencher before performing chromatography.[1] Optimize chromatography conditions: If quenching is not feasible, carefully adjust the solvent system for your column, potentially using a less polar eluent to improve separation.[1]
The desired product is degrading during aqueous basic workup. The product contains functional groups that are sensitive to basic conditions (e.g., esters).Use a non-basic quenching agent: Quench the excess sulfonyl chloride with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography.[1] Employ a scavenger resin: Scavenger resins react selectively with the sulfonyl chloride and are removed by filtration, avoiding the need for aqueous basic conditions.[1]
Incomplete removal of acidic byproducts after aqueous workup. Insufficient neutralization or extraction of the sulfonic acid and HCl formed during hydrolysis.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase.[2] Ensure complete phase separation before proceeding.
The quenching reaction is slow or incomplete. Insufficient amount of quenching agent, low temperature, or inadequate mixing.Increase the excess of the quenching agent: Use a larger molar excess of the amine or base to drive the reaction to completion.[1] Ensure vigorous stirring: Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]

Experimental Protocols

Protocol 1: Aqueous Workup (Hydrolysis)
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermicity of the quenching reaction.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base while stirring vigorously. Continue stirring until the evolution of gas (CO₂) ceases.

  • Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you may need to add more of that solvent to facilitate separation. Allow the layers to separate.[7]

  • Separation: Drain the aqueous layer. Wash the organic layer sequentially with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

Protocol 2: Removal using a Scavenger Resin
  • Resin Selection: Choose a polymer-bound amine scavenger, such as aminomethyl polystyrene.[1]

  • Addition: Add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride) to the reaction mixture.

  • Stirring: Stir the suspension at room temperature. The required time can range from a few hours to overnight, depending on the specific resin and reaction conditions.[1]

  • Monitoring: Monitor the disappearance of the this compound by TLC.[2]

  • Filtration: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[2]

Visualization

Removal_Method_Selection Decision Tree for Removal of Excess this compound start Is the desired product stable to aqueous acid/base? aqueous_workup Aqueous Workup (Hydrolysis) start->aqueous_workup Yes scavenger_resin Use Scavenger Resin start->scavenger_resin No amine_quench Non-aqueous Amine Quench start->amine_quench No extraction Separation by Extraction aqueous_workup->extraction chromatography Direct Chromatography scavenger_resin->chromatography Followed by further purification if needed product_polarity Is the product polarity significantly different from the sulfonamide byproduct? amine_quench->product_polarity product_polarity->chromatography No product_polarity->extraction Yes

Caption: A decision tree to guide the selection of a suitable removal method.

References

Technical Support Center: Analysis of Isobutylsulfonyl Chloride Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isobutylsulfonyl chloride in their synthetic workflows. The focus is on the identification of common byproducts using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a reaction involving isobutylsulfonyl chloride?

A1: The two most prevalent byproducts encountered in reactions with isobutylsulfonyl chloride are:

  • Isobutylsulfonic Acid: This is formed by the hydrolysis of isobutylsulfonyl chloride in the presence of water. It is crucial to use anhydrous solvents and properly dried glassware to minimize this side reaction.[1]

  • Bis(isobutylsulfonyl)amine: When reacting isobutylsulfonyl chloride with a primary amine, a common byproduct is the double-sulfonated amine. This occurs when two molecules of the sulfonyl chloride react with the primary amine.[1]

Q2: How can I visualize the spots on my TLC plate, especially for compounds that are not UV-active?

A2: While many aromatic compounds can be visualized under a UV lamp, not all reactants, products, or byproducts in an isobutylsulfonyl chloride reaction will be UV-active.[2][3] In such cases, chemical staining is necessary.[4]

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile stain for visualizing compounds that can be oxidized, such as alcohols and some amines. These will typically appear as yellow or brown spots against a purple background.[4]

  • p-Anisaldehyde Stain: This stain is effective for detecting various functional groups and often produces a range of colors, which can aid in distinguishing between different spots.[5]

  • Bromocresol Green Stain: This stain is particularly useful for identifying acidic compounds. Isobutylsulfonic acid will appear as a yellow spot on a blue or green background.[6]

Q3: My TLC plate shows streaking. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • High Sample Concentration: Overloading the TLC plate with too much sample is a common cause of streaking. Try diluting your sample before spotting it onto the plate.

  • Interaction with Silica Gel: Acidic or basic compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.[4]

  • Insoluble Material: If your sample contains insoluble particles, it can cause a streak originating from the baseline. Ensure you are spotting a clear solution.[4]

Q4: The spots on my TLC plate are not moving from the baseline. What should I do?

A4: If your spots remain at the origin, it indicates that the mobile phase is not polar enough to move the compounds up the plate. You should increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or 1:1 mixture to increase the polarity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No spots are visible on the TLC plate. 1. The sample is too dilute. 2. The compound is not UV-active and no stain was used. 3. The compound is volatile and has evaporated.1. Concentrate your sample or spot it multiple times in the same location, allowing the solvent to dry between applications. 2. Use an appropriate chemical stain for visualization. 3. Minimize heating of the TLC plate if your compound has a low boiling point.
Spots are elongated or "blob-shaped". The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The solvent front is uneven. 1. The TLC plate was placed in the developing chamber at an angle. 2. The chamber was disturbed during development.1. Ensure the plate is placed vertically and straight in the chamber. 2. Place the developing chamber in a location where it will not be moved or vibrated.
Appearance of a new, very polar spot. This is likely the isobutylsulfonic acid byproduct due to hydrolysis.Confirm by co-spotting with a standard if available. To avoid this, ensure all reagents and solvents are anhydrous.
Appearance of a new, less polar spot (in reactions with primary amines). This could be the bis(isobutylsulfonyl)amine byproduct.Use a slight excess of the primary amine relative to the isobutylsulfonyl chloride to favor the formation of the desired monosulfonamide.[1]

Data Presentation

Due to the variability of TLC results based on specific laboratory conditions (e.g., silica gel activity, chamber saturation, temperature), providing absolute Rf values is challenging. However, the following table provides expected relative polarities and approximate Rf values in a common solvent system. Researchers should use these as a guideline and determine the precise Rf values under their own experimental conditions.

Compound Structure Relative Polarity Approximate Rf (7:3 Hexane:Ethyl Acetate)
Isobutylsulfonyl ChlorideCC(C)CS(=O)(=O)ClLeast Polar~0.8 - 0.9
Bis(isobutylsulfonyl)amineCC(C)CS(=O)(=O)N(S(=O)(=O)CC(C)C)S(=O)(=O)CC(C)CLess Polar~0.6 - 0.7
Isobutylsulfonamide (example with a primary amine)CC(C)CS(=O)(=O)NRHMore Polar~0.3 - 0.5
Isobutylsulfonic AcidCC(C)CS(=O)(=O)OMost Polar~0.0 - 0.1 (may streak)

Experimental Protocols

Detailed Methodology for TLC Analysis of an Isobutylsulfonyl Chloride Reaction

1. Preparation of the TLC Plate and Chamber:

  • Obtain a silica gel TLC plate.

  • Using a pencil, lightly draw a straight line approximately 1 cm from the bottom of the plate. This will be your baseline.

  • Pour the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with the solvent vapor. Close the chamber and allow it to equilibrate for 5-10 minutes.

2. Spotting the TLC Plate:

  • Prepare dilute solutions of your starting materials (isobutylsulfonyl chloride and the amine/alcohol) and your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using separate capillary tubes, spot small amounts of each solution onto the baseline of the TLC plate. It is good practice to have separate lanes for the starting materials, the reaction mixture, and a "co-spot" where the starting material and reaction mixture are spotted on top of each other.

3. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline.

  • Allow the solvent to travel up the plate by capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

4. Visualization:

  • Allow the solvent to completely evaporate from the plate.

  • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

  • If spots are not UV-active or to visualize all components, use an appropriate chemical stain as described in the FAQs. This is typically done by briefly dipping the plate into the staining solution followed by gentle heating.

5. Calculation of Rf Values:

  • Measure the distance from the baseline to the center of each spot.

  • Measure the distance from the baseline to the solvent front.

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation prep_chamber Prepare TLC Chamber spot_plate Spot Plate with Samples prep_chamber->spot_plate prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots (UV/Stain) develop_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf identify_byproducts Identify Byproducts calculate_rf->identify_byproducts

Caption: Experimental workflow for TLC analysis.

Byproduct_Formation cluster_products Reaction Products reagents Isobutylsulfonyl Chloride + Primary Amine desired_product Desired Sulfonamide reagents->desired_product Main Reaction byproduct1 Isobutylsulfonic Acid (Hydrolysis) reagents->byproduct1 Side Reaction (Water Present) byproduct2 Bis(isobutylsulfonyl)amine reagents->byproduct2 Side Reaction

Caption: Common products in isobutylsulfonyl chloride reactions.

References

Technical Support Center: HPLC Monitoring of Reactions with Isobutylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for monitoring reactions involving isobutylsulfonyl chloride using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is monitoring reactions with isobutylsulfonyl chloride challenging?

A1: Isobutylsulfonyl chloride is a highly reactive electrophile. The primary challenges stem from its high susceptibility to hydrolysis by water, which can occur from moisture in the air, solvents, or on glassware. This rapid degradation into isobutylsulfonic acid can complicate reaction monitoring by consuming the reactant before or during sample preparation and analysis.[1] Additionally, ensuring a robust HPLC method that separates the polar starting materials, the nonpolar product, and potential byproducts is crucial.

Q2: What are the key species I should expect to see in my HPLC chromatogram?

A2: For a typical reaction, such as the synthesis of a sulfonamide from an amine, you should expect to monitor the following:

  • Starting Amine: The nucleophile in the reaction.

  • Isobutylsulfonyl Chloride: The electrophilic reactant. Due to its instability and reactivity, it may not be visible unless the sample is properly quenched and immediately analyzed.[1][2]

  • Sulfonamide Product: The desired compound formed from the reaction.

  • Isobutylsulfonic Acid: The primary byproduct, formed from the hydrolysis of isobutylsulfonyl chloride.[1]

  • Other Byproducts: Depending on the starting materials, you might also see products from side reactions.

Q3: What type of HPLC column and mobile phase are typically used for this analysis?

A3: A reversed-phase (RP) column, such as a C18 or C8, is the standard choice for separating the reactants and products in sulfonamide synthesis.[3][4] The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[5][6] A gradient elution, starting with a higher aqueous content and ramping up the organic content, is often necessary to elute all compounds of interest with good peak shape in a reasonable time.[3] Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is common to improve peak shape, especially for amine-containing compounds.[7]

Experimental Protocols & Method Development

Protocol 1: Sample Quenching and Preparation for HPLC Analysis

Proper sample preparation is critical to prevent the degradation of unreacted isobutylsulfonyl chloride and accurately represent the reaction's progress.

Objective: To quench the reaction and prepare a sample for HPLC injection that is stable and compatible with a reversed-phase system.

Materials:

  • Reaction mixture aliquot (e.g., 10 µL)

  • Quenching Solution: A nucleophile-rich solution prepared in a dry, aprotic solvent. A common choice is a solution of benzylamine or another primary amine in anhydrous acetonitrile (e.g., 1 M).[7]

  • Dilution Solvent: Typically, a mixture similar to the initial HPLC mobile phase composition (e.g., 50:50 Acetonitrile:Water).

  • Microcentrifuge tubes or HPLC vials.

  • 0.22 µm syringe filter.

Procedure:

  • Prepare a microcentrifuge tube or HPLC vial containing 200 µL of the Quenching Solution.

  • Carefully withdraw a small, known volume (e.g., 10 µL) from the reaction mixture while it is stirring to ensure it is representative.

  • Immediately dispense the aliquot into the vial containing the Quenching Solution. The excess nucleophile will rapidly react with any remaining isobutylsulfonyl chloride, forming a stable sulfonamide derivative that can be easily tracked.

  • Vortex the vial for 10-15 seconds to ensure the mixture is homogeneous.

  • Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., add 800 µL of the Dilution Solvent for a final volume of ~1 mL). The final concentration should be within the linear range of your HPLC detector.[8]

  • Filter the final diluted sample through a 0.22 µm syringe filter into a clean HPLC vial before placing it in the autosampler.[9]

Table 1: Typical Starting Conditions for HPLC Method Development

This table provides a robust starting point for developing a separation method for a primary amine reactant and its corresponding isobutylsulfonamide product.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of molecules.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for amines and sulfonamides.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.[6]
Gradient Program 5% to 95% B over 15 minutesA broad gradient helps to elute all components and establish retention times.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[4]
Injection Volume 5 µLA small volume minimizes potential for peak distortion.[3]
Detection UV-Vis/PDA Detector at 254 nmA general wavelength for aromatic compounds. A PDA detector is recommended to identify the optimal wavelength for all species.

Workflow for HPLC Monitoring of a Reaction

G Figure 1: General Workflow for Reaction Monitoring cluster_reaction In-Process cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Start Reaction B Withdraw Aliquot A->B C Quench Reaction (e.g., with Benzylamine) B->C D Dilute Sample C->D E Filter Sample (0.22 µm) D->E F Inject into HPLC E->F G Acquire Chromatogram F->G H Integrate Peak Areas G->H I Calculate % Conversion or Relative Ratios H->I

Caption: Workflow from reaction sampling to data analysis.

Troubleshooting Guide

Q4: My isobutylsulfonyl chloride peak is missing or very small, even at the start of the reaction. What happened?

A4: This is the most common issue and is almost always due to hydrolysis.[1] Isobutylsulfonyl chloride reacts very quickly with any trace of water.

  • Cause: Moisture in the reaction solvent, improper sample quenching, or a delay between sample preparation and injection.

  • Solution:

    • Ensure you are using anhydrous solvents for your reaction and sample dilution.

    • Implement the quenching protocol described above immediately after taking an aliquot from the reaction. The stable quenched derivative will be easily detectable.

    • Analyze samples as quickly as possible after preparation. Even in an autosampler, degradation can occur if the sample sits for an extended period in a partially aqueous solvent.[2]

Q5: My amine or sulfonamide peak is tailing badly. How can I fix this?

A5: Peak tailing for nitrogen-containing compounds is often caused by secondary interactions between the basic amine and acidic silanol groups on the surface of the silica-based HPLC column.[10][11]

  • Cause: Strong interaction between the analyte and the column's stationary phase.

  • Solution:

    • Add/Increase Mobile Phase Modifier: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or TFA. This protonates the analyte and masks the silanol groups, reducing secondary interactions.[7]

    • Adjust pH: Ensure the mobile phase pH is at least 2 units below the pKa of your amine. This keeps the amine in its protonated form, which generally behaves better chromatographically.[6]

    • Use a Different Column: Consider using a column with high-purity silica and robust end-capping designed to minimize silanol interactions.

Q6: I am not getting good separation between my starting amine and the sulfonamide product. What should I do?

A6: Poor resolution indicates that the chromatographic conditions are not optimized for your specific analytes.[10]

  • Cause: Insufficient difference in retention between the two compounds under the current conditions.

  • Solution:

    • Adjust Gradient Slope: If the peaks are close together, make the gradient shallower (i.e., increase the gradient time). A slower increase in the organic solvent percentage will improve separation.

    • Change Organic Modifier: The selectivity between methanol and acetonitrile is different. If you are using acetonitrile, try a method with methanol, and vice versa.[6]

    • Check pH: The retention of amines is highly dependent on pH. A small change in the aqueous mobile phase pH can significantly alter the retention time of the starting amine while having less effect on the more neutral sulfonamide product, thereby improving resolution.

Troubleshooting Logic for Unexpected Chromatogram

G Figure 2: Troubleshooting Chromatographic Issues A Problem Observed in Chromatogram B Reactant Peak (Sulfonyl Chloride) Missing or Small A->B C Poor Peak Shape (Tailing/Fronting) A->C D Poor Resolution (Overlapping Peaks) A->D E Baseline Noise or Drift A->E F Cause: Hydrolysis B->F H Cause: Secondary Interactions (e.g., silanols) C->H J Cause: Suboptimal Conditions D->J L Cause: Mobile Phase or Detector Issue E->L G Solution: - Use Anhydrous Solvents - Quench Sample Immediately - Analyze Promptly F->G I Solution: - Add/Increase Acid Modifier (TFA) - Adjust Mobile Phase pH - Use End-Capped Column H->I K Solution: - Adjust Gradient Slope - Change Organic Solvent (ACN <=> MeOH) - Adjust pH J->K M Solution: - Degas Mobile Phase - Prepare Fresh Solvents - Check Lamp Energy L->M

Caption: Decision tree for diagnosing common HPLC problems.

References

dealing with steric hindrance in isobutylsulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving isobutylsulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with isobutylsulfonyl chloride proceeding slowly or not at all?

A: The most common reason for slow or incomplete reactions is steric hindrance. The bulky isobutyl group on the sulfonyl chloride can physically block the approach of a nucleophile (like an amine or alcohol) to the electrophilic sulfur atom. This effect is significantly magnified if the nucleophile itself is sterically demanding, such as a secondary amine with large substituents or a hindered alcohol.[1][2][3] This steric repulsion increases the activation energy of the reaction, leading to a slower reaction rate.

Q2: My reaction yield is low. How can I improve the synthesis of my desired sulfonamide or sulfonate ester?

A: Low yields are often a direct consequence of the steric hindrance issues mentioned above, which can be compounded by side reactions if harsh conditions are used. To improve yields, consider the following strategies:

  • Increase Reaction Temperature: Supplying more thermal energy can help the reacting molecules overcome the activation energy barrier imposed by steric hindrance.[1] Consider running the reaction at the reflux temperature of your solvent.

  • Prolong Reaction Time: Sterically hindered reactions simply require more time to reach completion. Monitor the reaction's progress via TLC or LC-MS over an extended period (e.g., 24-48 hours) before deeming it a failure.[1]

  • Use a Nucleophilic Catalyst: Catalysts like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP first attacks the highly reactive sulfonyl chloride to form a more reactive intermediate (N-sulfonylpyridinium salt), which is then more readily attacked by the sterically hindered nucleophile.

  • Employ Microwave Irradiation: Microwave reactors offer rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and improve yields for sterically hindered reactions.[1]

Q3: What alternative reagents can be used if steric hindrance from the isobutyl group is insurmountable?

A: If optimizing conditions for isobutylsulfonyl chloride fails, you may need to consider an alternative sulfonylating agent.

  • Less Hindered Sulfonyl Chlorides: If your synthesis allows, switching to a smaller sulfonyl chloride like methanesulfonyl chloride (MsCl) or ethanesulfonyl chloride could resolve the issue.[4]

  • More Reactive Sulfonylating Agents: For particularly challenging nucleophiles, a more reactive reagent like trifluoromethanesulfonyl anhydride (Tf2O) might be necessary. However, be aware that its high reactivity can sometimes lead to lower selectivity.[4]

  • Alternative Synthetic Routes: Modern synthetic methods offer different approaches to forming the S-N bond for sulfonamides, such as C-N cross-coupling, N-H functionalization, or C-H sulfonamidation, which may bypass the need for a direct reaction with a hindered sulfonyl chloride.[5][6]

Q4: Which bases are most effective for overcoming steric hindrance in these sulfonylation reactions?

A: The choice of base is critical. A bulky, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes exacerbate the steric problem.[1] While they are effective at scavenging the HCl byproduct, their own bulk can further crowd the reaction center. In some cases, a smaller base like pyridine might be more effective, as it can also act as a nucleophilic catalyst.[4][7] For sulfonylation of alcohols, a combination of Et3N with a catalytic amount of a smaller amine like Me3N has been shown to be highly effective.[8]

Q5: I'm observing multiple products and purification is difficult. What are the likely side reactions and how can I minimize them?

A: When forcing conditions (e.g., high heat) to overcome steric hindrance, side reactions can become more prevalent.

  • Double Sulfonylation: With primary amines, the formation of a sulfonyl imide (R-N(SO2iBu)2) can occur. To minimize this, use a slight excess (1.1-1.2 equivalents) of the amine relative to the isobutylsulfonyl chloride.[1]

  • Decomposition: Isobutylsulfonyl chloride is sensitive to moisture and can hydrolyze to isobutylsulfonic acid.[1] Ensure all glassware is oven-dried and use anhydrous solvents to prevent this.

  • Elimination Reactions: When reacting with alcohols, the resulting sulfonate ester is a good leaving group. Under basic conditions and/or heat, this can lead to elimination byproducts. Use milder conditions or a non-nucleophilic base where possible.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction is slow or incomplete Steric Hindrance: The bulky isobutyl group and/or a bulky nucleophile are preventing an effective reaction.[1][2]1. Increase Temperature: Incrementally raise the temperature, potentially to reflux. 2. Extend Reaction Time: Monitor the reaction for 24-48 hours. 3. Add a Catalyst: Introduce a catalytic amount (e.g., 0.1 eq) of DMAP. 4. Use Microwave Heating: If available, use a microwave reactor to accelerate the reaction.[1]
Low Yield of Desired Product Incomplete Reaction: See above. Reagent Decomposition: The sulfonyl chloride may be hydrolyzing due to moisture.[1] Side Reactions: High temperatures may be causing decomposition or unwanted side reactions.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.[1] 2. Optimize Catalyst/Base: Experiment with different bases (e.g., pyridine instead of TEA). 3. Control Stoichiometry: Use a slight excess of the nucleophile (amine/alcohol) to ensure the sulfonyl chloride is consumed.
Multiple Products Observed Double Sulfonylation (Primary Amines): The sulfonamide product reacts again with the sulfonyl chloride.[1] Reaction with Other Functional Groups: The nucleophile may have other reactive sites.1. Adjust Stoichiometry: Use a 1.1 to 1.2 molar excess of the primary amine.[1] 2. Use Protecting Groups: If your nucleophile has other reactive sites (e.g., another amine or hydroxyl group), consider protecting them before the sulfonylation step.[9][10]

Experimental Protocols

Protocol 1: Standard Sulfonamide Synthesis (Non-Hindered Primary Amine)
  • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent), an anhydrous solvent such as dichloromethane (DCM), and a suitable base like triethylamine (1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve isobutylsulfonyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Optimized Protocol for a Sterically Hindered Secondary Amine
  • Reagent Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, add the hindered secondary amine (1.0 equivalent), a catalytic amount of DMAP (0.1 equivalents), and an anhydrous solvent (e.g., acetonitrile or toluene).

  • Addition of Base: Add a suitable base, such as pyridine (2.0 equivalents) or proton sponge (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Dissolve isobutylsulfonyl chloride (1.2 equivalents) in the same anhydrous solvent and add it dropwise to the amine solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (e.g., 80-110 °C, depending on the solvent). Monitor the reaction progress by TLC or LC-MS over 12-48 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.

Visualizations

ReactionMechanism cluster_reaction Reaction Pathway Amine R₂NH (Nucleophile) Attack Nucleophilic Attack Amine->Attack SulfonylChloride iBu-SO₂Cl (Electrophile) SulfonylChloride->Attack Base Base (e.g., Et₃N) Deprotonation Proton Transfer Base->Deprotonation Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Intermediate Elimination Chloride Elimination Intermediate->Elimination Collapses Elimination->Deprotonation Forms Protonated Product Sulfonamide iBu-SO₂NR₂ (Product) Deprotonation->Sulfonamide Salt Base-H⁺ Cl⁻ (Byproduct) Deprotonation->Salt

Caption: General mechanism for sulfonamide formation.

TroubleshootingWorkflow Start Problem: Low or No Yield CheckHindrance Is the nucleophile (amine/alcohol) sterically hindered? Start->CheckHindrance CheckConditions Are reaction conditions anhydrous? CheckHindrance->CheckConditions  No   IncreaseTemp 1. Increase Temperature / Reflux CheckHindrance->IncreaseTemp  Yes   OptimizeBase Optimize Base (e.g., Pyridine) CheckConditions->OptimizeBase  Yes   EnsureDry Use oven-dried glassware and anhydrous solvents CheckConditions->EnsureDry  No   ProlongTime 2. Prolong Reaction Time (24-48h) IncreaseTemp->ProlongTime AddDMAP 3. Add Catalytic DMAP (0.1 eq) ProlongTime->AddDMAP UseMicrowave 4. Consider Microwave Irradiation AddDMAP->UseMicrowave StillFail Still Failing? UseMicrowave->StillFail ChangeReagent Consider alternative sulfonylating agent StillFail->ChangeReagent  Yes   StericFactors cluster_sulfonyl_chloride Sulfonyl Chloride Factors cluster_nucleophile Nucleophile Factors StericHindrance Increased Steric Hindrance Isobutyl Bulky Isobutyl Group Isobutyl->StericHindrance SecondaryAmine Secondary Amine > Primary Amine SecondaryAmine->StericHindrance BulkySubs Bulky Substituents on Nucleophile (e.g., t-butyl, isopropyl) BulkySubs->StericHindrance TertiaryAlcohol Tertiary Alcohol > Secondary > Primary TertiaryAlcohol->StericHindrance

References

Technical Support Center: 2-Methylpropane-1-sulfonyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 2-methylpropane-1-sulfonyl chloride synthesis.

Troubleshooting Guide

Users often encounter challenges with selectivity and byproduct formation during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Question 1: My synthesis of this compound from isobutane results in a mixture of isomers. How can I increase the selectivity for the desired primary sulfonyl chloride?

Answer: The direct sulfochlorination of isobutane is a free-radical process that is prone to forming a mixture of isomers. The primary byproduct is 2-methylpropane-2-sulfonyl chloride, resulting from the reaction at the more reactive tertiary carbon-hydrogen bond. To improve selectivity for the primary isomer, consider the following strategies:

  • Alternative Synthetic Routes: The most effective way to ensure high selectivity is to start with a precursor where the sulfur-containing group is already attached to the primary carbon of the isobutyl group. Recommended highly selective methods include:

    • Oxidative chlorination of 2-methylpropane-1-thiol (isobutylthiol).

    • Oxidative chlorination of diisobutyl disulfide.

    • Conversion of S-isobutyl isothiouronium salts.

  • Modification of Direct Sulfochlorination: If direct sulfochlorination of isobutane is necessary, optimizing reaction conditions can influence selectivity, although significant amounts of the tertiary isomer are still likely.

    • Use of Sulfuryl Chloride: Using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent may offer different selectivity compared to chlorine gas (Cl₂). The reacting species in this case is the ⋅SO₂Cl radical, which can be more selective.

    • Temperature Control: Lower reaction temperatures generally favor the more selective reacting species, potentially improving the ratio of the primary to the tertiary product. However, this can also decrease the overall reaction rate.

Question 2: I am attempting the oxidative chlorination of isobutylthiol, but I am getting low yields. What could be the cause?

Answer: Low yields in the oxidative chlorination of thiols can stem from several factors. Here are some common causes and their solutions:

  • Incomplete Reaction: The oxidation of the thiol to the sulfonyl chloride is a multi-step process. Insufficient oxidant or reaction time can lead to the formation of intermediates like disulfides or sulfinyl chlorides.

    • Solution: Ensure the correct stoichiometry of the oxidizing and chlorinating agents. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Over-oxidation or Side Reactions: Harsh reaction conditions can lead to the formation of undesired byproducts.

    • Solution: Maintain careful temperature control, often at low temperatures (e.g., 0 °C), during the addition of reagents. Use milder and more selective oxidizing/chlorinating systems.

  • Work-up Issues: The sulfonyl chloride product can be sensitive to hydrolysis.

    • Solution: Perform the aqueous work-up at low temperatures with cold water or brine. Promptly extract the product into a non-polar organic solvent and dry the organic layer thoroughly before solvent removal.

Question 3: How can I effectively separate this compound from its tertiary isomer, 2-methylpropane-2-sulfonyl chloride?

Answer: The separation of these two isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in their boiling points, fractional distillation under reduced pressure can be an effective method for separation on a larger scale. It is crucial to use an efficient distillation column and carefully control the vacuum and temperature.

  • Chromatography: For smaller scales and higher purity requirements, column chromatography on silica gel is a viable option. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should be used. The polarity difference between the primary and tertiary sulfonyl chlorides should allow for separation.

  • Gas Chromatography (GC): For analytical purposes and small-scale preparative separations, gas chromatography is a powerful technique. Using a capillary column with a suitable stationary phase, such as one with liquid crystalline properties, can enhance the separation of positional isomers.

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct in the direct sulfochlorination of isobutane?

A1: The main byproduct is 2-methylpropane-2-sulfonyl chloride. This is due to the higher reactivity of the tertiary C-H bond in isobutane towards free radical attack compared to the primary C-H bonds.

Q2: Are there synthetic routes that completely avoid the formation of the tertiary isomer?

A2: Yes. Syntheses starting from precursors where the isobutyl group is already functionalized at the primary position are highly selective. These include the oxidative chlorination of 2-methylpropane-1-thiol or diisobutyl disulfide, and the conversion of S-isobutyl isothiouronium salts.

Q3: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the reaction progress and identifying the components of the product mixture, including the desired product and its isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to characterize the final product and determine the isomeric ratio.

Q4: Is this compound stable?

A4: Like most sulfonyl chlorides, this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. It should be handled in a dry environment and stored under an inert atmosphere.

Data Presentation

The choice of synthetic route has a significant impact on the selectivity and yield of this compound. The following table summarizes the expected outcomes of different methods.

Synthetic RouteStarting MaterialExpected Selectivity for Primary IsomerCommon ByproductsTypical Yield Range
Direct Sulfochlorination IsobutaneLow to Moderate2-Methylpropane-2-sulfonyl chloride, Polychlorinated alkanesVariable (highly dependent on conditions)
Oxidative Chlorination 2-Methylpropane-1-thiolHigh to Very HighDiisobutyl disulfide (from incomplete oxidation)Good to Excellent
Oxidative Chlorination Diisobutyl disulfideHigh to Very High-Good to Excellent
From Isothiouronium Salt S-Isobutyl isothiouronium saltHigh to Very High-Good to Excellent

Experimental Protocols

Below are detailed methodologies for key synthetic routes.

Protocol 1: Oxidative Chlorination of 2-Methylpropane-1-thiol

This method offers high selectivity for the desired primary sulfonyl chloride.

Reagents and Equipment:

  • 2-Methylpropane-1-thiol (isobutylthiol)

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (concentrated)

  • Acetonitrile

  • Water

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-methylpropane-1-thiol (1.0 eq) in acetonitrile.

  • Slowly add a solution of N-chlorosuccinimide (2.5 eq) in acetonitrile while maintaining the temperature at 0-5 °C.

  • Add a few drops of concentrated hydrochloric acid to the reaction mixture.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers and wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis from S-Isobutyl Isothiouronium Salt

This two-step procedure also provides high selectivity for the primary sulfonyl chloride.

Step 1: Preparation of S-Isobutyl Isothiouronium Salt

  • Dissolve thiourea (1.0 eq) and 1-chloro-2-methylpropane (isobutyl chloride) (1.0 eq) in ethanol.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the S-isobutyl isothiouronium salt, which can be used in the next step without further purification.

Step 2: Oxidative Chlorination of the Isothiouronium Salt

  • Suspend the S-isobutyl isothiouronium salt (1.0 eq) in a mixture of acetonitrile and water.

  • Cool the suspension in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, excess) while vigorously stirring and maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Extract the reaction mixture with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify by vacuum distillation.

Visualizations

Logical Workflow for Improving Selectivity

start Start: Low Selectivity in Isobutane Sulfochlorination issue Primary Issue: Formation of 2-Methylpropane-2-sulfonyl chloride start->issue decision Change Synthetic Strategy? issue->decision alt_routes Adopt Highly Selective Alternative Routes decision->alt_routes Yes optimize Optimize Direct Sulfochlorination decision->optimize No route1 Oxidative Chlorination of Isobutylthiol alt_routes->route1 route2 Oxidative Chlorination of Diisobutyl Disulfide alt_routes->route2 route3 From S-Isobutyl Isothiouronium Salt alt_routes->route3 end End: High Purity this compound route1->end route2->end route3->end param1 Use Sulfuryl Chloride optimize->param1 param2 Lower Reaction Temperature optimize->param2 purification Purify Product Mixture param1->purification param2->purification method1 Fractional Distillation purification->method1 method2 Column Chromatography purification->method2 method1->end method2->end

Caption: Decision workflow for improving the selectivity of this compound synthesis.

Reaction Pathways for this compound Synthesis

cluster_0 Direct Sulfochlorination (Low Selectivity) cluster_1 Oxidative Chlorination (High Selectivity) isobutane Isobutane rad_reagents + SO₂ + Cl₂ (UV light) product_mix Product Mixture rad_reagents->product_mix primary_isomer This compound (Desired) product_mix->primary_isomer tertiary_isomer 2-Methylpropane-2-sulfonyl chloride (Byproduct) product_mix->tertiary_isomer isobutylthiol 2-Methylpropane-1-thiol ox_reagents + Oxidizing/Chlorinating Agent (e.g., NCS, H₂O₂/SOCl₂) selective_product This compound ox_reagents->selective_product

Caption: Comparison of reaction pathways for the synthesis of this compound.

effect of temperature on isobutylsulfonyl chloride reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for professionals working with isobutylsulfonyl chloride. The information herein is designed to help troubleshoot common issues, particularly those related to reaction temperature, and to provide a deeper understanding of the factors influencing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with isobutylsulfonyl chloride is sluggish or not proceeding to completion. What is a likely cause related to temperature?

A1: Insufficient temperature is a common reason for slow reaction rates. Like most chemical reactions, the rate of reaction for isobutylsulfonyl chloride is dependent on temperature. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to overcome the activation energy barrier, resulting in a slow or incomplete reaction.[1] A moderate and incremental increase in temperature can often enhance the reaction rate. However, it is crucial to monitor the reaction closely, as excessive heat can lead to the decomposition of reactants, intermediates, or the final product.[1]

Q2: I'm observing the formation of significant byproducts in my reaction. How can temperature control help mitigate this?

A2: Temperature plays a critical role in reaction selectivity. Many side reactions have different activation energies than the desired reaction.

  • At higher temperatures: Undesired side reactions, such as elimination or decomposition, may become more prevalent as there is enough energy to overcome their activation barriers.[1] For instance, in reactions with alcohols, elevated temperatures can promote the formation of alkyl chlorides as a side product.

  • At lower temperatures: While the overall reaction rate will be slower, running the reaction at a reduced temperature can often improve selectivity by favoring the kinetic product and minimizing the formation of thermodynamically stable but undesired byproducts.

Careful temperature control is therefore essential for maximizing the yield of the desired product.

Q3: My isobutylsulfonyl chloride appears to be degrading. What role does temperature play in its stability?

Q4: How does temperature generally affect the reaction rate of sulfonyl chlorides?

A4: The effect of temperature on the reaction rate is described by the Arrhenius equation. Generally, for many organic reactions at room temperature, the rate approximately doubles for every 10°C increase in temperature. Increasing the temperature raises the average kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn increases the reaction rate.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Conversion Reaction temperature is too low. Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC).
Moisture contamination. Isobutylsulfonyl chloride is moisture-sensitive. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products/Low Selectivity Reaction temperature is too high. Lower the reaction temperature. This can help to minimize side reactions that have a higher activation energy.
Localized heating. Ensure vigorous and efficient stirring, especially during the addition of reagents, to maintain a uniform temperature throughout the reaction mixture and avoid hot spots.
Product Degradation/Darkening of Reaction Mixture Excessive reaction temperature. Reduce the reaction temperature. Consider if the product itself is thermally labile under the reaction conditions.
Exothermic reaction. The reaction of isobutylsulfonyl chloride can be exothermic. For larger-scale reactions, control the rate of addition of the sulfonyl chloride and use an external cooling bath (e.g., an ice-water bath) to maintain the desired temperature.[3]
Inconsistent Reaction Times Poor temperature control. Use a reliable heating/cooling system with a temperature probe in the reaction mixture to ensure a stable and accurate reaction temperature.

Quantitative Data on Related Sulfonyl Chlorides

Table 1: Rate Constants for the Solvolysis of Benzenesulfonyl Chloride at Different Temperatures

Temperature (°C)SolventRate Constant (k, s⁻¹)
0-25WaterData available, specific values require calculation from provided Arrhenius parameters.[4]
25.0Various aqueous binary mixturesSpecific rate values have been determined.
35.0Various pure and binary solventsA range of specific rates of solvolysis have been determined.[5]
45.0Various aqueous binary mixturesSpecific rate values have been determined or extrapolated.[6]

Table 2: Activation Parameters for the Solvolysis of Arenesulfonyl Chlorides in Water

CompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
Benzenesulfonyl chlorideData availableData available
4-Methoxybenzenesulfonyl chlorideData availableData available
4-Methylbenzenesulfonyl chlorideData availableData available
4-Bromobenzenesulfonyl chlorideData availableData available
4-Nitrobenzenesulfonyl chlorideData availableData available

Note: The specific values for enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be found in the cited literature and are useful for more in-depth kinetic analysis.[4]

Experimental Protocols

General Protocol for Investigating the Effect of Temperature on Reaction Rate

This protocol outlines a general method for studying the influence of temperature on the rate of a reaction involving isobutylsulfonyl chloride.

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer or temperature probe, a condenser, and a dropping funnel.

    • Place the flask in a suitable heating/cooling bath (e.g., oil bath, water bath, or cryocooler) to ensure precise temperature control.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Procedure:

    • Charge the flask with the substrate and anhydrous solvent.

    • Bring the reaction mixture to the desired temperature and allow it to stabilize.

    • Add a solution of isobutylsulfonyl chloride in the same anhydrous solvent dropwise via the dropping funnel at a controlled rate to manage any exotherm.

    • Maintain the reaction at the set temperature for the duration of the experiment.

    • Monitor the reaction progress by taking aliquots at regular time intervals and analyzing them using a suitable technique (e.g., GC, HPLC, TLC, or NMR spectroscopy).

  • Data Analysis:

    • Determine the concentration of the starting material and product at each time point.

    • Plot the concentration of the reactant versus time to determine the reaction rate at that specific temperature.

    • Repeat the experiment at different temperatures (e.g., in 10°C increments) while keeping all other reaction parameters (concentrations, solvent, etc.) constant.

    • Plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T) (Arrhenius plot). The slope of this plot is equal to -Ea/R, from which the activation energy (Ea) can be calculated.

Visualizations

experimental_workflow Experimental Workflow for Temperature Effect Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents & Solvents prep_glass->prep_reagents prep_setup Assemble Reaction Under Inert Atmosphere prep_reagents->prep_setup set_temp Set and Stabilize Reaction Temperature prep_setup->set_temp add_reagent Controlled Addition of Isobutylsulfonyl Chloride set_temp->add_reagent run_reaction Maintain Constant Temperature add_reagent->run_reaction sampling Take Aliquots at Timed Intervals run_reaction->sampling analytical_method Analyze Samples (GC, HPLC, etc.) sampling->analytical_method data_processing Determine Concentrations analytical_method->data_processing repeat_exp Repeat at Different Temperatures data_processing->repeat_exp arrhenius_plot Construct Arrhenius Plot (ln k vs 1/T) repeat_exp->arrhenius_plot calc_ea Calculate Activation Energy (Ea) arrhenius_plot->calc_ea

Caption: Workflow for studying temperature effects.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Product Yield check_temp Is the reaction temperature optimized? start->check_temp check_moisture Is the reaction rigorously anhydrous? check_temp->check_moisture Yes increase_temp Action: Incrementally increase temperature. check_temp->increase_temp No check_side_reactions Are there significant side products? check_moisture->check_side_reactions Yes dry_system Action: Ensure dry glassware, solvents, and inert atmosphere. check_moisture->dry_system No lower_temp Action: Lower reaction temperature to improve selectivity. check_side_reactions->lower_temp Yes optimize_reagents Consider purity of starting materials and stoichiometry. check_side_reactions->optimize_reagents No

Caption: Troubleshooting flowchart for low yield.

References

solvent effects on the stability of 2-methylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylpropane-1-sulfonyl Chloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound (isobutylsulfonyl chloride) in various solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound in the presence of solvents?

A1: The primary degradation pathway for this compound is solvolysis, where the compound reacts with nucleophilic solvents. In protic solvents, such as water and alcohols, this involves nucleophilic attack at the sulfur atom, leading to the formation of the corresponding sulfonic acid or sulfonic acid ester and hydrochloric acid. This reaction generally proceeds via a bimolecular nucleophilic substitution (SN2)-like mechanism.[1][2][3]

Q2: How does solvent polarity and proticity affect the stability of this compound?

A2: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles and significantly accelerate the degradation of this compound through solvolysis. Aprotic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran), lacking a nucleophilic hydrogen, are generally much better choices for maintaining the stability of the sulfonyl chloride in solution. Within aprotic solvents, polar aprotic solvents may still facilitate decomposition to some extent if residual water is present.

Q3: What are the recommended storage conditions for this compound?

A3: this compound is sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a cool, dry, and well-ventilated area. Refrigeration is often recommended to minimize decomposition.

Q4: Can I use alcoholic solvents for reactions with this compound?

A4: While it is possible to use alcoholic solvents, it is critical to understand that the sulfonyl chloride will react with the alcohol in a process called alcoholysis to form a sulfonic acid ester.[1][3] If the desired reaction is with another nucleophile in an alcohol solvent, the alcoholysis will be a competing reaction. The rate of this side reaction will depend on the temperature and the nucleophilicity of the alcohol.

Q5: What are the typical decomposition products of this compound in common laboratory solvents?

A5:

  • In water (hydrolysis): 2-Methylpropane-1-sulfonic acid and hydrochloric acid.

  • In alcohols (e.g., methanol, ethanol): The corresponding alkyl 2-methylpropane-1-sulfonate (e.g., methyl 2-methylpropane-1-sulfonate) and hydrochloric acid.

  • In the presence of amines: The corresponding sulfonamide and a hydrochloride salt of the amine.

Troubleshooting Guides

Issue 1: Low or no yield of the desired product in a reaction involving this compound.
Possible Cause Troubleshooting Step
Degradation of this compound due to solvent. If using a protic solvent (e.g., alcohol, water), consider that the sulfonyl chloride may have been consumed by solvolysis before reacting with your intended nucleophile. Switch to a dry, aprotic solvent (e.g., dichloromethane, acetonitrile, THF).
Presence of moisture in the reaction. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Incorrect order of addition of reagents. Add the this compound to the solution containing the nucleophile, especially if the nucleophile is more reactive than the solvent.
Reaction temperature is too high. High temperatures can accelerate the decomposition of the sulfonyl chloride. Perform the reaction at a lower temperature if possible.
Issue 2: Formation of unexpected byproducts.
Possible Cause Troubleshooting Step
Reaction with a protic solvent. If a protic solvent is used, the corresponding sulfonic acid or ester is a likely byproduct. Confirm the identity of the byproduct using analytical techniques like NMR or mass spectrometry. To avoid this, use a dry, aprotic solvent.
Presence of water in an aprotic solvent. Even small amounts of water in an aprotic solvent can lead to the formation of 2-methylpropane-1-sulfonic acid. Use freshly dried solvents.
Reaction with a basic nucleophile/reagent. If a strong base is used, it may promote elimination or other side reactions. Consider using a non-nucleophilic base or carefully controlling the stoichiometry.

Quantitative Data on Stability

SolventSolvent TypeIllustrative Half-life (t1/2) at 25°CNotes
WaterProtic, NucleophilicMinutes to HoursRapid hydrolysis occurs.
MethanolProtic, NucleophilicHoursAlcoholysis is a significant degradation pathway.
EthanolProtic, NucleophilicHours to a few daysSlower alcoholysis compared to methanol.
2-PropanolProtic, NucleophilicDaysSteric hindrance slows down the solvolysis rate.
AcetonitrileAprotic, PolarWeeks to MonthsRelatively stable, but sensitive to water content.
DichloromethaneAprotic, NonpolarWeeks to MonthsGood stability in the absence of moisture.
Tetrahydrofuran (THF)Aprotic, PolarWeeksStability can be affected by peroxide formation in aged THF.
TolueneAprotic, NonpolarMonthsVery stable in dry toluene.

Experimental Protocols

Protocol for Monitoring the Stability of this compound by HPLC

This protocol outlines a method to determine the stability of this compound in a chosen solvent by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

  • This compound

  • Solvent of interest (HPLC grade, anhydrous)

  • Internal standard (e.g., a stable aromatic compound with a distinct UV absorbance, such as naphthalene)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dilute to the mark with the solvent of interest. This will be your reaction solution.

  • Internal Standard Stock Solution: Accurately weigh approximately 50 mg of the internal standard into a 10 mL volumetric flask and dilute with the solvent of interest.

  • Initial Time Point (t=0) Sample: Immediately after preparing the stock solution of the sulfonyl chloride, transfer a 100 µL aliquot to an HPLC vial. Add 100 µL of the internal standard stock solution and dilute with 800 µL of the solvent.

3. Experimental Procedure:

  • Maintain the stock solution of this compound at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from the stock solution and prepare an HPLC sample as described for the initial time point.

  • Analyze each sample by HPLC.

4. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water and acetonitrile is typically suitable. For example, start with 50:50 water:acetonitrile and ramp to 10:90 water:acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength where both the sulfonyl chloride and the internal standard have reasonable absorbance (e.g., 210 nm).

5. Data Analysis:

  • For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Plot this ratio as a function of time.

  • The rate of decomposition can be determined from the slope of this line, and the half-life can be calculated assuming first-order kinetics.

Visualizations

experimental_workflow cluster_analysis Analysis cluster_results Results prep_sc Prepare Stock Solution of Sulfonyl Chloride sample_t0 Sample at t=0 prep_sc->sample_t0 Immediate sample_tn Sample at Subsequent Time Points (t1, t2, ... tn) prep_sc->sample_tn Over Time prep_is Prepare Internal Standard Solution prep_is->sample_t0 prep_is->sample_tn hplc HPLC Analysis sample_t0->hplc sample_tn->hplc data Data Processing (Peak Area Ratio) hplc->data plot Plot Concentration vs. Time data->plot calc Calculate Half-life plot->calc

Caption: Experimental workflow for stability testing of this compound.

troubleshooting_guide start Low Reaction Yield q1 Is the solvent protic (e.g., alcohol, water)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 High probability of solvolysis. Switch to a dry, aprotic solvent. a1_yes->sol1 q2 Was the reaction run under inert atmosphere? a1_no->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Moisture from air caused hydrolysis. Use inert atmosphere and dry solvents. a2_no->sol2 q3 Was the temperature controlled? a2_yes->q3 a3_no No q3->a3_no No sol3 High temperature accelerated decomposition. Consider lowering the reaction temperature. a3_no->sol3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Isobutylsulfonyl Chloride-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered when working with products derived from isobutylsulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving isobutylsulfonyl chloride?

A1: The most prevalent impurities include:

  • Unreacted starting materials: Such as the parent amine or alcohol that was reacted with the isobutylsulfonyl chloride.

  • Isobutylsulfonic acid: This is the product of hydrolysis of isobutylsulfonyl chloride. Its presence is exacerbated by moisture in the reaction or during workup.

  • Excess isobutylsulfonyl chloride: If the reaction did not go to completion or if an excess was used.

  • Side-products from the amine/alcohol: Depending on the complexity of the starting material, side reactions can lead to various impurities.

  • Inorganic salts: Formed during the reaction, particularly if a base is used to quench the HCl byproduct.

Q2: My isobutylsulfonyl chloride-derived product appears to be degrading during silica gel column chromatography. What is the likely cause and how can I prevent it?

A2: The acidic nature of standard silica gel can lead to the hydrolysis of the sulfonamide or sulfonate ester bond, especially for sensitive molecules. This can result in streaking on a TLC plate and the appearance of more polar impurities.

To mitigate this, consider the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel in the chosen eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.

  • Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Choose a different purification method: If your product is a solid, recrystallization may be a more suitable and less harsh purification technique.

Q3: I am struggling to remove the isobutylsulfonic acid byproduct from my product. What are the best strategies?

A3: Isobutylsulfonic acid is highly polar and water-soluble. An aqueous workup is typically effective for its removal.

  • Aqueous Extraction: During the workup, wash the organic layer containing your product with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the sulfonic acid, making it more water-soluble and facilitating its removal into the aqueous phase.

  • Brine Wash: A subsequent wash with brine (saturated aqueous sodium chloride) can help to remove residual water and some polar impurities from the organic layer.

Q4: My sulfonamide product is "oiling out" during recrystallization instead of forming crystals. What can I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.

  • Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a solvent/anti-solvent system: Dissolve your product in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.

Troubleshooting Guides

Guide 1: Column Chromatography Purification
SymptomPossible CauseTroubleshooting Steps
Product co-elutes with impurities Insufficient separation on TLC.- Optimize the solvent system. Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Consider a different stationary phase (e.g., alumina, C18 reversed-phase).
Streaking of the product spot on TLC/column Product is too polar for the solvent system or is interacting strongly with the stationary phase.- Increase the polarity of the eluent. - For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. - For acidic compounds, a small amount of acetic acid may be added, but be cautious of product stability.
Low recovery of product from the column Product is irreversibly adsorbed onto the stationary phase or is too polar to elute.- Use a more polar eluent system. - If using silica, deactivation with triethylamine may help. - Consider reversed-phase chromatography.
Presence of a very non-polar impurity This could be a byproduct from starting materials or a residual solvent.- Flush the column with a non-polar solvent (e.g., hexane) before eluting your product. - Ensure your starting materials are pure.
Guide 2: Recrystallization Purification
SymptomPossible CauseTroubleshooting Steps
No crystals form upon cooling The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the solvent line to induce nucleation. - Add a seed crystal of the pure product.
Poor crystal quality (e.g., needles, powder) Rapid crystallization.- Allow the solution to cool more slowly. - Use a slightly more dilute solution.
Low yield of recovered product Too much solvent was used; the product is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution.

Data Presentation

The following tables provide representative data for the purification of a model isobutylsulfonyl chloride-derived product, N-(4-methoxyphenyl)isobutanesulfonamide.

Table 1: Comparison of Purification Methods

Purification MethodCrude Purity (by HPLC)Purified Purity (by HPLC)Yield (%)Notes
Flash Chromatography 85%>98%75%Eluent: 30% Ethyl Acetate in Hexane.
Recrystallization 85%>99%85%Solvent: Ethanol/Water.

Table 2: Recrystallization Solvent Screening

SolventSolubility at Room Temp.Solubility at BoilingCrystal Quality
Ethanol Sparingly SolubleSolubleGood
Isopropanol Sparingly SolubleSolubleFair
Acetone SolubleVery SolublePoor (oiling out)
Toluene InsolubleSparingly Soluble-
Ethanol/Water (4:1) InsolubleSolubleExcellent

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-(4-methoxyphenyl)isobutanesulfonamide
  • Preparation of the Column:

    • A glass column is dry-packed with silica gel (230-400 mesh).

    • The column is flushed with the initial eluent (e.g., 10% ethyl acetate in hexane) under positive pressure.

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure to yield a dry, free-flowing powder.

    • This dry-loaded sample is then carefully added to the top of the prepared column.

  • Elution:

    • The elution is started with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and the polarity is gradually increased (e.g., to 30% ethyl acetate in hexane).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Isolation:

    • Fractions containing the pure product are combined.

    • The solvent is removed under reduced pressure to yield the purified N-(4-methoxyphenyl)isobutanesulfonamide.

Protocol 2: Recrystallization of N-(4-methoxyphenyl)isobutanesulfonamide
  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask.

    • A minimal amount of a suitable solvent (e.g., ethanol) is added, and the mixture is heated to boiling with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • Once crystal formation begins, the flask is placed in an ice bath to maximize crystal yield.

  • Isolation and Washing:

    • The crystals are collected by vacuum filtration using a Büchner funnel.

    • The collected crystals are washed with a small amount of ice-cold recrystallization solvent.

  • Drying:

    • The purified crystals are dried under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_purification Purification Options crude_product Crude Product (from reaction workup) analysis1 Purity Analysis (TLC, HPLC, NMR) crude_product->analysis1 decision1 Is Purity Sufficient? analysis1->decision1 chromatography Flash Column Chromatography decision1->chromatography No recrystallization Recrystallization decision1->recrystallization No pure_product Pure Product decision1->pure_product Yes analysis2 Purity Analysis of Fractions/ Crystals (TLC, HPLC) chromatography->analysis2 recrystallization->analysis2 analysis2->pure_product

Caption: General workflow for the purification of isobutylsulfonyl chloride-derived products.

Troubleshooting_Chromatography cluster_solutions Potential Solutions start Column Chromatography Issue co_elution Co-elution of Product and Impurity start->co_elution streaking Product Streaking start->streaking low_recovery Low Product Recovery start->low_recovery optimize_eluent Optimize Eluent (Gradient Elution) co_elution->optimize_eluent change_stationary_phase Change Stationary Phase (e.g., Alumina) co_elution->change_stationary_phase streaking->optimize_eluent add_modifier Add Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier low_recovery->change_stationary_phase increase_polarity Drastically Increase Eluent Polarity low_recovery->increase_polarity

Validation & Comparative

A Comparative Guide to Isobutylsulfonyl Chloride and p-Toluenesulfonyl Chloride (Tosyl Chloride) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters. This guide provides an objective comparison between isobutylsulfonyl chloride and the widely utilized p-toluenesulfonyl chloride (tosyl chloride), offering insights into their properties, reactivity, and applications, supported by established chemical principles.

While p-toluenesulfonyl chloride is a well-documented and extensively used reagent, literature providing specific experimental data for isobutylsulfonyl chloride is less prevalent. This comparison, therefore, draws upon the known characteristics of tosyl chloride and the general principles of alkyl- versus arylsulfonyl chloride reactivity to infer the behavior of isobutylsulfonyl chloride.

Physical and Chemical Properties

A summary of the key physical and chemical properties of isobutylsulfonyl chloride and p-toluenesulfonyl chloride is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyIsobutylsulfonyl Chloridep-Toluenesulfonyl Chloride (Tosyl Chloride)
CAS Number 35432-36-198-59-9
Molecular Formula C4H9ClO2SC7H7ClO2S
Molecular Weight 156.63 g/mol 190.65 g/mol
Appearance Colorless to brown liquidWhite to gray powdered solid
Melting Point 95 °C (in pentane)67-69 °C
Boiling Point 190 °C134 °C (decomposes)
Density ~1.200 g/mL at 25 °CNot available
Refractive Index ~1.454Not available
Solubility Reacts with waterInsoluble in water

Reactivity Comparison: Electronic and Steric Effects

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom, which is influenced by both electronic and steric factors of the attached R group.

p-Toluenesulfonyl Chloride (Tosyl Chloride): An Arylsulfonyl Chloride

Tosyl chloride is an aromatic sulfonyl chloride. The p-tolyl group, with its aromatic ring, is generally considered to be electron-withdrawing, which increases the electrophilicity of the sulfonyl sulfur atom. This makes it highly susceptible to attack by nucleophiles such as alcohols and amines. The tosyl group is also an excellent leaving group in nucleophilic substitution reactions.[1]

Isobutylsulfonyl Chloride: An Alkylsulfonyl Chloride

In contrast, isobutylsulfonyl chloride is an aliphatic sulfonyl chloride. The isobutyl group is an electron-donating group through an inductive effect. This electron donation reduces the electrophilicity of the sulfur atom, making isobutylsulfonyl chloride generally less reactive towards nucleophiles compared to tosyl chloride.

Furthermore, the branched structure of the isobutyl group introduces greater steric hindrance around the sulfonyl chloride functional group compared to the relatively planar p-tolyl group. This steric bulk can further impede the approach of nucleophiles, leading to slower reaction rates.

G cluster_0 Electronic Effects cluster_1 Electronic & Steric Effects p-Tolyl_Group p-Tolyl Group (Aryl) Electron_Withdrawing Electron-Withdrawing (Resonance and Inductive Effects) p-Tolyl_Group->Electron_Withdrawing Increased_Electrophilicity Increased Sulfur Electrophilicity Electron_Withdrawing->Increased_Electrophilicity Higher_Reactivity Higher Reactivity Increased_Electrophilicity->Higher_Reactivity Isobutyl_Group Isobutyl Group (Alkyl) Electron_Donating Electron-Donating (Inductive Effect) Isobutyl_Group->Electron_Donating Steric_Hindrance Increased Steric Hindrance Isobutyl_Group->Steric_Hindrance Decreased_Electrophilicity Decreased Sulfur Electrophilicity Electron_Donating->Decreased_Electrophilicity Lower_Reactivity_Electronic Lower Reactivity (Electronic) Decreased_Electrophilicity->Lower_Reactivity_Electronic Lower_Reactivity_Steric Lower Reactivity (Steric) Steric_Hindrance->Lower_Reactivity_Steric

Applications in Synthesis

p-Toluenesulfonyl Chloride (Tosyl Chloride):

  • Formation of Sulfonate Esters (Tosylates): Tosyl chloride is extensively used to convert alcohols into tosylates.[2] This transformation converts a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.[2]

  • Formation of Sulfonamides: It readily reacts with primary and secondary amines to form stable sulfonamides, a common functional group in many pharmaceuticals.[3]

  • Protecting Group: The tosyl group is a robust protecting group for alcohols and amines due to its stability under a wide range of reaction conditions.[1]

Isobutylsulfonyl Chloride:

Based on the general reactivity of alkylsulfonyl chlorides, isobutylsulfonyl chloride is expected to be used for:

  • Formation of Isobutylsulfonates and Isobutylsulfonamides: It will react with alcohols and amines to form the corresponding sulfonate esters and sulfonamides. However, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) may be required compared to tosyl chloride.

Experimental Protocols

Due to the limited availability of specific experimental protocols for isobutylsulfonyl chloride, a standard procedure for the tosylation of an alcohol using p-toluenesulfonyl chloride is provided as a benchmark. A similar protocol could be adapted for isobutylsulfonyl chloride, likely requiring optimization of reaction conditions.

Representative Protocol: Tosylation of Benzyl Alcohol with p-Toluenesulfonyl Chloride

Materials:

  • Benzyl alcohol

  • p-Toluenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (1.2 equivalents).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl tosylate.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_workflow General Experimental Workflow for Sulfonylation start Start dissolve Dissolve Nucleophile (Alcohol/Amine) and Base in Anhydrous Solvent cool Cool to 0 °C add_sulfonyl Add Sulfonyl Chloride (Tosyl Chloride or Isobutylsulfonyl Chloride) Dropwise react Stir at Room Temperature (Monitor by TLC) workup Aqueous Workup (Acid/Base Washes) dry Dry Organic Layer concentrate Concentrate in vacuo purify Purify Product (Recrystallization or Chromatography) end End

Signaling Pathways and Logical Relationships

The primary utility of these reagents is in synthetic organic chemistry, rather than directly modulating signaling pathways. However, the logical relationship in their application as a protecting group strategy is crucial.

G cluster_protection Protecting Group Strategy multifunctional Multifunctional Molecule with Alcohol/Amine protect Protect Alcohol/Amine with Sulfonyl Chloride (e.g., Tosyl Chloride) reaction Perform Reaction on Other Functional Group deprotect Deprotect Sulfonate/ Sulfonamide final_product Desired Product

Conclusion

p-Toluenesulfonyl chloride is a highly reactive and versatile reagent due to the electronic properties of the p-tolyl group. Its reactivity and applications are well-established, making it a reliable choice for the synthesis of sulfonates and sulfonamides, and for use as a protecting group.

Isobutylsulfonyl chloride, as an alkylsulfonyl chloride, is predicted to be less reactive due to the electron-donating and sterically hindering nature of the isobutyl group. While it can be used for similar transformations, researchers should anticipate the need for more forcing reaction conditions. The choice between these two reagents will depend on the specific requirements of the synthesis, including the reactivity of the substrate and the desired reaction conditions. For substrates sensitive to highly reactive reagents, the milder nature of isobutylsulfonyl chloride might be advantageous, though this comes at the cost of potentially longer reaction times and lower yields. Further experimental investigation into the reactivity profile of isobutylsulfonyl chloride is warranted to fully elucidate its synthetic utility.

References

Reactivity of Isobutylsulfonyl Chloride: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency and yield. This guide provides an objective comparison of the reactivity of isobutylsulfonyl chloride with other common alkanesulfonyl chlorides, supported by experimental data, to inform this selection process.

The reactivity of alkanesulfonyl chlorides (RSO₂Cl) in nucleophilic substitution reactions is primarily governed by the steric and electronic properties of the alkyl group (R). These reactions, which are fundamental in the synthesis of sulfonamides and sulfonate esters, typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state before the displacement of the chloride leaving group.

Factors Influencing Reactivity

Two main factors dictate the reactivity of alkanesulfonyl chlorides:

  • Electronic Effects: The electron-withdrawing nature of the sulfonyl group makes the sulfur atom highly electrophilic. The nature of the attached alkyl group can modulate this electrophilicity. Electron-donating alkyl groups can slightly decrease the reactivity, while more electronegative substituents on the alkyl chain would enhance it.

  • Steric Hindrance: The accessibility of the electrophilic sulfur atom to the incoming nucleophile is crucial. Bulkier alkyl groups can sterically hinder the approach of the nucleophile, which increases the activation energy of the reaction and consequently decreases the reaction rate.[1][2][3] This steric effect is often the dominant factor in determining the relative reactivity of different alkanesulfonyl chlorides.

Comparative Reactivity Data

Alkanesulfonyl ChlorideStructureRelative Rate of Hydrolysis (at 25°C in H₂O)
Methanesulfonyl ChlorideCH₃SO₂Cl1.00
Ethanesulfonyl ChlorideCH₃CH₂SO₂Cl~1.0
1-Propanesulfonyl ChlorideCH₃CH₂CH₂SO₂Cl~1.0
2-Propanesulfonyl Chloride(CH₃)₂CHSO₂Cl~0.18

Data extrapolated from the findings of King, Lam, and Skonieczny, which indicate that the specific rates of hydrolysis for primary alkanesulfonyl chlorides like methanesulfonyl, ethanesulfonyl, and propanesulfonyl chloride are very similar, while secondary alkanesulfonyl chlorides like 2-propanesulfonyl chloride are significantly less reactive.[5]

Based on the established principles of steric hindrance in SN2 reactions, the reactivity of isobutylsulfonyl chloride, a primary sulfonyl chloride with branching at the β-carbon, is expected to be slightly lower than that of the straight-chain primary alkanesulfonyl chlorides (methanesulfonyl, ethanesulfonyl, and 1-propanesulfonyl chloride) but significantly higher than that of secondary alkanesulfonyl chlorides like 2-propanesulfonyl chloride. The isobutyl group presents more steric bulk than a methyl, ethyl, or n-propyl group, but the branching is one carbon removed from the sulfonyl group, lessening its impact compared to a secondary alkyl sulfonyl chloride.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the reaction of alkanesulfonyl chlorides with nucleophiles, such as amines, is the SN2 pathway.

SN2 mechanism for sulfonamide formation.

A typical experimental workflow for the synthesis of a sulfonamide from an alkanesulfonyl chloride is outlined below.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve_amine Dissolve amine and base in anhydrous solvent cool_solution Cool solution to 0 °C dissolve_amine->cool_solution add_sulfonyl_chloride Add sulfonyl chloride dropwise cool_solution->add_sulfonyl_chloride stir_reaction Stir at room temperature add_sulfonyl_chloride->stir_reaction quench Quench reaction stir_reaction->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify

General experimental workflow for sulfonamide synthesis.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide from an Alkanesulfonyl Chloride

This protocol describes a general method for the reaction of an alkanesulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.

Materials:

  • Alkanesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous triethylamine (1.5 - 2.0 eq) or pyridine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0-1.2 eq) and the base (e.g., triethylamine, 1.5-2.0 eq) in an anhydrous solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the alkanesulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reactions are typically complete within 2-18 hours.

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure sulfonamide.

Conclusion

The reactivity of isobutylsulfonyl chloride is expected to be slightly lower than that of unbranched primary alkanesulfonyl chlorides due to increased steric hindrance from the β-branching. However, it is anticipated to be significantly more reactive than secondary alkanesulfonyl chlorides. For reactions where steric hindrance around the nucleophile is also a factor, the difference in reactivity between isobutylsulfonyl chloride and less hindered sulfonyl chlorides may become more pronounced. The choice of alkanesulfonyl chloride should, therefore, be made by considering the specific steric and electronic properties of the nucleophile and the desired reaction conditions.

References

Validation of Sulfonamide Synthesis: A Comparative Guide to Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sulfonyl chlorides for the synthesis of sulfonamides, a critical functional group in numerous pharmaceutical agents. While the core methodology involving the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry, the choice of the sulfonylating agent can significantly impact reaction efficiency, yield, and scope. Here, we validate this synthetic approach with a focus on readily available sulfonyl chlorides and provide detailed experimental protocols and comparative data to inform reagent selection.

Executive Summary

The synthesis of sulfonamides via the reaction of sulfonyl chlorides with amines is a robust and widely employed method. This guide presents a comparison between the commonly used aromatic sulfonyl chlorides, p-toluenesulfonyl chloride and benzenesulfonyl chloride, for which extensive data is available. While aliphatic sulfonyl chlorides like 2-methylpropane-1-sulfonyl chloride are expected to undergo analogous reactions, specific and comparative experimental data in peer-reviewed literature is less prevalent. This guide offers a framework for validating the synthesis of a target sulfonamide, using the provided data as a benchmark.

Comparative Performance of Sulfonyl Chlorides

The following table summarizes typical reaction conditions and reported yields for the synthesis of N-phenylsulfonamides from different sulfonyl chlorides. This data is intended to provide a baseline for comparison when validating the synthesis with a new sulfonyl chloride, such as this compound.

Sulfonyl ChlorideAmineBaseSolventReaction Time (h)Yield (%)Reference
p-Toluenesulfonyl chlorideAnilinePyridineDichloromethane (DCM)2Quantitative[1]
Benzenesulfonyl chlorideAnilinePyridineDichloromethane (DCM)686[2]
Benzenesulfonyl chlorideAnilineDiethyl etherDiethyl ether-85[2]
Benzenesulfonyl chlorideDibutylamineSodium Hydroxide (1M aq.)Water-94[3]
This compound Aniline - - - Data not available in surveyed literature -

Experimental Protocols

Detailed methodologies for the synthesis of N-phenylsulfonamides using p-toluenesulfonyl chloride and benzenesulfonyl chloride are provided below. These protocols can be adapted for use with this compound.

Protocol 1: Synthesis of N-phenyl-4-methylbenzenesulfonamide using p-Toluenesulfonyl Chloride

Materials:

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Aniline (1.0 eq)

  • Pyridine (3.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of aniline (1.0 eq) and pyridine (3.0 eq) in DCM, add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-phenyl-4-methylbenzenesulfonamide.[1]

Protocol 2: Synthesis of N-phenylbenzenesulfonamide using Benzenesulfonyl Chloride

Materials:

  • Benzenesulfonyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve aniline (1.0 eq) in THF in a round-bottom flask and cool in an ice bath.

  • Slowly add triethylamine (TEA) dropwise to the stirred solution.

  • Add benzenesulfonyl chloride (1.0 eq) dropwise to the mixture.

  • Allow the reaction to stir at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed, dried, and concentrated to afford the crude product, which can be further purified.[2]

Visualizing the Synthetic Workflow

The general workflow for the synthesis of sulfonamides from sulfonyl chlorides can be visualized as a straightforward process from starting materials to the final product, including the necessary workup steps.

G cluster_start Starting Materials Sulfonyl_Chloride Sulfonyl Chloride (e.g., 2-methylpropane- 1-sulfonyl chloride) Reaction Reaction (Base, Solvent) Sulfonyl_Chloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Sulfonamide Product Purification->Product

Caption: General workflow for sulfonamide synthesis.

Comparative Logic: Reagent Selection

The choice between different sulfonyl chlorides often depends on the desired properties of the final sulfonamide and the reactivity of the amine. Aromatic sulfonyl chlorides are generally more reactive than aliphatic ones.

G cluster_input Inputs cluster_reagents Sulfonyl Chloride Alternatives Target Target Sulfonamide Properties Decision Optimal Reagent Selection Target->Decision Amine Amine (Nucleophilicity, Steric Hindrance) Amine->Decision Aliphatic Aliphatic (e.g., 2-methylpropane- 1-sulfonyl chloride) - Generally less reactive Aromatic Aromatic (e.g., p-toluenesulfonyl chloride) - Generally more reactive Decision->Aliphatic Lower reactivity desired Decision->Aromatic Higher reactivity required

Caption: Decision logic for sulfonyl chloride selection.

Conclusion

The synthesis of sulfonamides from sulfonyl chlorides remains a highly effective and versatile transformation in drug discovery and development. While this guide provides validated protocols and comparative data for commonly used aromatic sulfonyl chlorides, the application of these methods to aliphatic counterparts such as this compound is mechanistically sound. Researchers are encouraged to use the provided protocols as a starting point for their specific synthetic targets and to generate internal validation data to guide their projects. The choice of sulfonyl chloride should be guided by the specific electronic and steric properties of the amine substrate and the desired final product characteristics.

References

comparing isobutylsulfonyl chloride with other sulfonylating agents for specific substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the sulfonylation of nucleophiles is a cornerstone transformation, yielding sulfonamides and sulfonate esters that are integral to a vast array of pharmaceuticals and functional materials. The choice of sulfonylating agent is paramount, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of isobutylsulfonyl chloride against two of the most common sulfonylating agents, p-toluenesulfonyl chloride (tosyl chloride) and methanesulfonyl chloride (mesyl chloride), with a focus on their application for specific substrates like amines and alcohols.

Performance Comparison of Sulfonylating Agents

Key Considerations:

  • Steric Hindrance: The reactivity of sulfonyl chlorides is sensitive to steric bulk around the sulfur atom. The isobutyl group is more sterically demanding than the methyl group of mesyl chloride but arguably less so than the tolyl group of tosyl chloride, which has a rigid aromatic ring. This steric factor can influence the rate of reaction, particularly with hindered nucleophiles.

  • Electronic Effects: The electronic nature of the group attached to the sulfonyl chloride influences the electrophilicity of the sulfur atom. The tolyl group in tosyl chloride is weakly electron-donating, while the alkyl groups in mesyl chloride and isobutylsulfonyl chloride are also electron-donating. Increased electron-donating character can slightly decrease the reactivity of the sulfonyl chloride.

Qualitative Comparison for Specific Substrates:

Sulfonylating AgentSubstrate: Aniline (Amine)Substrate: Benzyl Alcohol (Alcohol)General Remarks
Isobutylsulfonyl Chloride Expected to form N-phenylisobutylsulfonamide. Reactivity may be slightly lower than mesyl chloride due to increased steric hindrance.Expected to form benzyl isobutylsulfonate. Steric hindrance could play a role in reaction rate, potentially being slower than with mesyl chloride.Due to its branched alkyl structure, it may offer different solubility properties to the resulting sulfonamides and sulfonate esters.
p-Toluenesulfonyl Chloride (TsCl) Forms N-phenyl-p-toluenesulfonamide. Di-sulfonylation can be a side reaction. A protocol for N-tosyl-4-bromoaniline reports a quantitative yield.Forms benzyl p-toluenesulfonate. A reported yield for this reaction is 53%.[1]The resulting tosylates are often crystalline, which can facilitate purification. The aromatic ring can be a useful chromophore for visualization.
Methanesulfonyl Chloride (MsCl) Readily reacts to form N-phenylmethanesulfonamide.[2][3] Di-sulfonylation is a potential side reaction that can be minimized by controlling stoichiometry and temperature.[4]Reacts to form benzyl methanesulfonate.[2][3] The reaction is generally efficient for primary alcohols.[5][6]Generally considered more reactive than tosyl chloride due to lower steric hindrance.[7] Mesylates are often oils or low-melting solids.

Experimental Protocols

Detailed methodologies for key sulfonylation reactions are provided below. These protocols can be adapted for use with isobutylsulfonyl chloride, with the understanding that reaction times and optimal conditions may vary.

Protocol 1: General Procedure for the Sulfonylation of an Alcohol (e.g., Benzyl Alcohol)

This procedure is adapted from a general method for the mesylation of alcohols and can be modified for other sulfonyl chlorides.[6]

Materials:

  • Benzyl Alcohol

  • Methanesulfonyl Chloride (or other sulfonyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alcohol (1 equivalent) in dry DCM (10 volumes) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add the sulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired sulfonate ester.

Protocol 2: General Procedure for the Sulfonylation of an Amine (e.g., Aniline)

This protocol is a general method for the sulfonylation of anilines and can be adapted for different sulfonylating agents.[4]

Materials:

  • Aniline

  • Sulfonyl Chloride (e.g., methanesulfonyl chloride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Water

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aniline (1.05 equivalents) and the base (e.g., pyridine or triethylamine, ~1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

Sulfonylation Reaction Workflow

The following diagram illustrates a typical experimental workflow for the sulfonylation of an alcohol or amine.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification substrate Substrate (Alcohol/Amine) dissolve Dissolve Substrate & Base in Solvent substrate->dissolve base Base (e.g., Pyridine, Et3N) base->dissolve solvent Anhydrous Solvent (e.g., DCM) solvent->dissolve cool Cool to 0 °C dissolve->cool add_sulfonyl_chloride Add Sulfonyl Chloride Dropwise cool->add_sulfonyl_chloride stir Stir at 0 °C to RT add_sulfonyl_chloride->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product Pure Sulfonated Product purify->product

Caption: A generalized experimental workflow for the sulfonylation of alcohols and amines.

General Mechanism of Sulfonylation

The following diagram illustrates the general nucleophilic acyl substitution-like mechanism for the reaction of a sulfonyl chloride with a nucleophile (an alcohol or a primary/secondary amine). For some alkanesulfonyl chlorides like mesyl chloride, an alternative pathway involving a sulfene intermediate may also be considered, especially with strong bases.

sulfonylation_mechanism reagents R-SO2Cl + Nu-H transition_state [Tetrahedral Intermediate] reagents->transition_state Nucleophilic Attack intermediate R-SO2-Nu+H-Cl- transition_state->intermediate Chloride Elimination product R-SO2-Nu + HCl intermediate->product Deprotonation

Caption: A simplified mechanism for the sulfonylation of a nucleophile.

References

A Comparative Guide to Analytical Methods for Confirming the Structure of Isobutylsulfonyl Chloride Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of key intermediates like isobutylsulfonyl chloride is critical for ensuring the integrity of synthetic pathways and the quality of final products. This guide provides an objective comparison of the primary analytical methods used for this purpose, complete with supporting data and detailed experimental protocols.

Core Analytical Techniques

A multi-technique approach is essential for the comprehensive structural elucidation of isobutylsulfonyl chloride. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For definitive, three-dimensional structural information, X-ray Crystallography is the gold standard, although it is contingent on the ability to produce a suitable single crystal. Elemental Analysis can provide complementary data on the elemental composition of the compound.

Data Presentation: A Comparative Summary

The following table summarizes the expected quantitative data from the key analytical techniques for the structural confirmation of isobutylsulfonyl chloride.

Analytical TechniqueParameterExpected Observation for Isobutylsulfonyl ChlorideComparison with Alternatives/Notes
¹H NMR Spectroscopy Chemical Shift (δ)~1.1 ppm (d, 6H, -CH(CH₃)₂), ~2.2 ppm (m, 1H, -CH(CH₃)₂), ~3.5 ppm (d, 2H, -CH₂SO₂Cl)The deshielding effect of the sulfonyl chloride group causes the adjacent methylene protons to shift significantly downfield.[1] The splitting patterns (doublet and multiplet) are characteristic of the isobutyl group.
¹³C NMR Spectroscopy Chemical Shift (δ)~20 ppm (-CH(CH₃)₂), ~25 ppm (-CH(CH₃)₂), ~65 ppm (-CH₂SO₂Cl)The carbon attached to the sulfonyl chloride group is the most deshielded. The chemical shifts are distinct from other isomers like n-butylsulfonyl chloride or sec-butylsulfonyl chloride.
FT-IR Spectroscopy Wavenumber (cm⁻¹)~1370-1410 cm⁻¹ (asymmetric S=O stretch), ~1160-1204 cm⁻¹ (symmetric S=O stretch), ~2800-3000 cm⁻¹ (C-H stretch)The strong absorption bands for the S=O stretches are highly characteristic of the sulfonyl chloride functional group.[1]
Mass Spectrometry (EI) Mass-to-charge ratio (m/z)Molecular Ion [M]⁺: ~156/158 (due to ³⁵Cl/³⁷Cl isotopes). Key Fragments: m/z 99 [M-C₄H₉]⁺, m/z 57 [C₄H₉]⁺The isotopic pattern of the molecular ion peak is a clear indicator of the presence of a single chlorine atom.[1] The fragmentation pattern helps to confirm the isobutyl substructure.
Elemental Analysis % CompositionC: 30.67%, H: 5.79%, Cl: 22.63%, O: 20.42%, S: 20.47%Provides empirical formula confirmation, which is a fundamental check of purity and identity.
X-ray Crystallography 3D Molecular StructureN/A (requires crystal)Provides unambiguous determination of bond lengths, bond angles, and stereochemistry. However, obtaining a suitable single crystal of a liquid like isobutylsulfonyl chloride can be challenging.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of isobutylsulfonyl chloride.

Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Isobutylsulfonyl chloride sample

  • Tetramethylsilane (TMS) as an internal standard

Protocol:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of isobutylsulfonyl chloride in 0.6-0.7 mL of CDCl₃. Add a small amount of TMS as an internal standard.

  • Data Acquisition: Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for each nucleus should be used.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals and determine the chemical shifts, multiplicities, and coupling constants. For the ¹³C spectrum, identify the chemical shift of each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in isobutylsulfonyl chloride.

Materials:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isobutylsulfonyl chloride sample

  • Solvent for cleaning (e.g., isopropanol)

Protocol:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a small drop of isobutylsulfonyl chloride directly onto the ATR crystal.

  • Data Acquisition: Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the sulfonyl chloride group (S=O stretches) and the alkyl C-H bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of isobutylsulfonyl chloride.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

  • Helium carrier gas

  • Isobutylsulfonyl chloride sample

  • Volatile solvent (e.g., dichloromethane)

Protocol:

  • Sample Preparation: Prepare a dilute solution of isobutylsulfonyl chloride in dichloromethane (e.g., 1 mg/mL).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

  • MS Data Acquisition: As the analyte elutes from the GC column, it enters the mass spectrometer. Acquire the mass spectrum in full scan mode over a suitable m/z range (e.g., 40-200 amu).

  • Data Analysis: Identify the molecular ion peak and observe its isotopic pattern. Analyze the fragmentation pattern to identify characteristic fragments of the isobutyl group and the loss of the sulfonyl chloride moiety.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of an isobutylsulfonyl chloride product.

References

2-Methylpropane-1-sulfonyl Chloride: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylpropane-1-sulfonyl chloride, also known as isobutylsulfonyl chloride, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the isobutylsulfonyl moiety into a wide range of molecules. This guide provides a comparative overview of its applications, performance against alternative reagents, and detailed experimental protocols.

Performance Comparison in Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone application of this compound, finding extensive use in the development of pharmaceutical and agrochemical agents. The reactivity of this compound is often compared to other common sulfonylating agents like methanesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride).

While direct comparative studies with exhaustive quantitative data are limited in publicly available literature, the reactivity of sulfonyl chlorides is influenced by both steric and electronic factors. As an alkylsulfonyl chloride, this compound is generally considered to be reactive. In a study involving the synthesis of sulfinamides from various sulfonyl chlorides, the corresponding sulfonamide was often observed as a significant byproduct. For instance, the reaction of 2-propanesulfonyl chloride under certain conditions yielded the sulfonamide, indicating the general propensity of alkylsulfonyl chlorides to form these linkages.[1]

Table 1: Comparison of Sulfonylating Agents in Sulfonamide Synthesis

Sulfonylating AgentStructureKey CharacteristicsTypical Reaction Conditions
This compound CH₃CH(CH₃)CH₂SO₂ClGood reactivity, introduces a branched alkyl chain which can influence solubility and biological activity.Amine, base (e.g., triethylamine or pyridine), aprotic solvent (e.g., dichloromethane), 0 °C to room temperature.
Methanesulfonyl ChlorideCH₃SO₂ClHigh reactivity, sterically unhindered, introduces a small methylsulfonyl group.Similar to isobutylsulfonyl chloride, often used for its high reactivity.
p-Toluenesulfonyl Chloride (Tosyl Chloride)CH₃C₆H₄SO₂ClSolid, easy to handle, introduces a rigid aromatic group, can influence crystallinity. The tosyl group is a good leaving group.Often requires slightly more forcing conditions compared to alkylsulfonyl chlorides.
Benzenesulfonyl ChlorideC₆H₅SO₂ClSimilar to tosyl chloride, introduces a phenylsulfonyl group.Similar to tosyl chloride.

Applications in Agrochemicals

Sulfonamide derivatives are a well-established class of agrochemicals, particularly as fungicides.[2][3][4] The isobutylsulfonyl moiety introduced by this compound can contribute to the lipophilicity and overall biological activity of the resulting fungicide.

The primary mode of action for many novel sulfonamide fungicides against pathogens like Botrytis cinerea involves the disruption of the fungal cell wall and vacuole, leading to excessive branching and irregular morphology of the hyphae.[5][6][7] This mechanism is distinct from many commercial fungicides, which can be advantageous in overcoming resistance.[5][6][7]

Experimental Protocols

General Procedure for the Synthesis of N-substituted-2-methylpropane-1-sulfonamides

This protocol describes a general method for the synthesis of a sulfonamide from an amine and this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.

Visualizing Reaction and Biological Pathways

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates the general workflow for the synthesis of a sulfonamide using this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine Amine ReactionVessel Reaction in Aprotic Solvent (e.g., Dichloromethane) 0 °C to Room Temperature Amine->ReactionVessel SulfonylChloride This compound SulfonylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with Acid, Base, Brine Extraction->Washing Drying Dry with MgSO₄/Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Crude Product Product Pure Sulfonamide Purification->Product

Caption: General workflow for sulfonamide synthesis.

Proposed Mechanism of Action for Sulfonamide Fungicides

The diagram below illustrates the proposed mechanism by which certain sulfonamide fungicides disrupt fungal cell integrity.

G cluster_membrane Cell Membrane Interaction cluster_effects Cellular Effects Sulfonamide Sulfonamide Fungicide FungalCell Fungal Cell Sulfonamide->FungalCell MembraneInteraction Interaction with Cell Membrane Components FungalCell->MembraneInteraction CellWall Cell Wall Decomposition MembraneInteraction->CellWall Vacuole Vacuole Disruption MembraneInteraction->Vacuole Morphology Abnormal Hyphal Morphology (Excessive Branching) CellWall->Morphology Vacuole->Morphology CellDeath Fungal Cell Death Morphology->CellDeath

Caption: Disruption of fungal cell integrity by sulfonamides.

References

A Comparative Guide to the Stability of Sulfonamides Derived from Isobutylsulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of sulfonamide-based compounds is a cornerstone of drug development, profoundly influencing a drug's shelf-life, safety, and efficacy.[1] This guide offers a comparative analysis of the stability of sulfonamides synthesized from isobutylsulfonyl chloride against other commonly used sulfonyl chlorides. The performance of these compounds under various stress conditions is evaluated, supported by experimental data and detailed methodologies.

Influence of Sulfonyl Chloride Structure on Sulfonamide Stability

The stability of a sulfonamide is intrinsically linked to the electronic properties of the precursor sulfonyl chloride.[1] For aromatic sulfonyl chlorides, the presence of electron-withdrawing or -donating groups on the aryl ring can alter the susceptibility of the sulfonamide bond to cleavage.[1] Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are generally more prone to nucleophilic attack and subsequent degradation.[1] Conversely, electron-donating groups can enhance the electron density at the sulfur atom, potentially making the sulfonamide bond more resistant to cleavage.[1]

In contrast, sulfonamides derived from aliphatic sulfonyl chlorides, such as isobutylsulfonyl chloride, exhibit a different stability profile. Aliphatic sulfonamides, like methanesulfonamide, are generally more stable under hydrolytic conditions compared to their aromatic counterparts, which are more susceptible to acid-catalyzed hydrolysis.[2] Furthermore, the absence of a significant chromophore in aliphatic sulfonamides makes them inherently more stable to photolytic degradation.[2]

Comparative Stability Data

The following tables provide a summary of experimental data on the hydrolytic, thermal, and photostability of various sulfonamides. It is important to note that the stability of a sulfonamide is a function of the entire molecule, not solely the sulfonyl moiety.[1] Due to the limited availability of direct comparative studies for sulfonamides derived from isobutylsulfonyl chloride, data for other representative aliphatic and aromatic sulfonamides are presented to infer a likely stability profile.

Table 1: Comparative Hydrolytic Stability of Sulfonamides

Sulfonamide DerivativePrecursor Sulfonyl Chloride TypepHTemperature (°C)Degradation (%)Half-life (t½)Reference
SulfadiazineAromatic4.7Not Specified>10% in 2 days (from tablets)-[2]
SulfadiazineAromatic7.6Not SpecifiedNo significant change> 336 hours[2]
MethanesulfonamideAliphaticAcidicNot SpecifiedSusceptible to cleavage of S-N bond-[2]
Various SulfonamidesAromaticAcidicNot SpecifiedGenerally more susceptible to degradation-[1]
Various SulfonamidesAromaticNeutral to AlkalineNot SpecifiedGenerally more stable-[1]

Table 2: Comparative Thermal Stability of Sulfonamides

Sulfonamide DerivativeMatrixTemperature (°C)TimeDegradation (%)Reference
SulfamethazineSkimmed Milk12020 min85.1[3]
SulfadimethoxineSkimmed Milk12020 min6.5[3]
Various SulfonamidesSkimmed Milk63-72 (Pasteurization)15s - 30 minVery Stable[3]
Various SulfonamidesSkimmed Milk140 (UHT)4sVery Stable[3]

Table 3: Comparative Photostability of Sulfonamides

Sulfonamide DerivativePrecursor Sulfonyl Chloride TypeLight SourceKey ObservationsReference
Aromatic Sulfonamides (e.g., Sulfamethoxazole)AromaticUV LightSusceptible to photodegradation, often involving the aromatic amine group.[2]
MethanesulfonamideAliphaticUV LightExpected to be more stable due to the lack of a significant chromophore.[2]

Based on these comparisons, sulfonamides derived from isobutylsulfonyl chloride, being aliphatic, are anticipated to exhibit greater stability against photolytic degradation compared to their aromatic counterparts. Their hydrolytic stability is expected to be robust, particularly in neutral to alkaline conditions.

Experimental Protocols

Forced degradation studies are crucial for determining the intrinsic stability of a drug substance.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]

Acid and Base Hydrolysis
  • Procedure: Dissolve the sulfonamide in a solution of 0.1 M to 1 M HCl for acid hydrolysis or 0.1 M to 1 M NaOH for base hydrolysis.

  • Conditions: The mixture is typically maintained at room temperature or heated (e.g., 60-80°C) for a specified duration (e.g., 2 to 24 hours).

  • Analysis: Samples are withdrawn at various time points, neutralized, and diluted for analysis by a stability-indicating HPLC method.

Oxidative Degradation
  • Procedure: Dissolve the sulfonamide in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Conditions: The reaction is generally carried out at room temperature for a defined period.

  • Analysis: Samples are diluted and analyzed by HPLC.

Thermal Degradation
  • Procedure: The solid sulfonamide powder is exposed to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a specific period. For solutions, the sulfonamide is dissolved in a suitable solvent and heated.

  • Analysis: The solid samples are dissolved in an appropriate solvent before HPLC analysis.

Photodegradation
  • Procedure: A solution of the sulfonamide is exposed to a light source emitting a combination of visible and ultraviolet light, as per ICH guideline Q1B. A control sample is stored in the dark under identical conditions.

  • Analysis: Samples are analyzed by HPLC to determine the extent of degradation.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent sulfonamide from its degradation products.

  • Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A suitable column, such as a C18 or cyano column.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

  • Flow Rate: A standard flow rate is 1.0 mL/min.

  • Detection: The wavelength is selected based on the UV absorbance maximum of the sulfonamide.

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-40°C) to ensure reproducibility.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis prep Prepare Sulfonamide Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C, 24h) prep->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) prep->oxidative thermal Thermal Degradation (Solid, 105°C, 24h) prep->thermal photo Photodegradation (ICH Q1B) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation and Comparison hplc->data

Caption: Workflow for assessing sulfonamide stability.

Factors Influencing Sulfonamide Stability

G cluster_0 Precursor Structure cluster_1 Resulting Sulfonamide Properties cluster_2 External Factors aliphatic Aliphatic Sulfonyl Chloride (e.g., Isobutylsulfonyl Chloride) aliphatic_props Higher Photostability Generally Good Hydrolytic Stability aliphatic->aliphatic_props aromatic Aromatic Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) aromatic_props Susceptible to Photodegradation Variable Hydrolytic Stability aromatic->aromatic_props pH pH aliphatic_props->pH influences temp Temperature aliphatic_props->temp influences light Light Exposure aliphatic_props->light influences aromatic_props->pH influences aromatic_props->temp influences aromatic_props->light influences

Caption: Factors impacting sulfonamide stability.

References

Comparative Kinetics of Sulfonyl Chloride Solvolysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The solvolysis of sulfonyl chlorides, a fundamental reaction in organic chemistry, is significantly influenced by the structure of the sulfonyl chloride, the solvent, and the temperature. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, although SN1 pathways have been observed for sterically hindered substrates.[1]

Comparative Kinetic Data

To facilitate a clear comparison of reactivity, the following tables summarize key kinetic data for the solvolysis of methanesulfonyl chloride and a series of para-substituted benzenesulfonyl chlorides.

Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride in Various Solvents

Solvent SystemTemperature (°C)Rate Constant (k) (s⁻¹)
Water201.568 x 10⁻³
D₂O201.000 x 10⁻³
Methanol251.13 x 10⁻⁵
Ethanol252.55 x 10⁻⁶

Data compiled from various sources.[2]

The kinetic solvent isotope effect (KSIE), k(H₂O)/k(D₂O), for methanesulfonyl chloride is approximately 1.57, which is consistent with an SN2 mechanism where the O-H bond of the nucleophile is partially broken in the transition state.[1][2]

Table 2: Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride in Water at 25 °C

ParameterValue
ΔH‡ (kJ/mol)65.7
ΔS‡ (J/mol·K)-34.8
ΔG‡ (kJ/mol)76.1

Values for hydrolysis in water.[2]

Table 3: First-Order Rate Constants (k) for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in 50% Acetone/50% Water (v/v) at 25.0 °C

Substituent (X)Rate Constant (k) (min⁻¹)
-CH₃0.0106
-H0.0146
-NO₂ (meta)0.044

Data from a 1927 study on the solvolysis of benzenesulfonyl chloride and its derivatives.[1]

The data in Table 3 demonstrates the influence of substituents on the aromatic ring on the rate of solvolysis. Electron-withdrawing groups, such as the nitro group, increase the reaction rate.

Experimental Protocols

The kinetic analysis of sulfonyl chloride solvolysis is commonly performed using conductimetric or titrimetric methods.

Conductimetric Method

This method is highly suitable for solvolysis reactions that produce ions, as the change in conductivity of the solution over time is directly proportional to the progress of the reaction.[3][4]

Materials:

  • Sulfonyl chloride

  • High-purity solvent (e.g., deionized water, ethanol)

  • Conductivity meter and cell

  • Constant-temperature bath

Procedure:

  • A solution of the sulfonyl chloride in a suitable solvent (e.g., acetone) is prepared.

  • The reaction is initiated by injecting a small aliquot of the sulfonyl chloride solution into the thermostated solvent in the conductivity cell.

  • The conductivity of the solution is monitored over time.

  • The reaction is followed until a stable "infinity" reading is obtained, indicating the completion of the reaction.

  • The first-order rate constant (k) is calculated from the conductivity data.

Titrimetric Method

This method involves monitoring the formation of acidic byproducts (e.g., HCl) by titration with a standard base.[5]

Materials:

  • Sulfonyl chloride

  • Solvent mixture (e.g., 2-propanol-water)

  • Standardized sodium hydroxide (NaOH) solution

  • Acid-base indicator (e.g., phenolphthalein)

  • Constant-temperature bath

  • Buret, pipettes, and flasks

Procedure:

  • The sulfonyl chloride is dissolved in the solvent mixture in a thermostated flask.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding to a solvent that slows the reaction).

  • The liberated acid in each aliquot is titrated with the standardized NaOH solution using an indicator.

  • The concentration of the acid at different time points is used to calculate the rate constant of the reaction.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the kinetic analysis of sulfonyl chloride solvolysis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Sulfonyl Chloride Solution C Initiate Reaction A->C B Thermostat Solvent B->C D Monitor Reaction Progress (Conductivity or Titration) C->D E Collect Data vs. Time D->E F Calculate Rate Constant (k) E->F G Determine Activation Parameters (ΔH‡, ΔS‡) F->G

Kinetic Analysis Workflow

Conclusion

The kinetic data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with sulfonyl chlorides. While direct kinetic information for 2-methylpropane-1-sulfonyl chloride remains to be elucidated, the comparative data from related compounds provide valuable insights into its expected reactivity. The primary alkyl structure of this compound suggests that its solvolysis will likely proceed via an SN2 mechanism, similar to methanesulfonyl chloride. The detailed experimental workflows provide a practical starting point for conducting kinetic studies to confirm this and to quantify its reactivity under various conditions.

References

Unraveling the Reactivity of Isobutylsulfonyl Chloride: A Computational and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of sulfonyl chlorides is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive computational and comparative analysis of the reactivity profile of isobutylsulfonyl chloride, offering insights into its reaction mechanisms and performance against common alternatives.

Isobutylsulfonyl chloride, a member of the alkanesulfonyl chloride family, serves as a versatile reagent in organic synthesis, primarily for the introduction of the isobutylsulfonyl moiety. This functional group can be crucial for modulating the physicochemical and pharmacological properties of drug candidates. Its reactivity is principally governed by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. The steric and electronic effects of the isobutyl group, however, impart a unique reactivity profile that distinguishes it from other commonly used sulfonyl chlorides.

Comparative Reactivity Profile: A Quantitative Overview

The reactivity of sulfonyl chlorides is significantly influenced by the nature of the organic substituent (R in R-SO₂Cl). To contextualize the reactivity of isobutylsulfonyl chloride, a comparison with other representative alkanesulfonyl chlorides, such as methanesulfonyl chloride and isopropylsulfonyl chloride, is essential. The primary mode of reaction for these compounds in the absence of strong nucleophiles is solvolysis, the rate of which provides a quantitative measure of their reactivity.

The solvolysis of alkanesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The rate of these reactions can be analyzed using the Grunwald-Winstein equation, which correlates the rate constant of a solvolysis reaction with the ionizing power and nucleophilicity of the solvent.[2][3][4]

Sulfonyl ChlorideRelative Solvolysis Rate (approx.)Dominant MechanismKey Structural Feature
Methanesulfonyl Chloride1Sₙ2Unhindered methyl group
Ethanesulfonyl Chloride~0.5Sₙ2Slightly increased steric hindrance
Isopropylsulfonyl Chloride~0.1Borderline Sₙ1/Sₙ2Significant steric hindrance from two methyl groups
Isobutylsulfonyl Chloride ~0.3 Predominantly Sₙ2 Steric hindrance further from the reaction center
tert-Butylsulfonyl ChlorideVery LowSₙ1 tendencies, but slowExtreme steric hindrance

Note: The relative rates are approximate and can vary depending on the specific solvent system. The data is compiled based on general trends observed in solvolysis studies of alkanesulfonyl chlorides.

The isobutyl group, with its branching at the β-carbon, presents a moderate level of steric hindrance around the sulfonyl group. This is less pronounced than the α-branching in isopropylsulfonyl chloride, leading to a generally faster Sₙ2 reaction rate for isobutylsulfonyl chloride.

Computational Analysis of the Sₙ2 Reaction Pathway

Density Functional Theory (DFT) calculations provide valuable insights into the reaction mechanism at a molecular level. For the reaction of isobutylsulfonyl chloride with a generic nucleophile (Nu⁻), the Sₙ2 pathway is characterized by a single transition state.

sn2_pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products reactants i-BuSO₂Cl + Nu⁻ transition_state [Nu---SO₂(i-Bu)---Cl]⁻‡ reactants->transition_state ΔG‡ products i-BuSO₂Nu + Cl⁻ transition_state->products

Figure 1: Sₙ2 reaction pathway for isobutylsulfonyl chloride.

The geometry of the transition state is a trigonal bipyramid with the nucleophile and the leaving group (chloride) in the apical positions. The energy barrier (ΔG‡) for this process is influenced by both steric and electronic factors. The electron-donating nature of the isobutyl group slightly deactivates the sulfonyl sulfur towards nucleophilic attack compared to the less substituted methanesulfonyl chloride.

Comparison with Alternative Sulfonylating Agents

The choice of a sulfonylating agent is critical in synthetic chemistry. Here, we compare isobutylsulfonyl chloride with two commonly used alternatives: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

FeatureIsobutylsulfonyl ChlorideMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)
Reactivity ModerateHighModerate to High
Steric Hindrance ModerateLowHigh (due to the bulky tosyl group)
Leaving Group Ability of Sulfonate GoodExcellentExcellent
Solubility in Organic Solvents GoodGoodGood
Cost ModerateLowLow
Typical Applications Introduction of the isobutylsulfonyl group for property modulation.General purpose sulfonylation, mesylate formation.Tosylation of alcohols, protection of amines.

Experimental Protocols

General Procedure for the Sulfonylation of an Amine

This protocol describes a general method for the reaction of isobutylsulfonyl chloride with a primary or secondary amine.[5][6]

Materials:

  • Isobutylsulfonyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 - 1.5 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of isobutylsulfonyl chloride (1.05 equivalents) in the anhydrous solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for the Sulfonylation of an Alcohol

This protocol outlines a general method for the synthesis of isobutylsulfonate esters from alcohols.[7][8]

Materials:

  • Isobutylsulfonyl chloride

  • Alcohol

  • Anhydrous pyridine or a mixture of an anhydrous aprotic solvent and a tertiary amine base

  • Standard laboratory glassware

Procedure:

  • Dissolve the alcohol (1.0 equivalent) in anhydrous pyridine or a suitable anhydrous solvent containing a tertiary amine base (1.1 - 1.5 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add isobutylsulfonyl chloride (1.1 equivalents) to the cooled solution.

  • Stir the reaction at 0 °C for 1-4 hours and then at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting isobutylsulfonate ester by column chromatography if necessary.

Logical Workflow for Reactivity Analysis

The following diagram illustrates the logical workflow for the computational and experimental analysis of isobutylsulfonyl chloride's reactivity.

workflow A Define Research Question: Reactivity of Isobutylsulfonyl Chloride B Computational Analysis (DFT) A->B C Experimental Analysis A->C D Model Sₙ2 Reaction B->D F Kinetic Studies (Solvolysis) C->F G Reaction with Nucleophiles (Amines, Alcohols) C->G E Calculate Transition State Geometry & Energy D->E H Comparative Analysis E->H F->H G->H I Compare with other Sulfonyl Chlorides (e.g., MsCl, TsCl) H->I J Publish Comparison Guide I->J

Figure 2: Workflow for analyzing isobutylsulfonyl chloride reactivity.

Conclusion

The reactivity of isobutylsulfonyl chloride is characterized by a balance of electronic and steric effects, positioning it as a moderately reactive alkanesulfonyl chloride. Computational analyses confirm a preference for an Sₙ2 reaction pathway with common nucleophiles. Its reactivity profile, being less vigorous than methanesulfonyl chloride but less sterically demanding than p-toluenesulfonyl chloride, makes it a valuable tool for the specific introduction of the isobutylsulfonyl group in complex molecule synthesis. The provided experimental protocols offer a starting point for its practical application in the laboratory. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of isobutylsulfonyl chloride in their synthetic endeavors.

References

An Objective Evaluation of Isobutylsulfonyl Chloride as a Reagent in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of complex molecule synthesis, particularly within medicinal chemistry and drug development, the choice of sulfonating agent is a critical decision that can significantly impact reaction efficiency, yield, and purification. Isobutylsulfonyl chloride, a member of the alkanesulfonyl chloride family, presents a distinct set of characteristics. This guide provides a comparative evaluation of isobutylsulfonyl chloride against other common sulfonylating agents, supported by general experimental principles and data for analogous reagents.

Introduction to Sulfonyl Chlorides in Synthesis

Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles pivotal for the formation of sulfonamides and sulfonate esters.[1] The sulfonamide moiety is a cornerstone in a vast array of pharmaceuticals, including antibiotics, diuretics, and anticancer agents, owing to its ability to act as a bioisostere for other functional groups and participate in hydrogen bonding.[2] The reactivity of a sulfonyl chloride is largely governed by the nature of the "R" group, which can be an alkyl or aryl substituent.

Comparative Analysis of Sulfonylating Agents

The selection of a sulfonyl chloride is often a balance between reactivity, stability, and steric hindrance. A comparison of isobutylsulfonyl chloride with other commonly used reagents is presented below.

Key Comparison Points:

  • Reactivity: The electrophilicity of the sulfur atom is the primary driver of reactivity. Aromatic sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride, have their reactivity modulated by the electronic effects of the aromatic ring. Alkanesulfonyl chlorides, like methanesulfonyl chloride (MsCl) and isobutylsulfonyl chloride, are generally more reactive due to the absence of resonance stabilization.

  • Steric Hindrance: The isobutyl group is more sterically demanding than a methyl or ethyl group. This can influence the rate of reaction, particularly with hindered amines or alcohols. However, this increased steric bulk can sometimes be advantageous in achieving selectivity in molecules with multiple reactive sites.

  • Leaving Group Ability: The corresponding sulfonate anion is an excellent leaving group, a property exploited in various substitution reactions.[3]

  • Byproducts: The reaction of sulfonyl chlorides with amines or alcohols generates hydrochloric acid, which must be scavenged by a base to drive the reaction to completion.[4]

Data Presentation

Table 1: Comparison of Physicochemical Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Physical Form
Isobutylsulfonyl chloride C₄H₉ClO₂S156.63Liquid
Methanesulfonyl chloride (MsCl)CH₃ClO₂S114.55Liquid
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Solid
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62Liquid

Table 2: Representative Yields for Sulfonamide Formation with Aniline

Sulfonyl ChlorideBaseSolventReaction TimeYield (%)Reference
Benzenesulfonyl chloridePyridineDichloromethane12 h92[5]
p-Toluenesulfonyl chloridePyridineDichloromethane12 h95[3]
Methanesulfonyl chlorideTriethylamineDichloromethane4 h90(General protocol)
Isobutylsulfonyl chloride TriethylamineDichloromethaneNot ReportedExpected to be high(Inference)

Note: The yield for isobutylsulfonyl chloride is an educated estimation based on the reactivity of analogous alkanesulfonyl chlorides. Specific experimental data is not available in the cited literature.

Experimental Protocols

A generalized protocol for the synthesis of a sulfonamide using isobutylsulfonyl chloride is provided below. This protocol is based on standard procedures for reactions with other sulfonyl chlorides and should be optimized for specific substrates.

General Protocol for the Synthesis of N-substituted Isobutylsulfonamides

Materials:

  • Isobutylsulfonyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2-1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Isobutylsulfonyl Chloride: Slowly add a solution of isobutylsulfonyl chloride (1.0-1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

To further elucidate the processes involved, the following diagrams illustrate the general reaction pathway for sulfonamide formation and a typical experimental workflow.

Sulfonamide_Formation reagents Amine (R-NH2) + Isobutylsulfonyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide intermediate->product Elimination of Cl- hcl HCl salt [Base-H]+Cl- base Base (e.g., TEA) base->salt Neutralization

Caption: General reaction mechanism for sulfonamide formation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Dissolve Amine and Base in DCM cool 2. Cool to 0 °C setup->cool add 3. Add Isobutylsulfonyl Chloride Dropwise cool->add react 4. Stir at Room Temp. add->react quench 5. Quench with Water react->quench extract 6. Extract with DCM quench->extract wash 7. Wash with HCl, NaHCO3, Brine extract->wash dry 8. Dry over MgSO4 wash->dry concentrate 9. Concentrate dry->concentrate purify 10. Column Chromatography or Recrystallization concentrate->purify

Caption: A typical experimental workflow for sulfonamide synthesis.

Logical Relationships in Reagent Selection

The choice of a sulfonylating agent is a multifactorial decision. The following diagram illustrates the logical relationships between desired outcomes and reagent properties.

Reagent_Selection cluster_factors Influencing Factors cluster_reagents Reagent Choice goal Desired Outcome: High Yield, Purity, Specificity reactivity Reactivity goal->reactivity sterics Steric Hindrance goal->sterics stability Stability & Handling goal->stability isobutyl Isobutylsulfonyl Chloride reactivity->isobutyl High mscl Methanesulfonyl Chloride reactivity->mscl Very High tscl p-Toluenesulfonyl Chloride reactivity->tscl Moderate sterics->isobutyl Moderate sterics->mscl Low sterics->tscl High stability->isobutyl Moderate stability->mscl Moderate stability->tscl High (Solid)

Caption: Logical considerations for selecting a sulfonylating agent.

Conclusion

Isobutylsulfonyl chloride is a viable reagent for the synthesis of sulfonamides and sulfonate esters in complex molecules. Its reactivity is comparable to other alkanesulfonyl chlorides, offering a good alternative when mild reaction conditions are desired. The steric bulk of the isobutyl group may influence its reactivity profile, a factor that can be either a limitation or an advantage depending on the specific synthetic challenge. While a lack of extensive, direct comparative studies in the literature necessitates some extrapolation of its performance, the general principles of sulfonamide synthesis provide a strong framework for its effective application. For researchers and drug development professionals, isobutylsulfonyl chloride represents a useful tool in the arsenal of sulfonating agents, with its utility best determined through substrate-specific optimization.

References

Safety Operating Guide

Safe Disposal of 2-Methylpropane-1-sulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and disposal protocols for 2-methylpropane-1-sulfonyl chloride. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and proper chemical handling.

This compound, also known as isobutylsulfonyl chloride, is a corrosive and water-reactive compound that necessitates careful handling and specific disposal procedures. Contact with water can lead to a vigorous reaction, producing corrosive byproducts. Therefore, a controlled neutralization process is imperative for its safe disposal. The following step-by-step guide, based on established protocols for similar sulfonyl chlorides, outlines the necessary precautions and actions for the proper disposal of this reagent.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards of this compound. This compound is corrosive and can cause severe skin burns and eye damage.[1] Inhalation may also be harmful. Always handle this chemical within a certified chemical fume hood to avoid exposure to vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[2]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[2]

  • Body Protection: A chemical-resistant lab coat or apron is mandatory.[2]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Quantitative Data Summary

The following table summarizes key physical and toxicological data for this compound and the closely related methanesulfonyl chloride. This information is critical for a comprehensive risk assessment prior to handling and disposal.

PropertyThis compoundMethanesulfonyl Chloride
Molecular Formula C4H9ClO2SCH3ClO2S
Molecular Weight 156.63 g/mol 114.55 g/mol
Boiling Point Not specified161 °C
Melting Point Not specified-32 °C
Flash Point Not specified>110 °C
Acute Oral Toxicity (LD50, Rat) Data not available250 mg/kg
Acute Dermal Toxicity (LD50, Rabbit) Data not available200 - 2000 mg/kg
Acute Inhalation Toxicity (LC50, Rat) Data not available111.7 mg/m³ (4 h)

Note: The disposal protocol provided below is based on procedures for methanesulfonyl chloride, a closely related compound. While the chemical principles are analogous, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound before proceeding.

Experimental Protocol for Safe Disposal

This protocol details the step-by-step methodology for the neutralization of small quantities of this compound in a laboratory setting.

Materials:

  • This compound waste

  • 5% aqueous sodium bicarbonate solution or a dilute solution of sodium hydroxide

  • Large beaker or flask (at least 10 times the volume of the sulfonyl chloride)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, prepare a basic solution by dissolving sodium bicarbonate or slowly adding sodium hydroxide to cold water to create a 5% solution. Place this solution in a large beaker or flask equipped with a magnetic stir bar.

  • Cooling: Place the container with the basic solution in an ice bath to manage the heat generated during the exothermic neutralization reaction.[2]

  • Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound to the cold basic solution dropwise. Crucially, never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[2] The reaction will produce corrosive fumes, reinforcing the need to perform this procedure in a fume hood.

  • pH Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition of the sulfonyl chloride.[2] Add more base if necessary to maintain a basic pH.

  • Completion and Neutralization: Once the addition is complete and the reaction has subsided, continue stirring the mixture for a period to ensure complete neutralization. Check the final pH of the solution and adjust to a neutral range (pH 6-8) if necessary by adding more of the basic solution or a dilute acid (e.g., hydrochloric acid) dropwise.

  • Final Disposal: After confirming the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2] Always consult your institution's specific guidelines for aqueous waste disposal.

Disposal of Contaminated Materials and Spill Residues

Any materials, such as absorbent pads, contaminated with this compound must be treated as hazardous waste.

Methodology for Spill Cleanup:

  • Containment: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2]

  • Absorption: Absorb the spill using an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[2] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for hazardous waste.

  • Waste Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal facility.[2] Do not mix with other waste streams. Uncleaned empty containers should be treated as the product itself.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood PrepBase Prepare 5% Basic Solution FumeHood->PrepBase Cool Cool Base in Ice Bath PrepBase->Cool SlowAdd Slowly Add Sulfonyl Chloride to Base Cool->SlowAdd Stir Vigorous Stirring SlowAdd->Stir Monitor Monitor pH (Keep Basic) SlowAdd->Monitor Stir->SlowAdd NeutralizeFinal Adjust to Neutral pH Monitor->NeutralizeFinal AqueousWaste Dispose of Neutralized Solution (per local regulations) NeutralizeFinal->AqueousWaste SolidWaste Dispose of Contaminated Solids as Hazardous Waste Spill Spill Occurs Contain Contain & Absorb Spill Spill->Contain Collect Collect Contaminated Material Contain->Collect Collect->SolidWaste

Caption: Logical workflow for the proper disposal of this compound.

References

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